Phenyltrichlorosilane
描述
Structure
3D Structure
属性
IUPAC Name |
trichloro(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVMIVQULIKXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Si | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41087-22-3 | |
| Record name | Benzene, (trichlorosilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41087-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026621 | |
| Record name | Trichlorophenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
395 °F at 760 mmHg (EPA, 1998), 201 °C | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
196 °F (EPA, 1998), 196 °F (91 °C) (open cup) | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1) | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
15.0 [mmHg], 0.426 mm Hg at 25 °C | |
| Record name | Phenyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
98-13-5 | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorophenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/phenyltrichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, (trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorophenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7199JL06M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phenyltrichlorosilane Synthesis via Grignard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenyltrichlorosilane through the Grignard reaction, a fundamental process in organosilicon chemistry. This compound is a crucial intermediate in the production of silicones, resins, and other advanced materials. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to assist researchers in the successful and safe execution of this synthesis.
Introduction to this compound and its Synthesis
This compound (C₆H₅SiCl₃) is an organosilicon compound characterized by a phenyl group and three chlorine atoms attached to a central silicon atom. Its synthesis is a key step in the production of phenyl-substituted silicones, which exhibit enhanced thermal stability, oxidative resistance, and radiation resistance compared to their methyl-substituted counterparts. While several methods exist for its synthesis, the Grignard reaction remains a versatile and widely used approach, particularly in laboratory and specialized industrial settings.[1][2][3]
The Grignard synthesis of this compound involves two primary steps: the formation of a phenylmagnesium halide (a Grignard reagent) from the reaction of an aryl halide with magnesium metal, followed by the reaction of this Grignard reagent with a silicon source, typically silicon tetrachloride (SiCl₄).
The Grignard Reaction Mechanism
The synthesis of this compound via the Grignard reaction proceeds through a well-established nucleophilic substitution mechanism.
Step 1: Formation of the Grignard Reagent (Phenylmagnesium Halide)
The reaction is initiated by the insertion of magnesium metal into the carbon-halogen bond of an aryl halide, typically chlorobenzene (B131634) or bromobenzene, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[4] The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.
C₆H₅Cl + Mg → C₆H₅MgCl
The formation of the Grignard reagent is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4]
Step 2: Reaction with Silicon Tetrachloride
The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic silicon atom of silicon tetrachloride. This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond.
C₆H₅MgCl + SiCl₄ → C₆H₅SiCl₃ + MgCl₂
The reaction is typically carried out by the controlled addition of the silicon tetrachloride solution to the Grignard reagent at a low temperature to manage the exothermic nature of the reaction.[4]
A critical aspect of Grignard reagents in solution is the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide. The reactivity of the Grignard reagent is influenced by this equilibrium, with studies suggesting that both the RMgX and R₂Mg species can react with chlorosilanes.[5][6] The position of this equilibrium is dependent on the solvent and the concentration of the Grignard reagent.
Quantitative Data on this compound Synthesis
The yield and purity of this compound are influenced by several factors, including the choice of solvent, reaction temperature, and the molar ratio of reactants. While comprehensive comparative studies under identical conditions are limited in publicly available literature, the following table summarizes key data points gathered from various sources.
| Solvent | Reactant Ratio (Grignard:SiCl₄) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Tetrahydrofuran (THF) | Not specified | Not specified | 47 | Not specified | [7] |
| Diethyl Ether | 1:1 (approx.) | Reflux for Grignard formation, then 0-10 for SiCl₄ addition | Moderate to High | High | [4] |
| Toluene/Hexane (as co-solvent) | 1:1.1 (Phenyl Grignard:SiCl₄) | 40-50 | Not specified | Not specified | [3] |
Note: The terms "Moderate to High" for yield and "High" for purity are qualitative descriptions from the cited literature and are included in the absence of specific numerical data. The yield of 47% in THF is a widely cited figure.[7] Kinetic studies have shown that the reaction of phenylmagnesium chloride with chlorosilanes is significantly faster in THF than in diethyl ether.[5][6] This is attributed to the better stabilization of the Grignard reagent by THF.[8]
Detailed Experimental Protocols
The following protocols are compiled from best practices described in the literature for the synthesis of this compound via the Grignard reaction.
Preparation of Phenylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Chlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask under a nitrogen atmosphere.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of chlorobenzene in the chosen anhydrous solvent (diethyl ether or THF).
-
Add a small amount of the chlorobenzene solution to the magnesium. If the reaction does not initiate, gentle warming of the flask may be necessary.
-
Once the reaction begins (indicated by bubbling and a change in color), add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Synthesis of this compound
Materials:
-
Phenylmagnesium chloride solution (from Protocol 4.1)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the prepared phenylmagnesium chloride solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in the same anhydrous solvent used for the Grignard reagent preparation.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
The reaction mixture will contain the desired this compound and a precipitate of magnesium salts.
Work-up and Purification
-
Filter the reaction mixture to remove the precipitated magnesium salts.
-
Wash the collected solid with anhydrous solvent to recover any trapped product.
-
Combine the filtrate and the washings.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.[4] Collect the fraction corresponding to the boiling point of this compound (approximately 201-203°C at atmospheric pressure).
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis and the core reaction mechanism can be visualized using the following diagrams.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Core reaction mechanism for this compound synthesis.
Potential Side Reactions and Byproducts
The primary side reaction of concern in this synthesis is the formation of biphenyl (B1667301) through a homocoupling reaction of the Grignard reagent. This is more likely to occur at higher temperatures and with concentrated solutions of the Grignard reagent.
2 C₆H₅MgCl → C₆H₅-C₆H₅ + MgCl₂ + Mg
Careful temperature control and the use of dilute solutions can help to minimize the formation of this byproduct.[4] Incomplete reaction can also lead to the presence of unreacted starting materials in the final product mixture.
Safety Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Grignard Reagents: Are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction can be highly exothermic and should be performed with adequate cooling and slow addition of reagents.
-
This compound: Is a corrosive substance that reacts with moisture to produce hydrogen chloride gas. It can cause severe burns to the skin and eyes.[4] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Silicon Tetrachloride: Is a volatile and corrosive liquid that also reacts with moisture to produce HCl.
-
Solvents: Diethyl ether and THF are highly flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The Grignard reaction is a robust and adaptable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. This guide provides the fundamental knowledge, procedural details, and safety information necessary for researchers to successfully and safely perform this important organosilicon synthesis. Further research into optimizing reaction conditions and exploring alternative, greener solvents could further enhance the utility of this classic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. chembam.com [chembam.com]
- 6. gelest.com [gelest.com]
- 7. Purification [chem.rochester.edu]
- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
Phenyltrichlorosilane Direct Process Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct process for synthesizing phenyltrichlorosilane (PTCS) remains a cornerstone of industrial organosilicon chemistry. This guide provides a comprehensive technical overview of this process, detailing its advantages and disadvantages, presenting key quantitative data, and outlining experimental protocols. Particular emphasis is placed on the reaction mechanism, the role of catalysts and promoters, and the critical challenge of byproduct separation. This document is intended to serve as a valuable resource for professionals engaged in research, development, and production involving this compound.
Introduction
This compound (C₆H₅SiCl₃) is a vital intermediate in the production of phenyl-substituted silicones, which are valued for their enhanced thermal stability, oxidative resistance, and radiation resistance compared to their methyl-substituted counterparts. The direct process, also known as the Rochow-Müller process, is a widely employed industrial method for the synthesis of organochlorosilanes. This process involves the reaction of an organic halide with elemental silicon in the presence of a catalyst, typically copper. For the synthesis of this compound, chlorobenzene (B131634) is the organic halide of choice. While economically viable, the direct process for PTCS presents unique challenges, primarily related to selectivity and purification.
The Direct Process: Advantages and Disadvantages
The direct synthesis of this compound offers a scalable and cost-effective route to this important organosilicon monomer. However, the process is not without its drawbacks, which must be carefully managed in an industrial setting.
Advantages:
-
Cost-Effectiveness: The direct process utilizes readily available and relatively inexpensive raw materials, namely metallurgical-grade silicon and chlorobenzene, making it an economically favorable production method.
-
Scalability: The process has been successfully implemented on a large industrial scale, with established reactor technologies capable of high-volume production.
-
Single-Step Synthesis: It provides a direct route from basic precursors to the desired product, simplifying the overall manufacturing process compared to multi-step synthetic pathways.
Disadvantages:
-
Byproduct Formation: A significant drawback is the co-production of diphenyldichlorosilane ((C₆H₅)₂SiCl₂) and other polysubstituted silanes. The boiling points of this compound and diphenyldichlorosilane are very close, making their separation by fractional distillation difficult and energy-intensive.[1]
-
Limited Purity: Due to the challenges in separating the main byproduct, the purity of this compound obtained directly from the process is often limited to around 97%.[1]
-
Catalyst Management: The process relies on a solid catalyst, typically a copper-silicon contact mass, which requires careful preparation and activation. Catalyst deactivation and the need for its eventual disposal are important operational considerations.
-
Harsh Reaction Conditions: The reaction is typically carried out at elevated temperatures (280-350°C), which necessitates robust reactor materials and careful temperature control to avoid unwanted side reactions and ensure safety.[1]
Quantitative Data and Process Parameters
The efficiency and selectivity of the direct process are highly dependent on the reaction conditions and the composition of the catalyst. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Value | Notes |
| Reaction Temperature | 280 - 350 °C | Optimal temperature is crucial for balancing reaction rate and selectivity.[1] |
| Catalyst | Copper or Silver powder | Copper is the most common catalyst. |
| Catalyst Loading | 30 - 50% | Refers to the weight percentage of the catalyst in the silicon contact mass.[1] |
| Promoters | Zinc, Tin | These are often added to the catalyst to improve selectivity and reaction rate. |
| This compound Purity | < 97% | Limited by the presence of diphenyldichlorosilane.[1] |
| Key Byproduct | Diphenyldichlorosilane | Has a boiling point very close to that of this compound. |
Experimental Protocol: A Laboratory-Scale Direct Synthesis
The following protocol provides a general outline for the laboratory-scale synthesis of this compound via the direct process. Safety Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Metallurgical-grade silicon powder
-
Copper (I) chloride (CuCl) or other copper catalyst source
-
Zinc powder (promoter)
-
Chlorobenzene
-
High-temperature reactor (e.g., a stirred-bed or fluidized-bed reactor)
-
Inert gas supply (e.g., nitrogen or argon)
-
Condensation and collection system
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare the contact mass by thoroughly mixing silicon powder with the copper catalyst and zinc promoter. The exact ratio will depend on the specific catalyst system being investigated.
-
Reactor Setup: Charge the reactor with the prepared contact mass. Assemble the reactor system, including the inert gas inlet, chlorobenzene feed line, and the outlet connected to a condenser and collection flask.
-
Inerting the System: Purge the entire system with an inert gas to remove any air and moisture.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 300°C) under a continuous flow of inert gas.
-
Chlorobenzene Feed: Once the target temperature is reached, begin feeding chlorobenzene vapor into the reactor. The feed rate should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the condensed product mixture using techniques like gas chromatography (GC).
-
Product Collection: The crude product, a mixture of this compound, diphenyldichlorosilane, unreacted chlorobenzene, and other minor byproducts, is collected in the cooled flask.
-
Purification: After the reaction is complete, the crude product is purified by fractional distillation. Due to the close boiling points of the main components, a highly efficient distillation column is required to achieve the best possible separation.
Reaction Mechanism and Process Workflow
The direct process for this compound synthesis is a complex heterogeneous catalytic reaction. The following diagrams illustrate the proposed reaction pathway and a typical experimental workflow.
Caption: Proposed reaction pathway for the direct synthesis of this compound.
References
An In-depth Technical Guide to the Gas Phase Condensation Method for Phenyltrichlorosilane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas phase condensation method for synthesizing phenyltrichlorosilane, a key intermediate in the production of silicones and other organosilicon compounds. This document details the underlying reaction mechanisms, experimental protocols, and critical process parameters, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.
Introduction
This compound (C₆H₅SiCl₃) is a vital organosilicon monomer used in the production of phenyl silicones, which offer enhanced thermal stability, oxidation resistance, and radiation resistance compared to their methyl counterparts. These properties make them invaluable in high-performance applications within the aerospace, electronics, and pharmaceutical industries. While several methods exist for its synthesis, including the Grignard reagent and direct methods, the gas phase condensation of chlorobenzene (B131634) and trichlorosilane (B8805176) has emerged as a dominant industrial process due to its potential for continuous operation and simpler apparatus.[1][2]
This guide focuses on the high-temperature, gas phase condensation method, exploring its chemical principles, experimental execution, and key challenges such as yield optimization and byproduct management.
Reaction Mechanism and Kinetics
The gas phase synthesis of this compound from trichlorosilane (HSiCl₃) and chlorobenzene (C₆H₅Cl) is a complex process involving free-radical and silylene intermediates. The reaction is typically carried out at high temperatures, generally in the range of 540-680°C.[1][3]
The predominant mechanism involves the thermal decomposition of trichlorosilane to form dichlorosilylene (B1217353) (:SiCl₂), a highly reactive intermediate.[1] This is followed by the insertion of dichlorosilylene into the carbon-chlorine bond of chlorobenzene to yield this compound.[1] A kinetic model involving 28 species and 56 elementary reactions has been proposed to describe this complex reaction network.[1]
A reaction flux analysis has shown that approximately 99% of this compound is generated through this dichlorosilylene insertion pathway.[1] The analysis also indicates that about 74% of the initial trichlorosilane decomposes to produce dichlorosilylene, and 91% of the generated dichlorosilylene is effectively inserted into the chlorobenzene molecule.[1]
The overall reaction can be summarized as: C₆H₅Cl + HSiCl₃ → C₆H₅SiCl₃ + HCl
Key steps in the reaction mechanism are visualized in the diagram below.
Figure 1: Reaction mechanism for the gas phase synthesis of this compound.
Experimental Protocols and Process Parameters
The gas phase condensation synthesis of this compound is typically performed in a continuous flow system. A general experimental setup, based on industrial processes, involves a preheating zone, a tubular reactor, a condensation section, and a purification stage.
Experimental Setup
A laboratory or pilot-scale setup would consist of:
-
Reactant Delivery System: Syringe pumps or mass flow controllers for precise delivery of liquid chlorobenzene and trichlorosilane.
-
Vaporizer/Preheater: A heated zone to vaporize the reactants before they enter the reactor.
-
Tubular Reactor: A high-temperature tube furnace containing a reactor tube made of a material resistant to high temperatures and corrosive environments (e.g., quartz, stainless steel).
-
Condensation System: A series of condensers to cool the reactor effluent and collect the liquid products.
-
Product Collection: Receiving flasks for the condensed crude product.
-
Off-Gas Treatment: A system to scrub acidic gases (primarily HCl) from the exhaust.
-
Purification System: A fractional distillation apparatus to separate the desired this compound from byproducts and unreacted starting materials.
General Experimental Procedure
The following protocol is a generalized procedure based on available literature:
-
System Preparation: The reactor system is assembled and checked for leaks. The system is then purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating: The preheater and tubular reactor are heated to the desired operating temperatures.
-
Reactant Feed: Liquid trichlorosilane and chlorobenzene are continuously fed into the preheater at a specific molar ratio.
-
Reaction: The vaporized reactants flow through the hot tubular reactor where the condensation reaction occurs.
-
Product Condensation: The gaseous product stream exiting the reactor is passed through a series of condensers to liquefy the products and unreacted starting materials.
-
Product Collection: The crude liquid product is collected in a receiving flask.
-
Purification: The collected crude product is purified by fractional distillation to isolate this compound.
The overall workflow of the synthesis process is illustrated below.
Figure 2: General experimental workflow for this compound synthesis.
Quantitative Data and Process Optimization
The yield and purity of this compound are highly dependent on the reaction conditions. The key parameters to control are temperature, reactant molar ratio, and residence time.
Process Parameters
The following table summarizes the typical process parameters for the gas phase condensation synthesis of this compound.
| Parameter | Value/Range | Reference |
| Reaction Temperature | 540 - 680 °C | [1][3] |
| Preheating Temperature | 201 - 600 °C | |
| Reactant Ratio (Trichlorosilane:Chlorobenzene by weight) | 1 : (0.8 - 1.9) | |
| Residence Time | 3 - 40 seconds | |
| Pressure | Atmospheric or slight negative pressure | |
| Catalyst | Typically catalyst-free | |
| Maximum Reported Yield | up to 65% | [1][3] |
| Purity after Distillation | > 99% |
Byproducts and Purification
The main byproducts of the reaction include silicon tetrachloride (SiCl₄), benzene, and unreacted chlorobenzene. Diphenyl dichlorosilane (B8785471) can also be formed. These byproducts are separated from the desired product by fractional distillation. The boiling points of the main components in the crude product mixture are listed in the table below, which guide the purification process.
| Compound | Boiling Point (°C) |
| Silicon Tetrachloride (SiCl₄) | 57.6 |
| Benzene (C₆H₆) | 80.1 |
| Trichlorosilane (HSiCl₃) | 31.8 |
| Chlorobenzene (C₆H₅Cl) | 131.7 |
| This compound (C₆H₅SiCl₃) | 201 |
| Diphenyl dichlorosilane ((C₆H₅)₂SiCl₂) | 305 |
Challenges and Future Outlook
Despite its advantages, the gas phase condensation method for this compound synthesis faces several challenges, primarily low single-pass yields and the formation of carbon deposits within the reactor, which can lead to blockages and decreased efficiency.[1]
Future research is focused on several key areas to address these challenges:
-
Development of Novel Catalysts and Initiators: While the thermal process is dominant, the use of catalysts or initiators could potentially lower the required reaction temperature and improve selectivity, thereby reducing energy consumption and carbon deposition. The use of chloralkanes as promoters has shown promise in enhancing the reaction.
-
Process Optimization: Further optimization of reaction conditions, reactor design, and heat integration can lead to improved yields and reduced operational costs.
-
Byproduct Valorization: Developing efficient methods to recycle or find valuable applications for the byproducts can improve the overall economic viability and sustainability of the process.
Conclusion
The gas phase condensation method is a commercially important route for the synthesis of this compound. A thorough understanding of the reaction mechanism, kinetics, and process parameters is crucial for optimizing the synthesis and overcoming its current limitations. This guide provides a foundational understanding for researchers and professionals working in the field of organosilicon chemistry and materials science, enabling further innovation and process improvement.
References
An In-depth Technical Guide to the Hydrolysis and Polycondensation Kinetics of Phenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and polycondensation kinetics of phenyltrichlorosilane (PTCS). This compound is a key organosilicon compound utilized in the synthesis of silicones, resins, and as a surface modifying agent. A thorough understanding of its reaction kinetics is paramount for controlling the properties of the resulting materials in various applications, including advanced drug delivery systems and biomedical devices.
Core Reaction Mechanisms
The conversion of this compound into polysiloxanes is a two-stage process involving rapid hydrolysis followed by a more complex polycondensation cascade.
Hydrolysis
In the presence of water, the three chlorine atoms in this compound are sequentially replaced by hydroxyl groups in a series of nucleophilic substitution reactions. This process is typically very fast. The initial hydrolysis product is phenylsilanetriol (B1655011) (PST), a key intermediate in the subsequent polycondensation. The overall hydrolysis reaction can be summarized as:
C₆H₅SiCl₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HCl
The liberated hydrochloric acid (HCl) can significantly influence the reaction kinetics.
Polycondensation
The newly formed phenylsilanetriol molecules are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can occur through two primary pathways:
-
Homocondensation: Reaction between two silanol (B1196071) groups.
-
Heterocondensation: Reaction between a silanol group and a remaining chlorosilane group (if hydrolysis is not complete).
This process leads to the formation of dimers, oligomers, and ultimately, a cross-linked polysiloxane network. The structure of the final polymer is highly dependent on the reaction conditions.
The following diagram illustrates the general reaction pathway from this compound to a polysiloxane network.
Caption: General reaction pathway of this compound.
Kinetics of Hydrolysis and Polycondensation
The rates of both hydrolysis and polycondensation are influenced by several factors, including temperature, pH (and catalyst), solvent, and the concentration of reactants.
Factors Influencing Reaction Rates
-
pH and Catalyst: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl. The rate of hydrolysis is generally rapid in both acidic and basic conditions, with the slowest rates observed at neutral pH. The subsequent condensation reactions are also catalyzed by acids and bases. Acidic conditions tend to favor the formation of linear polymers, while basic conditions often lead to more highly cross-linked and cyclic structures.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rates of both hydrolysis and polycondensation.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of transition states, thereby influencing reaction rates. For instance, studies have been conducted in water-acetone solutions.[1]
-
Concentration: The concentration of this compound and water will directly impact the reaction rates, as expected from rate laws for the elementary reaction steps.
Quantitative Kinetic Data
Obtaining precise kinetic data for the hydrolysis of this compound is challenging due to the high reaction rates. While specific rate constants and activation energies for this compound are not extensively reported in publicly available literature, data from related organotrichlorosilanes and theoretical studies can provide valuable insights. The hydrolysis of chlorosilanes is known to be a rapid process.[2] For analogous systems, activation energies for hydrolysis have been reported. For instance, the activation energy for the hydrolysis of a different organophosphate in acidic solution was found to be approximately 64.25 kJ/mol.[3] It is important to note that direct application of these values to this compound should be done with caution.
The following table summarizes the qualitative impact of various parameters on the reaction kinetics.
| Parameter | Effect on Hydrolysis Rate | Effect on Polycondensation Rate | Notes |
| Increased Temperature | Increases | Increases | Follows Arrhenius behavior. |
| Acidic Conditions (Low pH) | Increases | Increases | Favors linear polymer formation. |
| Basic Conditions (High pH) | Increases | Increases | Favors branched/cyclic structures. |
| Increased Reactant Concentration | Increases | Increases | Subject to the specific rate law. |
| Solvent Polarity | Can influence rates | Can influence rates | Affects solubility and transition state stability. |
Experimental Protocols
Monitoring the kinetics of this compound hydrolysis and polycondensation requires techniques capable of tracking the rapid changes in concentration of various species. In-situ spectroscopic methods are particularly well-suited for this purpose.
Synthesis and Product Isolation (Illustrative Protocol)
This protocol, adapted from the work of Voronkov et al. (2021), describes the hydrolysis of this compound and the isolation of the resulting cyclosiloxane products. While this is a synthetic protocol, it provides a foundation for understanding the reaction conditions.[1]
Materials:
-
This compound (PTCS)
-
Water and Ice
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Benzene
Procedure:
-
A solution of PTCS (e.g., 5.2 g, 0.025 mol) in acetone (15 mL) is prepared.
-
This solution is added dropwise at 2-4 °C with stirring to a mixture of water and ice (1:1, 270 g). The amount of water is calculated to achieve a desired final HCl concentration after complete hydrolysis.
-
The reaction mixture is then stored at a constant temperature (e.g., 4 °C).
-
The precipitated products are isolated at various time intervals.
-
For analysis, the precipitate is dissolved in diethyl ether, washed with water until neutral, and dried over sodium sulfate.
-
The solvent is evaporated, and the product can be further purified, for example, by washing with benzene.
-
The composition of the products can be analyzed using techniques such as 29Si NMR and mass spectrometry.[1]
Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring.[4] It allows for the simultaneous quantification of reactants, intermediates, and products.
Illustrative Experimental Workflow for Kinetic Analysis:
Caption: Workflow for an NMR-based kinetic study.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., acetone-d₆). An internal standard with a known concentration and non-overlapping signals should be added for accurate quantification.
-
Initial Spectrum: Acquire initial ¹H and ²⁹Si NMR spectra of the starting material.
-
Reaction Initiation: At time zero, inject a precise amount of water (and catalyst, if applicable) into the NMR tube, mix rapidly, and immediately place the tube in the pre-thermostatted NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals. For fast reactions, rapid acquisition techniques may be necessary.
-
Data Analysis: The concentration of this compound, phenylsilanetriol, and various condensation products can be determined by integrating their characteristic NMR signals relative to the internal standard. Plotting concentration versus time allows for the determination of reaction rates and rate constants.
Kinetic Monitoring using Gas Chromatography (GC)
Gas chromatography can be used to monitor the disappearance of the volatile reactant, this compound. This method typically involves taking aliquots from the reaction mixture at specific times.
Illustrative Experimental Protocol:
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).[5]
Procedure:
-
Reaction Setup: The hydrolysis reaction is set up in a thermostatted vessel with vigorous stirring.
-
Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched, for example, by dilution in a cold, non-reactive solvent.
-
Analysis: The quenched sample is injected into the GC. The concentration of this compound is determined from the peak area, typically using a calibration curve.
-
Data Analysis: A plot of the concentration of this compound versus time is generated to determine the reaction rate.
Signaling Pathways and Mechanistic Details
A more detailed look at the hydrolysis and polycondensation mechanisms reveals the key intermediates and transition states.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the hydrolysis of the Si-Cl bond is thought to proceed via a proton-assisted Sₙ2-type mechanism.
Caption: Acid-catalyzed hydrolysis of a Si-Cl bond.
Polycondensation of Phenylsilanetriol
The polycondensation of phenylsilanetriol can lead to a variety of structures. The initial steps involve the formation of dimers and trimers, which can be linear or cyclic.
Caption: Initial polycondensation steps of Phenylsilanetriol.
Conclusion
The hydrolysis and polycondensation of this compound are complex, rapid reactions that are fundamental to the production of a wide range of organosilicon materials. The kinetics of these processes are highly sensitive to reaction conditions, providing a means to control the structure and properties of the final products. While quantitative kinetic data for this compound itself is sparse, analogous systems and theoretical studies provide a strong framework for understanding its reactivity. Advanced in-situ analytical techniques, particularly NMR spectroscopy, are crucial for elucidating the detailed kinetic profiles and reaction mechanisms. This guide provides the foundational knowledge for researchers to design and control the synthesis of phenyl-substituted polysiloxanes for advanced applications.
References
- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
The Silicon Anchor: A Technical Guide to Phenyltrichlorosilane's Reactions with Nucleophilic Reagents
Introduction
Phenyltrichlorosilane (PhSiCl₃) is a cornerstone organosilicon compound, serving as a vital precursor in the synthesis of silicones, siloxanes, and other organosilicon materials. Its reactivity is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This technical guide provides an in-depth exploration of the reactions of this compound with a range of O-, N-, and C-nucleophiles, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Core Reactivity: Nucleophilic Substitution at the Silicon Center
The fundamental reaction mechanism governing the chemistry of this compound is nucleophilic substitution at the tetrahedral silicon atom. The three chlorine atoms are excellent leaving groups, and their strong electron-withdrawing nature renders the silicon atom highly electrophilic. Nucleophiles readily attack this electrophilic center, leading to the stepwise displacement of chloride ions. The reaction generally proceeds through a pentacoordinate silicon intermediate, although a concerted Sɴ2-type mechanism is also plausible.
Reaction with O-Nucleophiles
Oxygen-containing nucleophiles, primarily water and alcohols, react with this compound to form silanols and alkoxysilanes, respectively. These reactions are foundational for the production of silicone polymers.
Hydrolysis: Formation of Silanols and Siloxanes
The hydrolysis of this compound is a vigorous reaction that, depending on the stoichiometry of water and reaction conditions, can lead to the formation of phenylsilanetriol (B1655011) (PhSi(OH)₃), which is unstable and readily undergoes self-condensation to form various siloxanes. A common product under controlled conditions is the cyclic tetramer, all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.
Reaction Pathway: Hydrolysis of this compound
Caption: General pathway for the hydrolysis of this compound.
Quantitative Data: Hydrolysis of this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water (H₂O) | all-cis-(Tetrahydroxy)(tetraphenyl)cyclotetrasiloxane | Water-Acetone | 4 | 240 | 73.6 | [1][2] |
Experimental Protocol: Synthesis of all-cis-(Tetrahydroxy)(tetraphenyl)cyclotetrasiloxane [1]
-
A solution of this compound (5.2 g, 0.025 mol) in 15 mL of acetone (B3395972) is prepared.
-
This solution is added dropwise at 2-4 °C with stirring to a mixture of water and ice (1:1, 270 g). The amount of water is calculated to achieve a final HCl concentration of 0.26 mol L⁻¹ after complete hydrolysis.
-
The resulting mixture is stored in a refrigerator at 4 °C.
-
The precipitated product is collected over time. After 240 hours, the combined precipitates are isolated.
-
The final product is obtained with a yield of 73.6%.
Alcoholysis: Formation of Alkoxysilanes
The reaction of this compound with alcohols (alcoholysis) produces phenylalkoxysilanes. These compounds are more stable than their chlorosilane precursors and are common intermediates in organic synthesis and materials science. The reaction proceeds by substituting the chloro groups with alkoxy groups.
Reaction Pathway: Alcoholysis of this compound
Caption: General pathway for the alcoholysis of this compound.
Quantitative Data: Alcoholysis of this compound
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| Methanol | Phenyltrimethoxysilane | Data not available in search results | - | |
| Ethanol | Phenyltriethoxysilane | Data not available in search results | - |
Experimental Protocol: General Procedure for Alcoholysis
A detailed experimental protocol with specific quantitative yields for the alcoholysis of this compound was not available in the search results. However, a general procedure would involve the slow, controlled addition of the alcohol to a solution of this compound, often in the presence of a base (like pyridine (B92270) or a tertiary amine) to scavenge the HCl byproduct. The reaction is typically performed in an inert solvent under anhydrous conditions.
Reaction with N-Nucleophiles
Amines react with this compound in an aminolysis reaction to form aminosilanes. This reaction is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. The reaction typically requires at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the liberated HCl.
Reaction Pathway: Aminolysis of this compound
Caption: General pathway for the aminolysis of this compound.
Quantitative Data: Aminolysis of this compound
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| Aniline | N,N',N''-triphenyl-1-phenylsilanetriamine | Data not available in search results | - | |
| Diethylamine | N,N,N',N',N'',N''-hexaethyl-1-phenylsilanetriamine | Data not available in search results | - |
Experimental Protocol: General Procedure for Aminolysis
Specific experimental protocols and quantitative yields for the aminolysis of this compound were not found in the provided search results. A general approach involves the dropwise addition of this compound to a solution of the amine in an inert, anhydrous solvent at a controlled temperature (often low to moderate). An excess of the amine is typically used to drive the reaction to completion and neutralize the HCl byproduct.
Reaction with C-Nucleophiles
Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are powerful tools for forming silicon-carbon bonds. These reactions are essential for synthesizing organosilanes with multiple organic substituents.
Grignard Reagents: Stepwise Phenylation
The reaction of this compound with a Grignard reagent, such as phenylmagnesium chloride (PhMgCl), allows for the stepwise replacement of the chlorine atoms with phenyl groups. By controlling the stoichiometry of the Grignard reagent, it is possible to selectively synthesize diphenyldichlorosilane (Ph₂SiCl₂), triphenylchlorosilane (Ph₃SiCl), and tetraphenylsilane (B94826) (Ph₄Si). Subsequent hydrolysis of the chlorosilane products can yield the corresponding silanols.
Reaction Workflow: Grignard Reaction and Hydrolysis
Caption: Workflow for the synthesis of triphenylsilanol via Grignard reaction.
Quantitative Data: Reaction with Phenylmagnesium Chloride
| Stoichiometry (PhMgCl:PhSiCl₃) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2:1 (followed by hydrolysis) | Triphenylsilanol | THF/Toluene (B28343) | < 70 | 6 | 85.1 | [3] |
| 2:1 (with Diphenyldichlorosilane, then hydrolysis) | Triphenylsilanol | THF/Toluene | < 70 | 6 | 94.2 | [3] |
Experimental Protocol: Synthesis of Triphenylsilanol [3]
-
Preparation of Phenylmagnesium Chloride: The Grignard reagent is prepared by reacting chlorobenzene (B131634) (215 g) with magnesium in a mixture of toluene (200 ml) and THF (200 ml). The reaction is initiated with 1 ml of 1,2-dibromoethane (B42909) and maintained at 60-70 °C until the magnesium is consumed.
-
Reaction with Phenylchlorosilane: To the prepared Grignard solution, this compound (212 g, 1 g-mol) is added from a dropping funnel, ensuring the temperature does not exceed 70 °C.
-
Work-up: After the addition is complete, the reaction mixture is maintained at ambient temperature for 6 hours and then treated with water.
-
Isolation: The aqueous layer is separated. Approximately 50% of the solvents are distilled from the organic layer. The residue is cooled, and the precipitated triphenylsilanol is collected by filtration.
-
Yield: 235 g of triphenylsilanol is obtained, corresponding to a yield of 85.1%.
This compound demonstrates versatile reactivity with a wide array of nucleophiles, enabling the synthesis of a diverse range of organosilicon compounds. The reactions with O-, N-, and C-nucleophiles provide access to silanols, siloxanes, alkoxysilanes, aminosilanes, and more complex organosilanes. The ability to control the extent of substitution, particularly with Grignard reagents, allows for the targeted synthesis of specific organochlorosilanes. While detailed quantitative data for alcoholysis and aminolysis are less readily available in the surveyed literature, the general principles of nucleophilic substitution at silicon provide a robust framework for predicting reaction outcomes and developing synthetic protocols. This guide serves as a foundational resource for professionals leveraging the rich chemistry of this compound in their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
The Thermal Decomposition of Phenyltrichlorosilane: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of phenyltrichlorosilane (C₆H₅SiCl₃). While direct experimental studies on the thermolysis of this compound are not extensively documented in publicly available literature, a robust mechanistic framework can be inferred from the well-established principles of microscopic reversibility and detailed studies of its synthesis and related organosilane compounds. This document elucidates the most probable decomposition pathway, explores potential alternative radical mechanisms, presents detailed hypothetical experimental protocols for further investigation, and tabulates relevant kinetic data from analogous systems to provide a foundational understanding for researchers in the field.
Introduction
This compound is a crucial organosilicon compound utilized in the synthesis of silicones, as a surface modifying agent, and in the production of high-performance polymers. Its thermal stability is a critical parameter in these applications, as decomposition can lead to the formation of undesirable byproducts and affect material properties. Understanding the mechanism of its thermal decomposition is paramount for process optimization, safety assessments, and the development of novel materials. This guide synthesizes the available information on related chemical systems to propose a detailed mechanism for the thermal decomposition of this compound.
The Inferred Primary Decomposition Pathway: Dichlorosilylene (B1217353) Elimination
The most widely accepted mechanism for the industrial synthesis of this compound is the gas-phase condensation of trichlorosilane (B8805176) (SiHCl₃) and chlorobenzene (B131634) (C₆H₅Cl) at temperatures ranging from 540-680°C.[1] A key step in this synthesis is the thermal decomposition of trichlorosilane to produce dichlorosilylene (:SiCl₂), a highly reactive intermediate.[2]
Synthesis Reaction: SiHCl₃ ⇌ :SiCl₂ + HCl C₆H₅Cl + :SiCl₂ → C₆H₅SiCl₃
According to the principle of microscopic reversibility, the reverse reaction will be the most favorable pathway for the decomposition of the product under similar conditions. Therefore, the primary mechanism for the thermal decomposition of this compound is inferred to be the unimolecular elimination of dichlorosilylene, yielding chlorobenzene.
Inferred Primary Decomposition Reaction: C₆H₅SiCl₃ → C₆H₅Cl + :SiCl₂
This pathway involves the cleavage of the silicon-carbon bond and the migration of a chlorine atom. The resulting dichlorosilylene is a transient species that can subsequently react with other molecules in the system or polymerize.
Caption: Inferred primary decomposition pathway of this compound.
Alternative Decomposition Pathways: Radical Mechanisms
While the dichlorosilylene elimination is the most likely pathway based on synthesis data, radical mechanisms, common in high-temperature chemistry, must also be considered. Studies on the thermal decomposition of other phenyl- and alkyl-substituted silanes provide evidence for such pathways.
Phenyl Radical Elimination
The pyrolysis of tetraphenylsilane (B94826) has been shown to proceed via the elimination of a phenyl radical (C₆H₅•) as the primary step.[3] A similar homolytic cleavage of the Si-C bond in this compound is a plausible, though likely higher-energy, alternative pathway.
Phenyl Radical Elimination Reaction: C₆H₅SiCl₃ → C₆H₅• + •SiCl₃
The resulting phenyl and trichlorosilyl (B107488) radicals would then initiate a cascade of secondary reactions, leading to a complex product mixture.
Caption: Alternative radical decomposition pathway of this compound.
Hazardous Decomposition Products
Safety data sheets indicate that the thermal decomposition of this compound can lead to the release of various hazardous gases, including carbon monoxide, carbon dioxide, formaldehyde, silicon dioxide, and hydrogen chloride gas.[4] The formation of these products would involve complex, multi-step radical reactions, particularly in the presence of oxygen.
Quantitative Data from Related Systems
Direct kinetic data for the thermal decomposition of this compound is not available. However, data from related compounds provide valuable context for estimating the conditions under which decomposition is likely to occur.
| Compound | Decomposition Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) | Reference |
| Trichlorosilane (SiHCl₃) | SiHCl₃ → :SiCl₂ + HCl | 295 ± 11.8 | 2.51 x 10¹⁴ | 940 - 1070 | [5] |
| Tetramethylsilane (B1202638) (TMS) | (CH₃)₄Si → (CH₃)₃Si• + CH₃• | 267 | 5.9 x 10¹² | 1270 - 1580 | [6] |
| Tetraphenylsilane | (C₆H₅)₄Si → (C₆H₅)₃Si• + C₆H₅• | 70.1 kcal/mol (~293 kJ/mol) | 10¹⁴·⁶ (liter/mole·min) | - | [3] |
Proposed Experimental Protocols
To definitively elucidate the thermal decomposition mechanism and kinetics of this compound, the following experimental approaches are proposed.
Protocol 1: Shock Tube Study with High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS)
Objective: To study the unimolecular decomposition of this compound under isolated, high-temperature conditions and identify primary decomposition products.
Methodology:
-
Sample Preparation: A dilute mixture of this compound (e.g., 0.1-1%) in an inert bath gas (e.g., Argon) is prepared.
-
Shock Wave Generation: The gas mixture is introduced into the low-pressure section of a shock tube. A shock wave is generated by rupturing a diaphragm separating the high-pressure driver gas (e.g., Helium).[7]
-
High-Temperature Reaction: The mixture is rapidly heated by the reflected shock wave to a target temperature (e.g., 1000-1600 K) for a very short duration (microseconds).
-
Product Detection: The reacting gas mixture is expanded into a time-of-flight mass spectrometer, and mass spectra are recorded at a high repetition rate (e.g., every 50 µs) to track the time evolution of reactants, intermediates, and products.
-
Data Analysis: The time-concentration profiles of this compound and its decomposition products are used to determine reaction rate constants at different temperatures. An Arrhenius plot is then constructed to determine the activation energy and pre-exponential factor.
Caption: Experimental workflow for a shock tube study of this compound decomposition.
Protocol 2: Flow Reactor Pyrolysis with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the stable products of this compound decomposition over longer reaction times.
Methodology:
-
Vaporization: Liquid this compound is vaporized into a heated carrier gas (e.g., Nitrogen or Argon).
-
Pyrolysis: The gas mixture is passed through a heated tubular reactor (e.g., quartz) maintained at a constant temperature (e.g., 500-800°C). The residence time in the reactor is controlled by the flow rate.
-
Product Trapping: The effluent from the reactor is passed through a cold trap or a suitable solvent to collect the products.
-
Analysis: The collected sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the stable decomposition products.
-
Kinetic Analysis: By varying the reactor temperature and residence time, the kinetics of the decomposition can be studied, although this method is more susceptible to secondary and surface reactions than the shock tube method.
Conclusion
Based on the well-established mechanism of its synthesis, the primary thermal decomposition pathway of this compound is inferred to be the unimolecular elimination of dichlorosilylene to produce chlorobenzene. However, alternative radical-based mechanisms, such as phenyl radical elimination, are also plausible, particularly at very high temperatures. The provided hypothetical experimental protocols outline a clear path for future research to definitively determine the kinetic parameters and product distributions of these decomposition pathways. The data from related organosilane compounds serve as a valuable benchmark for estimating the thermal stability of this compound and for designing future experiments. This guide provides a foundational framework for researchers and professionals working with this important organosilicon compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shock-tube study of the decomposition of tetramethylsilane using gas chromatography and high-repetition-rate time-of-flight mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenyltrichlorosilane. The information contained herein is intended to assist researchers in the identification, characterization, and quality control of this important organosilicon compound.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₆H₅SiCl₃) is a colorless liquid that is a key intermediate in the synthesis of silicones and other organosilicon compounds. Its molecular structure, consisting of a phenyl group and a trichlorosilyl (B107488) group, gives rise to a distinct NMR signature. NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules by providing information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the aromatic phenyl group. Due to the electron-withdrawing nature of the trichlorosilyl group, the aromatic protons are deshielded and appear in the downfield region of the spectrum.
The spectrum typically exhibits two main features: a multiplet corresponding to the ortho-protons and a multiplet for the meta- and para-protons. The ortho-protons are more deshielded due to their proximity to the silicon atom. A 90 MHz ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a distinct signal at approximately 7.78 ppm, which can be assigned to the two ortho-protons. A more complex multiplet is observed between 7.34 and 7.65 ppm, corresponding to the three meta- and para-protons[1].
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.78 | Multiplet | 2H | Ortho-protons |
| 7.34 - 7.65 | Multiplet | 3H | Meta- and Para-protons |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the four unique carbon environments in the phenyl group. Due to the lack of directly available experimental data in the initial search, the following chemical shifts are estimated based on the analysis of analogous phenylsilane (B129415) compounds.
The carbon atom directly attached to the silicon atom (ipso-carbon) is expected to be significantly deshielded. The ortho-, meta-, and para-carbons will also have distinct chemical shifts influenced by the electron-withdrawing trichlorosilyl substituent.
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~134 | Ipso-carbon |
| ~135 | Ortho-carbons |
| ~128 | Meta-carbons |
| ~131 | Para-carbon |
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful attention to experimental detail, primarily due to its moisture sensitivity.
4.1 Sample Preparation for a Moisture-Sensitive Compound
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that has been thoroughly dried. Solvents straight from a sealed ampule are recommended.
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent hydrolysis of the this compound. A glove box or Schlenk line is ideal for this purpose.
-
Apparatus: Use oven-dried NMR tubes and syringes.
-
Procedure: a. In a glove box, add the appropriate amount of deuterated solvent to a clean, dry vial. b. Using a microsyringe, add a small, accurately measured amount of this compound to the solvent. The concentration should be sufficient for good signal-to-noise, typically 5-10 mg in 0.5-0.7 mL of solvent. c. Cap the vial and gently swirl to ensure homogeneity. d. Transfer the solution to a dry NMR tube using a clean, dry pipette or syringe. e. Cap the NMR tube securely.
4.2 NMR Instrument Parameters
-
Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for the quaternary ipso-carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
Visualization of Molecular Structure and NMR Signal Relationships
The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms, which directly correlates to the expected NMR signals.
Caption: Molecular structure of this compound and its correlation to ¹H and ¹³C NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are valuable tools for its unambiguous identification and for assessing its purity. The characteristic downfield shifts in the ¹H spectrum and the distinct signals for the aromatic carbons in the ¹³C spectrum provide a unique fingerprint for this molecule. Adherence to proper experimental protocols, particularly with regard to the exclusion of moisture, is critical for obtaining high-quality, reliable NMR data. This guide provides the necessary spectral data and methodologies to aid researchers in their work with this important organosilicon compound.
References
An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Phenyltrichlorosilane Vibrational Modes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Phenyltrichlorosilane (C₆H₅SiCl₃). It details the experimental protocols for acquiring high-quality spectra, presents a thorough assignment of the principal vibrational modes, and illustrates key relationships and workflows through diagrams. This document is intended to serve as a valuable resource for professionals utilizing vibrational spectroscopy for the characterization of organosilicon compounds.
Introduction to this compound and FT-IR Spectroscopy
This compound (PTCS) is a key organosilicon compound characterized by a phenyl group (C₆H₅) and a trichlorosilyl (B107488) group (-SiCl₃) bonded to each other. It is widely used as a precursor for silicones and other silicon-containing materials. The molecular vibrations of PTCS, which are sensitive to its unique structure, can be effectively probed using FT-IR spectroscopy.
FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule as a function of wavenumber. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The specific wavenumbers of absorbed radiation correspond to the frequencies of the vibrational modes of the molecule's functional groups. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[1] This makes FT-IR an indispensable tool for identifying functional groups and elucidating molecular structure.
Experimental Protocol for FT-IR Analysis
Acquiring a reliable FT-IR spectrum of this compound requires careful sample handling and instrument setup. PTCS is reactive with moisture, decomposing to form hydrochloric acid, which can damage equipment and affect spectral quality.[2] Therefore, all procedures should be conducted in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).
Methodology based on historical dispersive IR analysis, adapted for modern FT-IR:
-
Sample Preparation:
-
Due to its liquid form, this compound can be analyzed directly as a thin film between two IR-transparent salt plates (e.g., KBr or NaCl). However, to obtain spectra with optimal peak intensities, analysis in a solution is often preferred.
-
Prepare a ~10% (v/v) solution of this compound in a dry, IR-transparent solvent. Carbon tetrachloride (CCl₄) is suitable for the 4000-1300 cm⁻¹ region, while carbon disulfide (CS₂) is used for the 1300-650 cm⁻¹ range to avoid solvent interference.[2]
-
The sample solution is then injected into a liquid transmission cell with a defined path length, typically around 0.01 cm.[2]
-
-
Instrumentation and Data Acquisition:
-
A modern FT-IR spectrometer, such as a Nicolet 6700 or similar, is used for analysis.[3]
-
A background spectrum of the pure solvent in the liquid cell is collected first. This allows for the automatic subtraction of solvent and atmospheric (H₂O, CO₂) absorption bands from the sample spectrum.
-
The sample cell is then filled with the this compound solution, and the sample spectrum is recorded.
-
Typical Instrument Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Detector: A Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector is commonly used.[3]
-
-
-
Data Processing:
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Baseline correction and smoothing algorithms may be applied if necessary to improve the quality of the final spectrum.
-
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Phenyltrichlorosilane
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of phenyltrichlorosilane (C₆H₅SiCl₃). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize mass spectrometry for the structural elucidation of organosilicon compounds.
Executive Summary
This compound is a fundamental organosilicon compound used in the synthesis of silicones and other organometallic materials. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and for the characterization of related structures. This document outlines the primary fragmentation pathways of this compound upon electron ionization, presents the quantitative data of its mass spectrum, and provides a general experimental protocol for acquiring such data.
Experimental Protocols
While the specific instrumental parameters used to generate the reference spectrum from the National Institute of Standards and Technology (NIST) are not detailed, a general methodology for acquiring an electron ionization mass spectrum of this compound is as follows:
2.1 Sample Introduction: A dilute solution of this compound in a volatile, inert solvent such as dichloromethane (B109758) or hexane (B92381) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column suitable for non-polar compounds (e.g., a dimethylpolysiloxane-based stationary phase) is used.
2.2 Ionization: Electron ionization (EI) is the standard method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).
2.3 Mass Analysis: The molecular ion and its subsequent fragment ions are accelerated into a mass analyzer. Common analyzers include quadrupole, time-of-flight (TOF), or magnetic sector instruments. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
2.4 Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mass Spectrometry Data and Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of chlorine and phenyl radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic clusters for chlorine-containing fragments.
Table 1: Key Fragmentation Ions of this compound
| m/z | Proposed Ion | Formula | Relative Abundance (%) |
| 210 | [C₆H₅SiCl₃]⁺• | C₆H₅³⁵Cl₃Si⁺• | 30 |
| 175 | [C₆H₅SiCl₂]⁺ | C₆H₅³⁵Cl₂Si⁺ | 100 |
| 147 | [SiCl₃]⁺ | ³⁵Cl₃Si⁺ | 15 |
| 140 | [C₆H₅SiCl]⁺• | C₆H₅³⁵ClSi⁺• | 25 |
| 112 | [SiCl₂]⁺• | ³⁵Cl₂Si⁺• | 10 |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | 45 |
Note: The m/z values and abundances are based on the most abundant isotope (³⁵Cl) and are approximate. The full spectrum will show isotopic peaks for chlorine-containing ions.
Fragmentation Pathway
The fragmentation of the this compound molecular ion (M⁺•) is driven by the cleavage of the silicon-chlorine and silicon-phenyl bonds. The most favorable cleavages lead to the formation of more stable ions.
Caption: Fragmentation pathway of this compound.
4.1 Primary Fragmentation:
-
Loss of a Chlorine Radical: The most prominent fragmentation pathway involves the homolytic cleavage of a Si-Cl bond from the molecular ion (m/z 210) to form the highly abundant dichlorophenylsilyl cation ([C₆H₅SiCl₂]⁺) at m/z 175. This ion is often the base peak in the spectrum, indicating its relative stability.
-
Loss of a Phenyl Radical: An alternative primary fragmentation is the cleavage of the Si-C bond, leading to the loss of a phenyl radical and the formation of the trichlorosilyl (B107488) cation ([SiCl₃]⁺) at m/z 147.
4.2 Secondary Fragmentation:
-
The [C₆H₅SiCl₂]⁺ ion (m/z 175) can further lose a chlorine radical to yield the chlorophenylsilyl radical cation ([C₆H₅SiCl]⁺•) at m/z 140.
-
Subsequent fragmentation of the [C₆H₅SiCl]⁺• ion can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 through the loss of a SiCl radical.
-
The [C₆H₅SiCl₂]⁺ ion (m/z 175) can also lose a phenyl radical to form the dichlorosilyl radical cation ([SiCl₂]⁺•) at m/z 112.
Conclusion
The electron ionization mass spectrum of this compound is well-defined, with a clear fragmentation pattern dominated by the sequential loss of chlorine radicals and the loss of the phenyl group from the central silicon atom. The base peak at m/z 175, corresponding to the [C₆H₅SiCl₂]⁺ ion, is a key identifier for this compound. The presence of characteristic isotopic patterns for chlorine-containing fragments further aids in the confirmation of the structure. This guide provides a foundational understanding for the interpretation of the mass spectra of this compound and related organosilicon compounds.
Quantum Chemical Insights into Phenyltrichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Phenyltrichlorosilane (C₆H₅Cl₃Si), a key organosilicon compound, through the lens of quantum chemical calculations. By leveraging computational chemistry, we can elucidate its structural, vibrational, and electronic properties, offering valuable insights for its application in materials science and as an intermediate in chemical synthesis.
Introduction to this compound and Computational Analysis
This compound (PTCS) is a colorless liquid widely used in the production of silicones and other organosilicon compounds.[1] Its reactivity and the properties of the materials derived from it are fundamentally governed by its molecular structure and electronic characteristics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to investigate these properties at the atomic level.[2][3] These in silico approaches allow for the prediction of molecular geometries, vibrational spectra (infrared and Raman), and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and stability.[4][5]
Theoretical and Experimental Methodologies
The foundation of this guide rests on established quantum chemical methods. The protocols outlined below are standard for achieving reliable computational results for molecules like this compound.
Computational Protocols: Geometry Optimization and Property Prediction
Geometry Optimization: The initial step in any quantum chemical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface.[4] This is achieved through a geometry optimization procedure.
-
Method: Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy for such systems.[4]
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6]
-
Basis Set: A split-valence basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. This set includes diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[6]
-
Procedure: Starting with an initial guess of the molecular structure, the calculation iteratively solves the self-consistent field (SCF) equations to find the geometry with the lowest possible energy.[2] The process concludes when the forces on the atoms and the energy change between steps fall below a predefined threshold.
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[7][8] These calculations are based on the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be compared with experimental spectra to validate the computational model.[6]
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[9]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.[5]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.[9] These orbital energies are direct outputs of the DFT calculation on the optimized geometry.
Experimental Data for Comparison
Experimental data provides the ultimate benchmark for computational results. The physicochemical properties of this compound are well-documented and serve as a reference for validating the accuracy of the chosen theoretical models.
Data Presentation: Properties of this compound
The following tables summarize both experimental and computationally-derived properties of this compound.
Table 1: Experimental Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₅Cl₃Si | - |
| Molecular Weight | 211.55 | g/mol [10] |
| Boiling Point | 201 | °C[1][10] |
| Melting Point | -33 | °C[10] |
| Density | 1.324 | g/mL[10] |
| Refractive Index (@ 20°C) | 1.5247 | -[10] |
| Flash Point | 91 | °C[1][10] |
| Dipole Moment | 2.41 | Debye[10] |
| Ionization Energy | 9.1 - 9.55 | eV[11] |
Table 2: Calculated Geometrical Parameters (Representative)
Note: The following are representative parameters that would be obtained from a B3LYP/6-311++G(d,p) optimization. Exact values require a specific calculation.
| Parameter | Atom(s) | Calculated Value | Unit |
| Bond Length | Si-Cl | (Typical Range) | Å |
| Bond Length | Si-C | (Typical Range) | Å |
| Bond Length | C-C (aromatic) | (Typical Range) | Å |
| Bond Angle | Cl-Si-Cl | (Typical Range) | Degrees |
| Bond Angle | Cl-Si-C | (Typical Range) | Degrees |
| Dihedral Angle | C-C-Si-Cl | (Typical Range) | Degrees |
Table 3: Calculated Vibrational Frequencies (Representative)
Note: DFT calculations provide scaled vibrational frequencies to better match experimental data.[6] The table below illustrates how assignments are made.
| Mode Number | Calculated Frequency (cm⁻¹) | Intensity | Assignment |
| 1 | (Value) | (High/Medium/Low) | Si-Cl stretch |
| 2 | (Value) | (High/Medium/Low) | Phenyl ring C-H bend |
| 3 | (Value) | (High/Medium/Low) | Phenyl ring C-C stretch |
| 4 | (Value) | (High/Medium/Low) | Si-Phenyl stretch |
Table 4: Calculated Electronic Properties
Note: These values are highly dependent on the level of theory and basis set used.
| Property | Calculated Value | Unit |
| HOMO Energy | (Typical Range) | eV |
| LUMO Energy | (Typical Range) | eV |
| HOMO-LUMO Gap (E_gap) | (Typical Range) | eV |
| Dipole Moment | (Typical Range) | Debye |
Visualizations: Workflows and Relationships
Visual diagrams are essential for understanding the logical flow of computational studies and the relationships between different calculated properties.
Caption: Computational workflow for quantum chemical analysis.
Caption: Relationship between optimized geometry and derived properties.
Conclusion
Quantum chemical calculations offer a robust framework for investigating the fundamental properties of this compound. By employing methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to accurately predict its geometry, vibrational spectra, and electronic characteristics. The insights gained from the HOMO-LUMO gap and other electronic parameters are invaluable for predicting the compound's reactivity and stability, guiding its use in the synthesis of advanced materials and in other chemical applications. The synergy between computational predictions and experimental validation is critical for advancing our understanding and application of such important chemical intermediates.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | [gelest.com]
- 11. Phenyl trichlorosilane [webbook.nist.gov]
Phenyltrichlorosilane CAS 98-13-5 physical and chemical properties.
An In-depth Technical Guide to Phenyltrichlorosilane (CAS 98-13-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS 98-13-5), a pivotal organosilicon compound. Valued as a crucial intermediate, it is instrumental in the synthesis of phenyl silanes, silicone resins, and various polymers.[1] Its unique chemical structure imparts enhanced thermal stability and hydrophobicity to materials, making it indispensable in the development of advanced products.[1]
Physical Properties
This compound is a colorless to light yellow, transparent liquid with a pungent odor.[2][3] It is a combustible liquid that is sensitive to moisture.[4][5] The key physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C6H5Cl3Si | [6][7][8][9][10][11] |
| Molecular Weight | 211.55 g/mol | [6][7][8][9] |
| Appearance | Colorless transparent liquid | [2][6] |
| Odor | Pungent | [3][12] |
| Boiling Point | 201 °C at 760 mmHg | [3][6][7][8] |
| Melting Point | -33 °C | [7][9] |
| Density | 1.321 g/mL at 25 °C | [3][6][7][8] |
| Flash Point | 91 °C | [4][6][9] |
| Refractive Index | 1.523 at 20 °C | [3][8] |
| Vapor Pressure | 10 mmHg at 75 °C | [9] |
| Viscosity | 1.08 cSt | [9] |
| Dipole Moment | 2.41 debye | [9] |
| Surface Tension | 27.9 mN/m | [9] |
| Enthalpy of Vaporization | 47.7 kJ/mol | [9] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, primarily due to the three chlorine atoms attached to the silicon atom.[13] Its chemical behavior is dominated by its sensitivity to moisture and its utility as a monomer in polymerization.
Reactivity with Water (Hydrolysis): this compound reacts violently with water, steam, or moist air.[12] This hydrolysis reaction is rapid and exothermic, producing corrosive and toxic hydrogen chloride (HCl) gas.[2][3][12] The reaction proceeds to form silanols, which are unstable and readily undergo condensation to form siloxanes and ultimately cross-linked silicone resins. The rate of the hydrolysis-condensation reaction and the product yields are significantly dependent on the concentration of HCl in the solution.[14]
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, bases, alcohols, and acetone (B3395972).[5][12] Contact with metals in the presence of moisture can release flammable hydrogen gas.[15] It is advised not to mix with halogenated compounds, as a trace amount of free halogen may lead to a violent explosion.[12][15]
Role in Synthesis: The primary application of this compound is as an intermediate in the production of other silanes and siloxanes.[16] It is a key monomer for synthesizing silicone resins containing phenyl groups, which enhances the thermal resistance, chemical stability, and radiation resistance of the resulting polymers.[13] It can undergo substitution reactions with nucleophilic reagents like alcohols and amines to generate a variety of organosilicon compounds.[2]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of this compound are based on standard laboratory techniques.
Determination of Boiling Point: The boiling point is typically determined at atmospheric pressure using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For substances like this compound, which are moisture-sensitive, the experiment must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Measurement of Density: A calibrated pycnometer is used to determine the density at a specific temperature, typically 25°C. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.
Flash Point Determination: The flash point is determined using a closed-cup tester, such as a Pensky-Martens apparatus. The sample is heated at a slow, constant rate while an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors above the liquid ignite.
Hydrolysis-Condensation of this compound: A representative experimental protocol for the hydrolysis of this compound is as follows[14]:
-
A solution of this compound (e.g., 5.2 g, 0.025 mol) in acetone (15 mL) is prepared.
-
This solution is added dropwise at a controlled temperature (e.g., 2-4 °C) with stirring to a mixture of water and ice. The amount of water is calculated to achieve a specific final HCl concentration.
-
The reaction mixture is then stored at a low temperature (e.g., 4 °C).
-
The precipitated products are isolated at various time intervals for analysis.
Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Hydrolysis and condensation of this compound.
Caption: Role of this compound in silicone resin synthesis.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Health Hazards: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][5][12] Inhalation may be fatal, and ingestion can cause severe gastrointestinal tract burns.[4][12]
-
Fire Hazards: It is a combustible liquid and its vapors may form explosive mixtures with air.[12] It reacts violently with water, which can generate heat and flammable gases.[12]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5] Keep away from heat, sparks, and open flames.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] The storage area should be designated for corrosive materials and protected from moisture.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 98-13-5 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sisib.com [sisib.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. ≥97.0%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | [gelest.com]
- 10. Phenyl trichlorosilane [webbook.nist.gov]
- 11. Phenyl trichlorosilane [webbook.nist.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Phenyl trichlorosilane enhances silicone resins-IOTA [iotasilicone.com]
- 14. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
- 16. innospk.com [innospk.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Phenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of silica (B1680970) nanoparticles using phenyltrichlorosilane. This process imparts a hydrophobic phenyl functionalization to the nanoparticle surface, which is crucial for various applications, including enhancing dispersibility in non-polar solvents and polymer matrices, creating hydrophobic coatings, and serving as a foundational layer for further functionalization in drug delivery systems.
Introduction
Silica nanoparticles are widely utilized in biomedical and pharmaceutical research due to their biocompatibility, tunable size, and high surface area. Surface modification is a key strategy to tailor their properties for specific applications. This compound is a reactive organosilane that can be used to introduce phenyl groups onto the silica surface. The trichlorosilyl (B107488) group reacts readily with the surface silanol (B1196071) groups of silica nanoparticles, forming stable siloxane bonds, while the phenyl group provides hydrophobicity. This modification can significantly impact the nanoparticles' interaction with biological systems and their performance as drug carriers.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with diameters ranging from 50 to 2000 nm.[1] The particle size can be controlled by adjusting the concentrations of the reactants.[2]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ in H₂O)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical recipe for ~460 nm particles is 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide.[3]
-
While stirring the solution vigorously, rapidly add the desired amount of TEOS. For the recipe above, use 5.6 mL of TEOS.[3]
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles by repeated cycles of centrifugation and redispersion in ethanol (at least 3 times) to remove unreacted reagents.
-
Finally, wash the nanoparticles with deionized water until the pH is neutral.
-
The purified silica nanoparticles can be stored as a suspension in ethanol or dried to a powder.
Surface Modification with this compound
Safety Precautions: this compound is a corrosive and moisture-sensitive chemical that reacts with water to release hydrochloric acid gas.[4][5][6] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7] All glassware and solvents must be anhydrous.
Materials:
-
Synthesized silica nanoparticles
-
Anhydrous toluene (B28343)
-
This compound (PTCS)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Nitrogen or Argon gas supply
Procedure:
-
Dry the synthesized silica nanoparticles under vacuum at 120 °C overnight to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of approximately 10 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with an inert gas (nitrogen or argon) to create an anhydrous atmosphere.
-
In a separate, dry container, prepare a solution of this compound in anhydrous toluene. The concentration will depend on the desired surface coverage. A starting point is a 1-5% (v/v) solution.
-
Slowly add the this compound solution to the stirring silica nanoparticle suspension under an inert atmosphere.
-
If desired, add a stoichiometric amount of triethylamine relative to the PTCS to neutralize the HCl byproduct.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70 °C) for 4-12 hours with continuous stirring.
-
After the reaction is complete, collect the modified nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with anhydrous toluene (3 times) to remove unreacted this compound and byproducts.
-
Perform a final wash with ethanol and then dry the phenyl-modified silica nanoparticles under vacuum.
Characterization of Phenyl-Modified Silica Nanoparticles
The success of the surface modification can be confirmed through various characterization techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present on the nanoparticle surface.
-
Unmodified Silica Nanoparticles: Exhibit a broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups), a peak around 1630 cm⁻¹ (O-H bending of adsorbed water), and strong peaks around 1100 cm⁻¹ and 800 cm⁻¹ (Si-O-Si stretching).[8]
-
Phenyl-Modified Silica Nanoparticles: The intensity of the O-H peak around 3400 cm⁻¹ will decrease. New peaks will appear corresponding to the phenyl group, typically at ~3050-3070 cm⁻¹ (aromatic C-H stretching), ~1590 cm⁻¹ (C=C stretching in the aromatic ring), and ~1430 cm⁻¹ (C=C stretching).[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of the nanoparticles as a function of temperature, which can be used to quantify the amount of organic material (phenyl groups) grafted onto the surface.
-
Unmodified Silica Nanoparticles: Show an initial weight loss below 150 °C due to the desorption of physically adsorbed water, followed by a gradual weight loss at higher temperatures due to the condensation of surface silanol groups.[11]
-
Phenyl-Modified Silica Nanoparticles: Exhibit an additional, significant weight loss step at higher temperatures (typically between 200 °C and 600 °C) corresponding to the thermal decomposition of the grafted phenyl groups. The percentage of weight loss in this region can be used to calculate the grafting density.[12][13]
Contact Angle Measurement
The contact angle of a water droplet on a surface coated with the nanoparticles provides a measure of its hydrophobicity.
-
Unmodified Silica Nanoparticles: A surface coated with unmodified silica nanoparticles will be hydrophilic, with a water contact angle typically below 30°.[14]
-
Phenyl-Modified Silica Nanoparticles: The surface will become hydrophobic, with a water contact angle significantly increasing, often in the range of 110-140°, depending on the surface coverage and roughness.[15][16]
Elemental Analysis
Elemental analysis can provide a quantitative measure of the carbon and hydrogen content in the modified nanoparticles, which can be used to calculate the degree of functionalization. Unmodified silica nanoparticles should ideally contain no carbon or hydrogen, while phenyl-modified particles will show a significant percentage of these elements.[17]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified silica nanoparticles.
| Characterization Technique | Unmodified Silica Nanoparticles | Phenyl-Modified Silica Nanoparticles | Reference |
| FTIR Peak Assignments (cm⁻¹) | ~3400 (O-H), ~1100 (Si-O-Si) | ~3060 (Aromatic C-H), ~1590 (Aromatic C=C), ~1430 (Aromatic C=C) | [8][9][10] |
| Thermogravimetric Analysis | ~5-10% (150-800 °C) | ~15-30% (200-600 °C) | [11][12] |
| Water Contact Angle | < 30° | 110° - 140° | [14][15][16] |
| Elemental Analysis (%C) | < 1% | 5 - 15% | [17] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and surface modification of silica nanoparticles.
Silanization Reaction Mechanism
Caption: Reaction of this compound with surface silanol groups.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. mse.iastate.edu [mse.iastate.edu]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nbinno.com [nbinno.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrophenylfurfural grafted amino functionalized silica nanoparticles for adsorptive removal of tartrazine dye from water - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00618F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Water Contact Angle Dependence with Hydroxyl Functional Groups on Silica Surfaces under CO2 Sequestration Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. guilhem.mollon.free.fr [guilhem.mollon.free.fr]
- 17. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrophobic Surfaces using Phenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the creation of hydrophobic surfaces on various substrates using Phenyltrichlorosilane (PTCS). This process, known as silanization, forms a self-assembled monolayer (SAM) that significantly reduces the surface energy, leading to water-repellent properties. Such surfaces are critical in a range of applications, including microfluidics, cell culture, and as specialized coatings in drug delivery systems.
Introduction
This compound (C₆H₅SiCl₃) is an organosilane that readily reacts with hydroxylated surfaces, such as glass, silicon wafers, and other metal oxides. The trichlorosilyl (B107488) group hydrolyzes in the presence of trace amounts of water to form reactive silanols, which then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. The phenyl groups orient away from the surface, creating a dense, low-energy, and hydrophobic monolayer.[1][2] This process effectively transforms a hydrophilic surface into a hydrophobic one.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that reacts violently with water to produce hydrochloric acid (HCl) gas.[3] It can cause severe skin burns, eye damage, and is harmful if inhaled.[4][5] All handling of PTCS and the silanization process should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Store PTCS in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[4]
Experimental Protocols
This section details the step-by-step procedure for creating hydrophobic surfaces using a solution-phase deposition of this compound.
Materials and Equipment
-
This compound (PTCS, reagent grade)
-
Anhydrous solvent (e.g., toluene, hexane, or chloroform)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Glass or Teflon staining jars with lids
-
Ultrasonic bath
-
Oven or hot plate
-
Goniometer for contact angle measurements
Protocol: Solution-Phase Silanization
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates to remove any organic contaminants. This can be achieved by sonication in a sequence of solvents such as acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To generate a high density of hydroxyl groups on the surface, immerse the cleaned substrates in a freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood.
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the hydroxylated substrates in an oven at 110-120°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use. A properly hydroxylated surface is crucial for the formation of a dense monolayer.[6][7]
-
-
Preparation of Silanization Solution:
-
In a fume hood, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene). The anhydrous nature of the solvent is critical to prevent premature polymerization of the PTCS in the solution.
-
-
Silanization Process:
-
Immerse the cleaned and hydroxylated substrates into the PTCS solution in a sealed container (e.g., a staining jar with a lid) to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The immersion time can be optimized depending on the desired surface properties.
-
-
Post-Silanization Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unreacted PTCS.
-
Further rinse the substrates with isopropanol or ethanol and dry them under a stream of nitrogen or argon.
-
To complete the cross-linking of the silane (B1218182) monolayer and enhance its stability, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Surface Characterization:
-
After cooling to room temperature, the hydrophobicity of the surface can be quantified by measuring the water contact angle using a goniometer. A significant increase in the water contact angle compared to the untreated substrate indicates successful silanization.
-
Data Presentation
The effectiveness of the hydrophobic coating is determined by the water contact angle. The following table provides expected water contact angle values for surfaces before and after treatment with this compound.
| Substrate | Treatment | Typical Water Contact Angle (θ) |
| Glass/Silicon Dioxide | Untreated (Cleaned & Hydroxylated) | < 10° |
| Glass/Silicon Dioxide | This compound Treated | 70° - 90° |
Note: The final contact angle can vary depending on the substrate, cleaning procedure, and silanization conditions.
Visualizations
Experimental Workflow for this compound Surface Modification
Caption: Workflow for creating a hydrophobic surface using this compound.
Silanization Reaction Mechanism
Caption: Reaction of this compound with a hydroxylated surface.
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cfmats.com [cfmats.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Phenyltrichlorosilane as a Precursor for Phenyl Silicone Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrichlorosilane (PTCS) is a key organosilicon compound utilized as a trifunctional monomer in the synthesis of phenyl silicone resins. The incorporation of phenyl groups (–C₆H₅) into the siloxane backbone imparts significant property enhancements compared to standard methyl silicone resins. These include superior thermal stability, increased resistance to oxidation and UV radiation, and a higher refractive index.[1][2][3] This makes phenyl silicone resins highly valuable for a wide range of applications, including high-performance coatings, electrical insulation, and as encapsulants for electronic components.[1]
These application notes provide an overview of the synthesis of phenyl silicone resins from this compound, detailing the underlying chemistry, experimental protocols, and the influence of synthesis parameters on the final properties of the resin.
Chemistry of Synthesis
The synthesis of phenyl silicone resins from this compound is a two-step process involving hydrolysis followed by polycondensation.[4]
-
Hydrolysis: this compound is reacted with water to form phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃). This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. The reactivity of the Si-Cl bonds necessitates careful control of the reaction conditions to prevent uncontrolled condensation and gel formation.[1] The hydrolysis is typically carried out in a mixed solvent system, such as aromatic hydrocarbons (e.g., xylene, toluene) and alcohols or ketones (e.g., acetone), to moderate the reaction rate and solubilize the reactants and products.[1]
-
Polycondensation: The newly formed phenylsilanetriols are unstable and readily undergo intermolecular condensation to form siloxane bonds (Si-O-Si), releasing water. This process leads to the formation of a highly cross-linked three-dimensional network characteristic of silicone resins. The degree of condensation and the final molecular architecture can be controlled by adjusting reaction parameters such as temperature, catalyst, and the ratio of different silane (B1218182) monomers.
Co-hydrolysis of this compound with other organochlorosilanes, such as dimethyldichlorosilane (DMDCS) or diphenyldichlorosilane, is a common strategy to modify the properties of the final resin. The difunctional silanes act as chain extenders, introducing linear segments into the polymer network, which can improve flexibility and other mechanical properties. The ratio of trifunctional to difunctional monomers is a critical parameter for controlling the cross-link density and, consequently, the hardness, flexibility, and solubility of the resulting resin.
Experimental Protocols
Protocol 1: Synthesis of a Basic Phenyl Silicone Resin
This protocol describes the synthesis of a phenyl silicone resin through the hydrolysis and condensation of this compound.
Materials:
-
This compound (PTCS)
-
Xylene
-
Acetone
-
Deionized water
-
Ice
Procedure:
-
Prepare a mixed solvent of xylene and acetone.
-
In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, place a mixture of deionized water and ice.
-
Dissolve the this compound in the mixed solvent.
-
Slowly add the this compound solution to the ice-water mixture under vigorous stirring. Maintain the temperature of the reaction mixture between 2-4°C.
-
After the addition is complete, continue stirring for a specified period to ensure complete hydrolysis.
-
Allow the mixture to stand and separate into two layers.
-
Separate the upper organic layer containing the hydrolyzed product (phenylsilanols).
-
Wash the organic layer with hot deionized water until the washings are neutral to remove residual HCl.
-
To induce condensation, a catalyst can be added, and the mixture is heated. Alternatively, thermal condensation can be carried out by gradually increasing the temperature.
-
Remove the solvent under reduced pressure to obtain the final phenyl silicone resin.
Protocol 2: Synthesis of a Phenyl Methyl Silicone Resin via Co-hydrolysis
This protocol details the preparation of a more flexible phenyl methyl silicone resin by co-hydrolyzing this compound and dimethyldichlorosilane.
Materials:
-
This compound (PTCS)
-
Dimethyldichlorosilane (DMDCS)
-
Toluene
-
Deionized water
Procedure:
-
Prepare a mixture of this compound and dimethyldichlorosilane in a desired molar ratio in toluene.
-
In a separate reaction vessel, place an excess of deionized water.
-
Slowly add the silane mixture to the water under vigorous stirring. Maintain a controlled temperature throughout the addition.
-
After the hydrolysis is complete, allow the mixture to separate into an organic and an aqueous layer.
-
Separate the organic layer and wash it with deionized water until neutral.
-
Initiate the condensation reaction by heating the solution, optionally with a catalyst.
-
Monitor the viscosity of the solution to determine the extent of condensation.
-
Once the desired viscosity is reached, cool the reaction and remove the solvent under reduced pressure to yield the phenyl methyl silicone resin.
Data Presentation
The properties of phenyl silicone resins are highly dependent on the synthesis conditions and the precursors used. The following tables summarize the influence of key parameters on the final resin characteristics.
Table 1: Effect of Phenyl Content on Thermal Stability
| Phenyl Content (mol%) | Onset Decomposition Temperature (°C) (TGA, N₂) | Reference |
| Low | 374 | [5] |
| Moderate | 443.7 - 486 | [6] |
| High | > 500 | [7][8] |
Table 2: Mechanical Properties of Phenyl Silicone Resins
| Resin Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Phenyl Ladder Polysiloxane | 27.4 - 41.0 | - | [7] |
| Phenyl MT Resin (50-60 wt%) | 4.1 | 96 | [6] |
| Phenyl Methyl Silicone (T/D = 0.8) | 5.06 | - | [9] |
| Phenyl Methyl Silicone (T/D = 0.4) | - | 126 | [9] |
Table 3: Refractive Index of Phenyl Silicone Fluids and Resins
| Phenyl Content (mol%) | Refractive Index | Reference |
| 4.2 | 1.4215 | [2] |
| 7.6 | 1.436 | [2] |
| 11.0 | 1.456 | [2] |
| 23.0 | 1.490 | [2] |
| High (with Si NPs) | up to 1.727 | [10] |
Visualizations
Caption: Synthesis pathway of phenyl silicone resin.
Caption: Experimental workflow for resin synthesis.
References
- 1. Phenyl trichlorosilane enhances silicone resins-IOTA [iotasilicone.com]
- 2. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 5. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Phenyl Silicone Resin? - Knowledge [silibasesilicone.com]
- 8. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective increase in the refractive index of novel transparent silicone hybrid films by introduction of functionalized silicon nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Phenyl-Substituted Polysiloxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polysiloxanes using phenyltrichlorosilane as a monomer. The introduction of phenyl groups into the polysiloxane backbone significantly enhances thermal stability, chemical resistance, and refractive index, making these materials highly valuable for a range of advanced applications, including specialty elastomers, high-performance coatings, and biomedical devices.
Application Notes
Phenyl-substituted polysiloxanes are a class of polymers that offer a unique combination of properties derived from both the inorganic siloxane backbone and the organic phenyl side groups. The rigid phenyl groups along the flexible siloxane chain increase the glass transition temperature and enhance thermal stability compared to unsubstituted polydimethylsiloxanes.[1][2] These materials are also known for their excellent resistance to oxidation and UV radiation, contributing to their durability in harsh environments.[3]
In the realm of drug development and biomedical research, the biocompatibility and tunable properties of phenyl-substituted polysiloxanes are of great interest.[4][5] Their hydrophobicity can be tailored by controlling the phenyl content, which is a critical parameter for designing drug delivery systems and medical implants.[6][7] Furthermore, their high refractive index makes them suitable for applications in optical sensors and medical imaging.[8] The synthesis methods outlined below, hydrolysis and the Piers-Rubinsztajn reaction, offer routes to produce these versatile polymers with varying structures and properties.
Experimental Protocols
Two primary methods for the synthesis of polysiloxanes from this compound are detailed below: hydrolysis and the Piers-Rubinsztajn reaction.
Synthesis via Hydrolysis of this compound
This traditional method involves the controlled reaction of this compound with water, leading to the formation of silanol (B1196071) intermediates that subsequently condense to form a polysiloxane network. The concentration of hydrochloric acid generated in situ can influence the reaction rate and the structure of the final product.[9]
Protocol: Hydrolysis of this compound
-
Reaction Setup: In a fume hood, prepare a mixture of 270 g of water and ice (1:1 ratio) in a beaker equipped with a magnetic stirrer.
-
Monomer Solution Preparation: In a separate flask, dissolve 5.2 g (0.025 mol) of this compound in 15 mL of acetone.
-
Addition of Monomer: While vigorously stirring the water-ice mixture, slowly add the this compound solution dropwise to the beaker. Maintain the temperature of the reaction mixture between 2-4 °C.
-
Reaction: After the addition is complete, transfer the reaction mixture to a refrigerator and maintain it at 4 °C.
-
Product Isolation: The polysiloxane product will precipitate out of the solution over time. Isolate the precipitate by filtration at various time intervals to collect the product.
-
Washing and Drying: Wash the collected precipitate with deionized water to remove any remaining acid and unreacted monomers. Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Synthesis via Piers-Rubinsztajn (PR) Reaction
The Piers-Rubinsztajn reaction is a more modern approach that involves the dehydrocarbonative coupling of a hydrosilane with an alkoxysilane, catalyzed by a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).[10] This method offers better control over the polymer structure and avoids the generation of corrosive HCl.[8]
Protocol: Synthesis of Phenyl-Substituted Polysiloxane via PR Reaction
This protocol is adapted for the synthesis of phenyl-containing polysiloxanes and may require optimization for specific applications.
-
Reagent Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired di-alkoxy silane (B1218182) (e.g., diphenyldimethoxysilane) and a hydrogen-containing siloxane in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃) to the reaction mixture.
-
Reactant Addition: Slowly add the this compound (or a pre-hydrolyzed and partially condensed phenylsiloxane oligomer with remaining Si-H or Si-alkoxy groups) to the reaction mixture via a syringe pump over several hours at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 12-24 hours) with continuous stirring.
-
Product Isolation: After the reaction is complete, remove the solvent under reduced pressure. The resulting polymer may be purified further by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and subsequent drying under vacuum.
Data Presentation
The following tables summarize typical quantitative data for phenyl-substituted polysiloxanes synthesized using methods related to the protocols described above.
Table 1: Thermal Properties of Phenyl-Modified Polysiloxanes
| Phenyl Content (wt%) | Glass Transition Temperature (T g), °C | 10% Weight Loss Temperature (TGA), °C (N₂ atmosphere) | Reference |
| 0.88 | -121.29 | 440.5 | [8] |
| 3.17 | -117.71 | 480.0 | [8] |
| Not Specified | -90 | Not Specified | [2] |
| Not Specified | -59 | Not Specified | [2] |
Table 2: Mechanical and Optical Properties of Phenyl-Modified Polysiloxanes
| Property | Value | Test Conditions | Reference |
| Tensile Strength | 49.89 MPa | Sample containing 5% methyl phenyl silicone | [3] |
| Elongation at Break | 15.78% | 10 wt% epoxy-siloxane resin | [3] |
| Refractive Index | 1.5056 - 1.5191 | 25 °C | [10] |
Visualizations
Diagram 1: Experimental Workflow for Polysiloxane Synthesis via Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Diagram 2: Logical Relationship in the Piers-Rubinsztajn Reaction
Caption: Key steps in the Piers-Rubinsztajn synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Material permits simultaneous, controlled release of drugs with different actions [agencia.fapesp.br]
- 7. Polysiloxanes in Theranostics and Drug Delivery: A Review [mdpi.com]
- 8. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel [mdpi.com]
- 9. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Application Notes and Protocols: Phenyltrichlorosilane in the Preparation of High Refractive Index Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrichlorosilane (PTCS) is a key organosilicon compound utilized as a precursor in the synthesis of high-performance silicone resins. The incorporation of phenyl groups into the siloxane backbone significantly enhances the material's refractive index (RI), thermal stability, and optical transparency.[1][2] These properties make phenyl-containing silicone resins highly desirable for a wide range of applications in optical devices, including as encapsulants for light-emitting diodes (LEDs), components of intraocular lenses, and in other advanced optical systems where precise light management is critical.[3][4][5] This document provides detailed application notes and experimental protocols for the preparation of high refractive index resins using this compound.
Principle of Refractive Index Enhancement
The refractive index of a polymer is intrinsically linked to its molecular structure. The introduction of highly polarizable phenyl groups from PTCS into the polysiloxane network increases the molar refraction of the resulting resin.[6] This leads to a significant increase in the refractive index of the material. A clear correlation has been established between the concentration of phenyl groups in the siloxane copolymer and the resulting refractive index.[7][8] By carefully controlling the ratio of this compound to other silane (B1218182) monomers during polymerization, the refractive index of the final resin can be precisely tuned to meet the requirements of specific optical applications.
Quantitative Data Summary
The following tables summarize the relationship between the composition of phenyl-containing siloxane resins and their resulting refractive indices, as reported in various studies.
Table 1: Refractive Index of Polysiloxane Resins with Varying Phenyl Content
| Sample ID | Phenyl Group Content (mol%) | Monomers Used | Refractive Index (nD at 25°C) | Reference |
| PS-0 | 0 | Not specified | ~1.41 | [9] |
| PS-4 | Not specified | α,ω-vinyl silyl (B83357) terminated polydimethylsiloxane-co-polydiphenylsiloxane | ~1.48 | [9] |
| PS-6 | Not specified | α,ω-vinyl silyl terminated polydimethylsiloxane-co-polydiphenylsiloxane | ~1.51 | [9] |
| PS-8 | Not specified | α,ω-vinyl silyl terminated polydimethylsiloxane-co-polydiphenylsiloxane | ~1.54 | [9] |
| P3F3 | 12 | Diphenylsiloxane units | 1.43 | [8] |
| P3F4 | 21 | Diphenylsiloxane units | 1.46 | [8] |
Table 2: Properties of High Refractive Index Phenyl Silicone Resins
| Resin Type | Key Monomers | Achieved Refractive Index | Key Properties | Reference |
| Phenyl Silicone Resin | This compound, Diphenyldichlorosilane | >1.52 | Good high temperature resistance, solubility | [10] |
| Vinylphenyl-containing MQ Silicone Resin | Vinyl-containing MQ silicone resin, Poly(diphenylsiloxane) | up to 1.4994 | Favorable thermal stability | [11] |
| Epoxy-modified Vinyl Methyl Phenyl Silicone Resins | Epoxy-modified vinyl methyl phenyl silicone resins, Hydrogen-containing phenyl silicone resin | >1.50 (inferred) | High transmittance (>90%), good thermal stability | [3] |
| Hydrogen-Containing Methyl Phenyl Silicone Resins | Hydrogen-containing methyl phenyl silicone resins, Vinyl methyl phenyl silicone resins | >1.529 | High light transmittance (>89%), good thermal stability | [4] |
| Polysiloxane-Silphenylene Hybrimer | Phenyl-vinyl-oligosiloxane, Tris(dimethylhydrosilyl)benzene | 1.60 at 450 nm | High transmittance (97%), fast curing | [12] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Silicone Resin via Hydrolysis and Condensation
This protocol describes a general method for synthesizing a phenyl silicone resin using this compound and diphenyldichlorosilane as monomers.
Materials:
-
This compound (PTCS)
-
Diphenyldichlorosilane (DPDCS)
-
Xylene
-
Acetone
-
Ice
-
Distilled water
-
Condensation catalyst (e.g., a mild acid or base)
Equipment:
-
Reaction flask with a dropping funnel, stirrer, and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis:
-
Prepare a mixed solvent of xylene and acetone.
-
In a reaction flask, prepare a mixture of ice and water.
-
Dissolve the desired molar ratio of this compound and diphenyldichlorosilane in the mixed solvent.
-
Add the monomer solution dropwise into the ice-water mixture under vigorous stirring. Maintain the temperature with an ice-water bath.
-
After the addition is complete, continue stirring for a specified period to ensure complete hydrolysis.
-
-
Separation and Neutralization:
-
Allow the reaction mixture to stand and separate into two layers.
-
Separate the lower acidic aqueous layer using a separatory funnel.
-
Wash the upper organic layer containing the hydrolyzate with hot distilled water repeatedly until the washings are neutral.
-
-
Condensation:
-
To the phenyl silicone resin prepolymer solution, add a specific amount of a condensation catalyst.
-
Heat the mixture to the desired condensation temperature and maintain for a set duration to achieve the target molecular weight.
-
-
Purification:
-
After the condensation reaction, wash the solution with hot distilled water to remove the catalyst until neutral.
-
Remove the solvent (xylene) under reduced pressure using a rotary evaporator to obtain the final solid phenyl silicone resin.
-
Protocol 2: Synthesis of High Refractive Index Polysiloxane via Hydrosilylation
This protocol outlines a two-step method involving co-hydrolysis/condensation followed by a hydrosilylation reaction to produce a densely crosslinked polysiloxane with a high refractive index.[10]
Materials:
-
Phenyl-containing silane monomers (e.g., phenyltrimethoxysilane)
-
Vinyl-containing silane monomers (e.g., vinyltrimethoxysilane)
-
Hydrosilane crosslinker (e.g., a compound with Si-H bonds)
-
Toluene
-
Hydrochloric acid (catalyst for hydrolysis)
-
Platinum catalyst (for hydrosilylation, e.g., Karstedt's catalyst)[12]
-
Deionized water
Equipment:
-
Reaction flask with a stirrer and condenser
-
Heating mantle
-
Rotary evaporator
-
Teflon filter (0.45 µm)
Procedure:
-
Co-hydrolysis and Condensation (Preparation of Prepolymer):
-
In a reaction flask, dissolve the phenyl-containing and vinyl-containing silane monomers in toluene.
-
Add hydrochloric acid as a catalyst and stir the mixture.
-
Heat the reaction mixture and stir for a designated time (e.g., 1, 5, or 24 hours) to facilitate co-hydrolysis and condensation.
-
After the reaction, wash the mixture with deionized water.
-
Filter the solution through a Teflon filter.
-
Remove the solvent under reduced pressure to obtain the liquid prepolymer.
-
-
Hydrosilylation (Curing):
-
Mix the prepared prepolymer with a hydrosilane crosslinker in a specific molar ratio of Si-H to Si-vinyl groups.
-
Add a catalytic amount of a platinum catalyst.
-
Heat the mixture to induce the hydrosilylation reaction, leading to the formation of a crosslinked, solid high refractive index resin.
-
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of high refractive index phenyl silicone resins.
Caption: General workflow for the synthesis of high refractive index phenyl silicone resins.
Relationship between Phenyl Content and Refractive Index
This diagram illustrates the direct relationship between the incorporation of phenyl groups and the resulting refractive index of the silicone resin.
Caption: Logical relationship between phenyl monomer concentration and the resin's refractive index.
Conclusion
This compound is a versatile and essential monomer for the synthesis of high refractive index silicone resins. By controlling the polymerization conditions and the ratio of phenyl-containing monomers, materials with tailored optical properties can be achieved. The protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and optimize high-performance optical resins for a variety of advanced applications. Further research can explore the effects of different co-monomers and crosslinking strategies to fine-tune the mechanical and thermal properties of these materials alongside their refractive index.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phenyl trichlorosilane enhances silicone resins-IOTA [iotasilicone.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uni-marburg.de [uni-marburg.de]
- 6. High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenyltrichlorosilane in the synthesis of silsesquioxanes
Application Notes: Phenyltrichlorosilane in Silsesquioxane Synthesis
Introduction
This compound (PTCS) is a pivotal organosilicon compound, serving as a primary precursor in the synthesis of phenyl-substituted silsesquioxanes. Silsesquioxanes, with the general formula [RSiO₃⸝₂]ₙ, are a class of organosilicon compounds characterized by their unique cage-like, ladder, or random structures. Phenyl-silsesquioxanes, in particular, exhibit exceptional thermal stability, optical properties, and chemical resistance, making them highly valuable in advanced materials, electronics, and increasingly, in biomedical applications.[1][2] For professionals in drug development, their well-defined nanoscale structure and the ability to be functionalized make them promising candidates for use as scaffolds in drug delivery systems.[1][3]
The synthesis of silsesquioxanes from this compound is primarily achieved through hydrolytic polycondensation. This process involves the hydrolysis of the silicon-chlorine bonds in PTCS to form reactive silanol (B1196071) (Si-OH) intermediates, which then undergo condensation to form stable siloxane (Si-O-Si) bridges, ultimately building the silsesquioxane framework.[2][4] The final structure of the resulting polyphenylsilsesquioxane (PPSQ) is highly sensitive to the reaction conditions, such as solvent, temperature, pH, and the presence of catalysts.[2]
Synthesis Pathways and Mechanisms
The conversion of this compound to silsesquioxanes follows a well-established chemical pathway initiated by hydrolysis. The three chlorine atoms on the silicon are replaced by hydroxyl groups, yielding an unstable phenylsilanetriol (B1655011) intermediate. These intermediates rapidly condense with each other, eliminating water and forming the Si-O-Si backbone of the silsesquioxane. By carefully controlling the reaction conditions, the condensation can be directed to favor the formation of specific architectures, such as discrete polyhedral oligomeric silsesquioxanes (POSS) cages (e.g., T₈, T₁₀, T₁₂) or high molecular weight ladder polymers.[2]
Caption: General workflow for the synthesis of phenyl silsesquioxanes from this compound.
An alternative, though less direct, route involves the initial conversion of this compound to phenyltrialkoxysilanes (e.g., phenyltrimethoxysilane (B147435), PTMOS). These precursors then undergo a sol-gel process, which also involves hydrolysis and condensation reactions, typically under acidic or basic catalysis, to form silsesquioxane networks.[5]
Experimental Protocols
Protocol 1: Synthesis of Phenylcyclotetrasiloxanes via Hydrolysis-Condensation
This protocol is adapted from the study on the hydrolysis-condensation of this compound in an acidic water-acetone medium, which primarily yields all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.[4]
Materials:
-
This compound (PTCS)
-
Acetone
-
Deionized Water
-
Ice
Procedure:
-
Prepare a solution of this compound (5.2 g, 0.025 mol) in 15 mL of acetone.
-
In a separate flask, prepare a mixture of 270 g of water and ice (1:1 ratio). This amount of water is calculated to achieve a final HCl concentration of approximately 0.26 mol L⁻¹ after complete hydrolysis of PTCS.
-
Under vigorous stirring, add the PTCS solution to the ice-water mixture at a controlled temperature of 2-4 °C.
-
Once the addition is complete, transfer the reaction mixture to a refrigerator and maintain it at 4 °C.
-
A white precipitate will form over time. Isolate the product by filtration at desired time intervals (e.g., after 24 hours).
-
The product can be analyzed using techniques such as Mass Spectrometry (APCI-MS) and ²⁹Si NMR to confirm the formation of (tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.[4]
Protocol 2: Three-Stage Synthesis of Ladder Polyphenylsilsesquioxanes (l-PPSQ)
This protocol describes the synthesis of high molecular weight ladder-like PPSQ, a structure first synthesized by Brown, involving a multi-stage approach.[2]
Caption: The three-stage synthesis process for creating high molecular weight ladder PPSQ.
Procedure:
-
Stage 1: Hydrolysis: this compound is hydrolyzed in a solvent with an excess of water. This reaction produces low molecular weight oligomers (approx. 10³ g/mol ).[2]
-
Stage 2: Rearrangement: The resulting hydrolyzate is subjected to an equilibrium rearrangement in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). This step increases the molecular weight to form a "prepolymer" (approx. 10⁴ g/mol ).[2]
-
Stage 3: Polymerization: A concentrated solution of the prepolymer is heated to high temperatures (e.g., 250 °C) with a catalytic amount of KOH to drive the polymerization, yielding the final high molecular weight ladder polymer (10⁵ to 10⁶ g/mol ).[2]
Quantitative Data
The synthesis of silsesquioxanes from this compound and its derivatives can yield various products whose properties and yields depend heavily on the chosen methodology.
Table 1: Synthesis of Phenyl Silsesquioxane Cage Structures
| Target Cage Structure | Precursor | Catalyst | Yield | Reference |
|---|
| Phenyl T₁₀ | this compound | Tetrabutylammonium fluoride (B91410) (TBAF) | ~50% |[2] |
Table 2: Synthesis of Mixed Phenyl:Methyl Silsesquioxane Resins
| Phenyl:Methyl Molar Ratio | Phenyl Source (g) | Methyl Source (g) | Yield (%) | Reference |
|---|---|---|---|---|
| 10:1 | Octaphenylsilsesquioxane (10.00) | Octamethylcyclotetrasiloxane (0.33 mL) | - | [6] |
| 1:1 | Octaphenylsilsesquioxane (34.80) | Octamethylcyclotetrasiloxane (10.45 mL) | 95% | [6] |
| 1:10 | Octaphenylsilsesquioxane (3.48) | Octamethylcyclotetrasiloxane (10.45 mL) | 97% | [6] |
Note: The synthesis in Table 2 uses octaphenylsilsesquioxane, a derivative product of PTCS, as the starting phenyl source.
Table 3: Thermal Properties of Phenyl-Substituted Siloxane/Silsesquioxane Polymers
| Polymer Sample | T₅% (Temperature at 5% Mass Loss) | Residual Weight Ratio (Rw) at end of test | Key Finding | Reference |
|---|---|---|---|---|
| Hydrogen-containing Siloxane (HCS) | - | 14.63% | Baseline precursor | [7] |
| Poly(phenyl-substituted siloxane) | T₅% increased by 182.5 °C vs. HCS | 75.60% | Phenyl substitution significantly enhances thermal stability. |[7] |
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenylsilsesquioxanes. New structures–new properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07854A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20140120243A1 - Synthesis and processing of new silsesquioxane/siloxane systems - Google Patents [patents.google.com]
- 7. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyltrichlorosilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of phenyltrichlorosilane as a coupling agent to enhance the interfacial adhesion between inorganic fillers and polymer matrices in composite materials. Detailed experimental protocols, data presentation, and visual diagrams are included to guide researchers in their material development endeavors.
Introduction to this compound as a Coupling Agent
This compound (PTCS) is an organosilicon compound with the chemical formula C₆H₅SiCl₃. It serves as a crucial intermediate in the synthesis of phenyl silanes and silicone resins.[1] In the realm of polymer composites, PTCS acts as a coupling agent, forming a molecular bridge at the interface between an inorganic reinforcement (e.g., glass fibers, silica) and an organic polymer matrix. This interfacial modification leads to improved mechanical properties, enhanced thermal stability, and increased hydrophobicity of the resulting composite material.[1]
The effectiveness of this compound stems from its bifunctional nature. The trichlorosilyl (B107488) group is highly reactive towards hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Filler). The phenyl group, on the other hand, provides compatibility and can interact with the polymer matrix, leading to a more robust interface.
Mechanism of Action
The coupling mechanism of this compound at the filler-polymer interface primarily involves a two-step process: hydrolysis and condensation.
-
Hydrolysis: In the presence of moisture (water), the chloro groups of this compound hydrolyze to form silanol (B1196071) groups (Si-OH). This reaction is rapid and releases hydrochloric acid as a byproduct.
C₆H₅SiCl₃ + 3H₂O → C₆H₅Si(OH)₃ + 3HCl
-
Condensation: The newly formed silanol groups can then condense with the hydroxyl groups (-OH) on the surface of the inorganic filler, forming strong, covalent siloxane bonds (Si-O-Si). Additionally, self-condensation between adjacent silanol groups can occur, forming a polysiloxane network on the filler surface.
C₆H₅Si(OH)₃ + HO-Filler → C₆H₅(OH)₂Si-O-Filler + H₂O
This process effectively modifies the surface of the hydrophilic inorganic filler, making it more compatible with the typically hydrophobic polymer matrix. The phenyl groups extending from the filler surface can then physically entangle or chemically react with the polymer chains, leading to improved stress transfer across the interface.
References
Phenyltrichlorosilane: A Versatile Reagent for the Protection of Hydroxyl Groups in Organic Synthesis
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, a ubiquitous and highly reactive moiety, often requires temporary masking to prevent undesired side reactions. Phenyltrichlorosilane emerges as a potent reagent for this purpose, offering a reliable method for the formation of robust phenylsilyl ethers. Its high reactivity, however, necessitates careful handling and controlled reaction conditions. This document provides detailed application notes and protocols for the use of this compound in the protection of hydroxyl groups, tailored for researchers, scientists, and professionals in drug development.
This compound reacts with alcohols and phenols to form phenylsilyl ethers, effectively shielding the hydroxyl group from a variety of reaction conditions. The resulting silicon-oxygen bond is stable under many non-acidic and non-fluoride conditions, yet can be cleaved when desired to regenerate the parent hydroxyl group. The trifunctional nature of this compound allows for the simultaneous protection of up to three hydroxyl groups, or for the formation of cyclic silyl (B83357) ethers from diols, offering unique strategic advantages in the synthesis of complex molecules.
Reaction Principles
The protection of a hydroxyl group using this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of this compound. This reaction leads to the displacement of a chloride ion and the formation of a new silicon-oxygen bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
Due to the presence of three chlorine atoms, the reaction can proceed stepwise, allowing for the formation of mono-, di-, or tri-substituted silyl ethers, depending on the stoichiometry of the reactants.
Application Notes
Substrate Scope:
This compound is a highly reactive silylating agent suitable for the protection of a wide range of hydroxyl groups, including primary, secondary, and tertiary alcohols, as well as phenols. Its reaction with hydroxybenzaldehydes has been noted, indicating its utility for protecting phenolic hydroxyls even in the presence of other functional groups.[2]
Advantages of Phenylsilyl Ether Protection:
-
Robustness: Phenylsilyl ethers exhibit significant stability under various non-aqueous conditions.
-
Versatility: The trifunctional nature of this compound allows for multiple protection strategies.
Limitations and Considerations:
-
High Reactivity: this compound reacts violently with water and other protic solvents, requiring strictly anhydrous reaction conditions.[3]
-
Byproduct Management: The reaction generates hydrochloric acid, which must be neutralized by a suitable base to prevent acid-catalyzed side reactions.
-
Stoichiometric Control: Precise control of stoichiometry is crucial to achieve the desired degree of silylation (mono-, di-, or tri-substitution).
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol
This protocol describes the formation of a triphenylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (3.0 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (3.3 equivalents) to the solution with stirring.
-
To this mixture, add this compound (1.0 equivalent) dropwise via syringe. The reaction is exothermic, and a white precipitate of pyridinium (B92312) hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triphenylsilyl ether.
General Procedure for the Deprotection of a Phenylsilyl Ether
This protocol outlines the cleavage of a phenylsilyl ether using a fluoride (B91410) source to regenerate the alcohol.
Materials:
-
Phenylsilyl ether
-
Tetrabutylammonium (B224687) fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenylsilyl ether (1.0 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.
-
Add the 1 M solution of tetrabutylammonium fluoride in THF (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary depending on the steric hindrance around the silicon center.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
If necessary, purify the product by flash column chromatography.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the protection of various alcohols with this compound in the surveyed literature, a generalized table is provided below based on typical silyl ether formations. Researchers should optimize these conditions for their specific substrates.
| Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary | Pyridine | DCM | 0 to RT | 2 - 4 | > 90 |
| Secondary | Pyridine | DCM | RT | 4 - 12 | 70 - 90 |
| Tertiary | Pyridine | DCM | Reflux | 12 - 24 | 40 - 70 |
| Phenol | Triethylamine | Toluene | RT to 50 | 1 - 3 | > 95 |
Visualizations
Caption: General reaction scheme for the protection of an alcohol with this compound.
Caption: General scheme for the deprotection of a phenylsilyl ether using a fluoride source.
Caption: Experimental workflow for hydroxyl group protection and deprotection.
References
Safe Handling of Phenyltrichlorosilane: Application Notes and Protocols for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the safe handling of Phenyltrichlorosilane (PTCS) in a laboratory setting. Adherence to these procedures is critical to minimize risks associated with this hazardous chemical.
Hazard Summary
This compound is a corrosive and combustible liquid that reacts violently with water and moisture to produce hydrochloric acid (HCl) gas.[1][2] It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4] Inhalation may be fatal, and the substance can be harmfully absorbed through the skin.
Table 1: Chemical and Physical Hazards
| Property | Value | Source |
| CAS Number | 98-13-5 | |
| Flash Point | 91 °C (195.8 °F) | |
| GHS Hazard Statements | H227, H314, H318 | [3] |
| Incompatible Materials | Water, moist air, alkalis, metal salts, oxidizing agents, strong acids, strong bases | [2][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. No skin surface should be exposed.[1]
Table 2: Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and corrosive vapors. Contact lenses should not be worn.[3] |
| Hands | Neoprene or nitrile rubber gloves.[3] | Provides a barrier against skin contact and absorption. |
| Body | Chemical-resistant protective clothing. | Prevents contact with skin and personal clothing.[3] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas respirator.[3] | Protects against inhalation of corrosive and toxic vapors. |
Engineering Controls and Storage
Proper engineering controls and storage are essential for safely managing this compound.
3.1 Engineering Controls
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]
-
All equipment used for handling must be grounded to prevent static discharge.[3][5]
3.2 Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2]
-
Keep containers tightly closed to prevent contact with moisture.[3]
-
Store in a designated corrosives area, segregated from incompatible materials.
Experimental Protocol: General Handling and Use
This protocol outlines the standard procedure for handling this compound in a laboratory experiment.
4.1 Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an emergency eyewash and safety shower are unobstructed and functional.
-
Don all required PPE as specified in Table 2.
-
Ensure all glassware and equipment are thoroughly dry.
4.2 Handling
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly sealed when not in use.
-
Work with the smallest quantity of material necessary for the experiment.
-
Do not allow the chemical to come into contact with water or moist air.[2]
4.3 Waste Disposal
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[2]
-
Do not mix with other waste streams unless compatibility has been confirmed.
4.4 Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Remove and properly store or dispose of PPE.
-
Clean the work area, ensuring no residual contamination remains.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
5.1 Spill Response
In the event of a spill, follow the workflow outlined in the diagram below. Isolate the spill area for at least 50 meters (150 feet) for liquids.[1]
Caption: this compound Spill Response Workflow
5.2 First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air.[1][3] If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
References
Application Notes and Protocols for Phenyltrichlorosilane as a Derivatization Reagent in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the theoretical application of phenyltrichlorosilane as a derivatization reagent for the analysis of organic compounds by gas chromatography (GC). Derivatization is a critical sample preparation step for enhancing the volatility, thermal stability, and chromatographic behavior of polar analytes.[1][2] While a wide array of silylating agents are commercially available and extensively documented, the use of this compound for this purpose is not well-established in the scientific literature. Its high reactivity and trifunctional nature present significant challenges.[3] Therefore, the protocols and data presented herein are illustrative and based on the general principles of silylation chemistry and information available for similar, less reactive monofunctional chlorosilanes. These notes are intended to provide a foundational understanding for researchers exploring novel derivatization strategies, while also highlighting the potential difficulties and limitations of using this compound.
Introduction to this compound Derivatization
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, amines, and carboxylic acids, are polar and non-volatile due to the presence of active hydrogen atoms in their functional groups (-OH, -NH, -COOH). Silylation is a common derivatization technique that replaces these active hydrogens with a silyl (B83357) group, thereby increasing volatility and suitability for GC analysis.[1][2]
This compound (C₆H₅SiCl₃) is a trifunctional organosilicon compound.[4] In theory, it can react with up to three functional groups, introducing a phenylsilyl moiety to the analyte. The introduction of a phenyl group can be advantageous for certain detectors. However, its trifunctionality also presents a significant drawback in that it can lead to cross-linking and polymerization, resulting in a complex mixture of products that are difficult to analyze chromatographically. Furthermore, the reaction of this compound with active hydrogens produces hydrochloric acid (HCl) as a byproduct, which can potentially degrade the analyte or the GC column.
Reaction Mechanism and Considerations
The derivatization reaction with this compound proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom, with the subsequent elimination of hydrogen chloride. Due to its three chlorine atoms, the reaction can proceed in a stepwise manner, potentially reacting with one, two, or three analyte molecules.
Caption: Reaction of this compound with an Analyte.
Key Considerations:
-
Stoichiometry: The ratio of this compound to the analyte is critical. An excess of the reagent may be necessary to drive the reaction, but this can also promote the formation of polymeric byproducts.
-
Moisture Sensitivity: this compound reacts violently with water to form siloxanes and hydrochloric acid. All glassware, solvents, and samples must be scrupulously dry.[3]
-
Byproduct Removal: The generated HCl is corrosive and can interfere with the analysis. It may need to be neutralized or removed prior to GC injection.
-
Reaction Control: Due to its high reactivity, the reaction may be difficult to control, potentially leading to a mixture of mono-, di-, and tri-substituted products, as well as polymers. This lack of a single, stable derivative is a major obstacle for quantitative analysis.
Illustrative Application Note: Derivatization of Steroids for GC-MS Analysis
The analysis of steroids is crucial in clinical diagnostics and doping control.[5][6] Their polar hydroxyl and ketone groups necessitate derivatization for GC analysis.[5][7] The following is a hypothetical protocol for the derivatization of a simple steroid alcohol using this compound, based on general silylation procedures.
Experimental Protocol: Derivatization of Testosterone (B1683101)
Objective: To prepare a phenylsilyl derivative of testosterone for GC-MS analysis.
Materials:
-
Testosterone standard
-
This compound (in a sealed ampoule)
-
Anhydrous pyridine (B92270) (as a catalyst and acid scavenger)
-
Anhydrous hexane (B92381) (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of testosterone in anhydrous hexane. Pipette 100 µL of this solution into a GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., a glove box), prepare a 10% (v/v) solution of this compound in anhydrous pyridine.
-
Derivatization Reaction: To the dried testosterone sample, add 50 µL of anhydrous pyridine, followed by 50 µL of the this compound solution.
-
Incubation: Tightly cap the vial and heat at 60°C for 1 hour in the heating block.
-
Reaction Quenching and Extraction (Optional): After cooling to room temperature, the reaction can be quenched by the addition of a non-polar solvent like hexane, and any precipitated pyridinium (B92312) hydrochloride can be removed by centrifugation. This step should be optimized based on the specific analyte and potential for side reactions.
-
Analysis: The supernatant is now ready for injection into the GC-MS system.
Illustrative Quantitative Data
The following table summarizes hypothetical performance data for the GC-MS analysis of a phenylsilyl-derivatized steroid. Note: This data is for illustrative purposes only and has not been experimentally verified.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.99 (over 0.5 - 100 ng/mL) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85 - 105% |
Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for sample analysis using derivatization.
Caption: General workflow for derivatization and GC-MS analysis.
Conclusion and Recommendations
While this compound is a readily available organosilicon compound, its application as a routine derivatization reagent for quantitative GC analysis appears to be severely limited. Its high, trifunctional reactivity is likely to lead to uncontrolled reactions, resulting in a mixture of products and polymers that are unsuitable for chromatographic separation and quantification. The harsh reaction conditions and corrosive byproducts further complicate its use.
For researchers requiring silylation of analytes for GC analysis, it is strongly recommended to use well-established and commercially available monofunctional or less reactive derivatizing agents. These include, but are not limited to:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and widely used reagent for the derivatization of a broad range of functional groups.[5][8]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another popular and highly volatile silylating agent.
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.
-
Phenyldimethylchlorosilane: A monofunctional alternative that also introduces a phenyl group, which may offer similar detection advantages to this compound without the complication of trifunctionality.[6][9]
References
- 1. gcms.cz [gcms.cz]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyltrichlorosilane Yield in the Direct Process
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers and professionals working on the direct synthesis of Phenyltrichlorosilane. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to help improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main industrial methods for the synthesis of this compound: the Grignard reaction, the direct process (also known as the Rochow-Müller process), and the vapor phase condensation method.[1][2] The direct process, which involves the reaction of chlorobenzene (B131634) with silicon in the presence of a catalyst, is a common and economically viable route.
Q2: What is the main challenge in the direct synthesis of this compound?
A2: A significant challenge is the co-production of diphenyldichlorosilane, which has a boiling point very close to that of this compound, making separation by fractional distillation difficult.[3][4] This can limit the purity of the final product to around 97%.[3][4] Other challenges include low yields and the formation of carbon deposits on the catalyst and in the reactor.[1][2]
Q3: What are the typical catalysts and promoters used in the direct process?
A3: Copper powder is the most common catalyst for the direct synthesis.[3] Silver, zinc, and tin are also used as catalysts or, more frequently, as promoters to improve the reaction's selectivity and rate.[3][5] The addition of promoters like zinc and tin can significantly influence the formation of the desired product.[5]
Q4: What is the optimal temperature range for the direct synthesis of this compound?
A4: The optimal temperature for the direct process typically ranges from 280°C to 350°C when using a copper-based catalyst.[3][4] In the vapor phase condensation method, which is closely related to the direct process, temperatures can be higher, in the range of 540°C to 680°C.[1][2] A catalyst-free pyrocondensation process involves preheating the reactants to 201-600°C and then carrying out the reaction between 601°C and 700°C.[4]
Q5: How does pressure affect the synthesis?
A5: The direct process is often carried out at or near atmospheric pressure. However, some variations of the synthesis, particularly those involving boron halide catalysts, may be conducted under autogenous pressure in a sealed reactor.
Troubleshooting Guide
This guide addresses common issues encountered during the direct synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction or too high, leading to side reactions. | 1. Optimize the temperature within the recommended range for your specific catalyst system. For copper catalysts, a range of 280-350°C is typical.[3][4] |
| 2. Catalyst Deactivation: The catalyst may be poisoned or covered in carbon deposits (coking). | 2. Ensure high purity of reactants to avoid catalyst poisoning. If coking is suspected, consider catalyst regeneration. | |
| 3. Inefficient Mixing: Poor contact between chlorobenzene vapor, silicon, and the catalyst. | 3. Ensure proper fluidization in a fluidized bed reactor or efficient stirring in a stirred-tank reactor. | |
| 4. Incorrect Reactant Ratio: The molar ratio of chlorobenzene to silicon may not be optimal. | 4. Experiment with varying the chlorobenzene to silicon ratio to find the optimal balance for your setup. | |
| High Diphenyldichlorosilane Content | 1. High Reaction Temperature: Higher temperatures can favor the formation of diphenyldichlorosilane. | 1. Carefully control the reaction temperature and try operating at the lower end of the optimal range. |
| 2. Catalyst and Promoter Composition: The choice and ratio of catalyst and promoters can influence selectivity. | 2. Experiment with different promoters (e.g., zinc, tin) and their concentrations to improve selectivity towards this compound.[5] | |
| High Levels of Benzene (B151609) and Silicon Tetrachloride | 1. Side Reactions: These are common byproducts of the direct process. | 1. Optimize reaction conditions (temperature, pressure, contact time) to minimize side reactions. The use of certain promoters may also help to suppress the formation of these byproducts. |
| Reactor Fouling/Clogging | 1. Carbon Deposition (Coking): High temperatures can lead to the decomposition of organic materials, resulting in carbon buildup.[1][2] | 1. Operate at the lowest effective temperature. The introduction of a small amount of hydrogen gas can sometimes help mitigate coking. |
| 2. Catalyst Sintering: At very high temperatures, catalyst particles can agglomerate, leading to reduced surface area and activity. | 2. Avoid excessive temperatures and ensure uniform heat distribution in the reactor. | |
| Inconsistent Reaction Rate | 1. Catalyst Bed Hotspots: Uneven temperature distribution within the reactor. | 1. Improve the design of the reactor to ensure better heat transfer and uniform temperature. In a fluidized bed reactor, ensure proper fluidization. |
| 2. Changes in Feed Composition: Impurities in the chlorobenzene or silicon feed. | 2. Use high-purity, dry reactants. Implement a purification step for the reactants if necessary. |
Data Presentation
Table 1: Influence of Promoters on Selectivity in Direct Synthesis (Illustrative)
| Catalyst System | Promoter | Temperature (°C) | This compound Selectivity (%) | Diphenyldichlorosilane Selectivity (%) |
| Copper | None | 320 | 75 | 20 |
| Copper | Zinc | 320 | 85 | 10 |
| Copper | Tin | 320 | 80 | 15 |
| Copper | Zinc + Tin | 320 | 88 | 8 |
Note: The data in this table is illustrative and intended to show general trends. Actual results will vary depending on specific experimental conditions. The addition of promoters like zinc and tin to a copper catalyst can increase the selectivity towards the desired this compound product.[5]
Experimental Protocols
Detailed Experimental Protocol for the Laboratory-Scale Direct Synthesis of this compound
Objective: To synthesize this compound via the direct process using a copper catalyst.
Materials:
-
Silicon powder (99% purity, <100 mesh)
-
Chlorobenzene (anhydrous, 99.8%)
-
Copper(I) chloride (CuCl, 99%)
-
Zinc powder (optional promoter, 99%)
-
Nitrogen gas (high purity)
-
Anhydrous diethyl ether (for workup)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (B86663) (anhydrous, for drying)
Equipment:
-
Fluidized bed reactor or a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet.
-
Heating mantle with temperature controller
-
Gas flow meter
-
Condensation trap cooled with a dry ice/acetone bath
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
In the reactor, thoroughly mix silicon powder with 5-10 wt% of copper(I) chloride and, if desired, 0.1-0.5 wt% of zinc powder.
-
Assemble the reactor system, ensuring all glassware is dry and the system is sealed.
-
Purge the system with dry nitrogen gas for at least 30 minutes to remove any air and moisture. This compound reacts vigorously with water.[6]
-
-
Reaction:
-
Heat the reactor containing the silicon-catalyst mixture to the desired reaction temperature (e.g., 320°C) under a continuous slow flow of nitrogen.
-
Once the temperature is stable, start bubbling chlorobenzene vapor through the heated silicon bed. The chlorobenzene can be vaporized by passing a carrier gas (nitrogen) through a heated bubbler containing liquid chlorobenzene.
-
Maintain a steady flow of chlorobenzene vapor and a constant reaction temperature.
-
The reaction products will exit the reactor as a vapor. Pass the vapor through the reflux condenser to return unreacted chlorobenzene to the reactor.
-
The desired product, this compound, along with byproducts, will pass through the condenser and be collected in the cold trap.
-
-
Work-up and Purification:
-
After the desired reaction time, stop the flow of chlorobenzene and cool the reactor to room temperature under a nitrogen atmosphere.
-
Carefully transfer the collected liquid from the cold trap to a distillation flask.
-
Perform a fractional distillation under atmospheric or reduced pressure to separate the this compound from lower-boiling byproducts (like benzene and silicon tetrachloride) and higher-boiling byproducts (like diphenyldichlorosilane).
-
Collect the fraction boiling at approximately 201-202°C, which corresponds to this compound.
-
Safety Precautions:
-
This compound and chlorobenzene are hazardous chemicals. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
This compound reacts with moisture to produce corrosive hydrogen chloride gas.[6] Ensure all equipment is scrupulously dry.
-
The reaction is exothermic and should be carefully monitored to prevent runaways.
Visualizations
Caption: Experimental workflow for the direct synthesis of this compound.
Caption: Simplified reaction pathway for the direct synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield in this compound synthesis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Preventing carbon deposition in Phenyltrichlorosilane gas phase synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas-phase synthesis of Phenyltrichlorosilane (PTCS). The primary focus is on preventing carbon deposition, a common issue in this high-temperature process.
Troubleshooting Guide: Carbon Deposition
Carbon deposition, or coking, is a significant challenge in the gas-phase synthesis of PTCS, which can lead to reactor fouling, reduced product yield, and operational downtime. This guide provides a systematic approach to troubleshooting and mitigating carbon formation.
Problem: Excessive carbon deposition observed in the reactor.
Initial Assessment:
-
Visual Inspection: After a reaction run and safe cooling of the reactor, is there visible black soot or hard carbonaceous deposits on the reactor walls, injector nozzles, or downstream piping?
-
Performance Data Review: Has there been a noticeable decrease in PTCS yield? Is there an unexpected pressure drop across the reactor?
-
Analytical Characterization: Analysis of the deposits can confirm their nature. Common methods include:
-
Elemental Analysis (CHNOS): Determines the carbon, hydrogen, nitrogen, oxygen, and sulfur content.
-
Raman Spectroscopy: Identifies the graphitic or amorphous nature of the carbon.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and composition of the deposits.
-
Possible Causes and Corrective Actions:
| Possible Cause | Corrective Action |
| High Reaction Temperature | The primary cause of carbon deposition is the thermal decomposition of reactants and products at excessive temperatures. The recommended temperature range for PTCS synthesis is 540-680°C.[1][2] Operation at the lower end of this range is generally preferred to minimize carbon formation. Temperatures exceeding 760°C (1036 K) can lead to the ring-opening of aromatic compounds and significant carbon formation. |
| Long Residence Time | Extended exposure of reactants and products to high temperatures increases the likelihood of decomposition. Optimize the flow rates of reactants to ensure a residence time that is sufficient for the reaction to proceed but minimizes byproduct formation. A typical residence time is in the range of 3 to 40 seconds. |
| Sub-optimal Reactant Molar Ratio | An inappropriate ratio of chlorobenzene (B131634) to trichlorosilane (B8805176) can affect reaction efficiency and lead to the decomposition of the excess reactant. The weight ratio of trichlorosilane to chlorobenzene is typically in the range of 1:(0.8–1.9). Experiment with different ratios within this range to find the optimal balance for your specific setup. |
| Hot Spots in the Reactor | Uneven temperature distribution within the reactor can create localized "hot spots" where carbon deposition is accelerated. Ensure uniform heating of the reactor. Consider using a fluidized bed reactor for better temperature control. |
| Absence of Initiators/Promoters | The reaction can be promoted to occur at a lower temperature, thus reducing the risk of carbon deposition, by introducing radical initiators. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of carbon deposition in PTCS synthesis?
A1: The primary cause is the high reaction temperature, typically in the range of 540-680°C, which can lead to the thermal decomposition of the reactants, chlorobenzene and trichlorosilane, and the product, this compound.[1][2] Above 760°C, the aromatic ring of chlorobenzene can break down, leading to the formation of elemental carbon.
Q2: How can I reduce the reaction temperature without significantly lowering the PTCS yield?
A2: The use of radical initiators, such as certain chloralkanes, can promote the reaction at lower temperatures.[3] The addition of these compounds generates free radicals that facilitate the desired reaction pathway, potentially allowing for a reduction in the required operating temperature and consequently, a decrease in carbon deposition. The promoting effect is more pronounced with chloromethanes that have a higher number of chlorine atoms.[3]
Q3: What is the ideal molar ratio of chlorobenzene to trichlorosilane?
A3: While the optimal ratio can vary depending on the specific reactor design and other process parameters, a common weight ratio of trichlorosilane to chlorobenzene is between 1:0.8 and 1:1.9. It is advisable to perform optimization studies within this range to identify the best performance for your system, balancing high yield with minimal carbon formation.
Q4: Can the reactor design influence carbon deposition?
A4: Yes, the reactor design plays a crucial role. A tubular reactor is commonly used for this process. Ensuring uniform heating and minimizing "dead zones" where gases can stagnate are critical. Fluidized bed reactors can offer better temperature control and reduce the formation of hot spots.
Q5: How can I clean a reactor that has significant carbon deposits?
A5: For laboratory-scale reactors, mechanical cleaning after disassembly may be feasible. For larger-scale or industrial reactors, controlled oxidation (burning off the carbon with a controlled stream of air or oxygen at elevated temperatures) is a common method. However, this must be done with extreme care to avoid damaging the reactor materials. Always follow established safety protocols for your equipment.
Data Presentation
The following table provides an illustrative summary of the expected impact of key reaction parameters on PTCS yield and carbon deposition. The exact values will vary depending on the specific experimental setup.
| Reaction Temperature (°C) | Reactant Molar Ratio (HSiCl₃:C₆H₅Cl) | Residence Time (s) | Expected PTCS Yield (%) | Relative Carbon Deposition |
| 550 | 1:1.2 | 20 | Moderate | Low |
| 600 | 1:1.2 | 20 | High | Moderate |
| 650 | 1:1.2 | 20 | High | High |
| 680 | 1:1.2 | 20 | Moderate-High | Very High |
| 600 | 1:0.8 | 20 | Moderate | Moderate |
| 600 | 1:1.5 | 20 | High | Moderate-High |
| 600 | 1:1.2 | 10 | Moderate | Low-Moderate |
| 600 | 1:1.2 | 40 | High | High |
Experimental Protocols
1. General Protocol for Gas-Phase Synthesis of this compound
This protocol describes a general procedure for the gas-phase synthesis of PTCS in a laboratory-scale tubular reactor.
Materials:
-
Trichlorosilane (HSiCl₃)
-
Chlorobenzene (C₆H₅Cl)
-
Nitrogen (N₂) or Argon (Ar) for inert atmosphere
-
(Optional) Chloralkane initiator
Equipment:
-
Gas-tight syringe pumps or mass flow controllers for liquid reactant delivery
-
Preheaters for vaporizing reactants
-
Tubular reactor (e.g., quartz or stainless steel) housed in a high-temperature furnace
-
Condensation train (e.g., cold traps) to collect the reaction products
-
Scrubber system to neutralize unreacted chlorosilanes and HCl
-
Gas chromatography (GC) system for product analysis
Procedure:
-
System Preparation: Assemble the reactor system and ensure all connections are leak-tight. Purge the entire system with an inert gas (N₂ or Ar) to remove air and moisture.
-
Heating: Heat the tubular reactor to the desired reaction temperature (e.g., 580°C). Heat the preheaters to a temperature sufficient to vaporize the reactants (e.g., 200-300°C).
-
Reactant Feed: Once the desired temperatures are stable, start the flow of the inert carrier gas. Introduce trichlorosilane and chlorobenzene into the preheaters at a controlled molar ratio using syringe pumps or mass flow controllers.
-
Reaction: The vaporized reactants mix and pass through the hot tubular reactor where the synthesis of this compound occurs.
-
Product Collection: The gas stream exiting the reactor is passed through a series of cold traps (e.g., cooled with dry ice/acetone or a cryocooler) to condense the liquid products, including PTCS, unreacted reactants, and byproducts.
-
Exhaust Gas Treatment: The non-condensable gases from the cold traps are passed through a scrubber containing a basic solution (e.g., NaOH or KOH) to neutralize corrosive byproducts like HCl.
-
Shutdown: After the desired reaction time, stop the reactant feeds and continue the inert gas flow while the reactor cools down.
-
Product Analysis: Analyze the collected liquid product mixture using gas chromatography (GC) to determine the yield of this compound and the presence of any byproducts.
2. Protocol for Analysis of Carbon Deposits
This protocol outlines a general procedure for the characterization of carbon deposits from the reactor.
Procedure:
-
Sample Collection: After the reactor has cooled to room temperature, carefully scrape a sample of the carbon deposit from the reactor wall using a clean spatula.
-
Elemental Analysis: Submit a small, representative sample for CHNOS elemental analysis to determine the elemental composition of the deposit.
-
Raman Spectroscopy:
-
Place a small amount of the carbon deposit on a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer.
-
Analyze the position and intensity of the D and G bands to determine the degree of graphitization and the presence of amorphous carbon.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known mass of the carbon deposit into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.
-
Monitor the mass loss as a function of temperature to determine the thermal stability and identify different components of the deposit.
-
Visualizations
Caption: Experimental workflow for the gas-phase synthesis of this compound.
Caption: Troubleshooting logic for addressing carbon deposition in PTCS synthesis.
References
Controlling the hydrolysis rate of Phenyltrichlorosilane for desired products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of phenyltrichlorosilane (PTCS). Our aim is to help you control the reaction rate and achieve your desired products, from phenylsilanetriol (B1655011) to complex silsesquioxanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound (PTCS) hydrolysis?
The hydrolysis of this compound is a complex process that can yield a variety of products depending on the reaction conditions. The initial hydrolysis product is phenylsilanetriol (PhSi(OH)₃), a highly reactive intermediate.[1] Phenylsilanetriol can then undergo self-condensation to form a range of cyclic and cage-like siloxanes. A common product, especially under acidic conditions in a water-acetone solution, is all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.[2][3] Further condensation can lead to the formation of higher-order structures like octaphenylsilsesquioxane (B33884) (Ph-T₈), dodecaphenylsilsesquioxane (Ph-T₁₂), and other polyphenylsilsesquioxanes (PPSSO).[2][3]
Q2: How does the concentration of hydrochloric acid (HCl) affect the hydrolysis of PTCS?
The concentration of HCl significantly influences both the rate of the hydrolysis-condensation reaction and the distribution of products.[2][3] Studies have shown that in water-acetone solutions, an increase in HCl concentration can lead to a higher yield of all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane.[2][3] The acidity of the medium plays a crucial role in catalyzing the hydrolysis and influencing the subsequent condensation pathways.
Q3: What is the role of the solvent in controlling the reaction?
The choice of solvent is critical in directing the outcome of the PTCS hydrolysis. A common solvent system is a mixture of water and a miscible organic solvent like acetone (B3395972).[2][3] This allows for better control over the reaction temperature and the solubility of intermediates. The solvent can also influence the stereochemistry of the resulting siloxanes. For instance, the thermal self-condensation of different isomers of (tetrahydroxy)(tetraphenyl)cyclotetrasiloxane in solvents like toluene (B28343) or anisole (B1667542) can lead to the formation of cage-like structures, while in acetonitrile, different product distributions are observed.[3]
Q4: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques are employed to monitor the hydrolysis and condensation of PTCS. These include:
-
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): Useful for identifying the various siloxane products formed during the reaction.[2][3]
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of the silicon atoms in the different siloxane species.[2][3]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds.
-
Titration: The liberated hydrochloric acid can be titrated to quantify the extent of hydrolysis.
In-situ monitoring using a combination of techniques like Raman, IR, and NMR spectroscopy can provide a comprehensive understanding of the reaction kinetics and the formation of intermediate species.[4]
Troubleshooting Guides
Issue 1: Formation of Insoluble Gels
-
Problem: The reaction mixture rapidly forms an insoluble gel, preventing the isolation of desired soluble products. This is often due to uncontrolled and extensive cross-linking of phenylsilanetriol intermediates.
-
Possible Causes & Solutions:
-
High Concentration of PTCS: High concentrations favor intermolecular condensation and gelation.
-
Solution: Perform the hydrolysis at a lower concentration of PTCS.
-
-
Rapid Addition of Water: Adding water too quickly leads to a rapid, localized increase in the concentration of reactive silanols.
-
Solution: Add water slowly and with vigorous stirring to ensure proper mixing and heat dissipation.
-
-
Inappropriate pH: A neutral pH can sometimes lead to uncontrolled condensation.
-
High Temperature: Elevated temperatures accelerate condensation reactions.
-
Issue 2: Low Yield of the Desired Product
-
Problem: The yield of the target product, such as a specific cyclic siloxane or silsesquioxane, is lower than expected.
-
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for the desired product.
-
Solution: Carefully control parameters like HCl concentration, solvent composition, temperature, and reaction time. Refer to established protocols for the synthesis of your target molecule. For example, the yield of all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane is dependent on the HCl concentration.[2][3]
-
-
Incomplete Hydrolysis: Not all of the Si-Cl bonds have been hydrolyzed, leading to a mixture of partially hydrolyzed species.
-
Solution: Ensure a sufficient stoichiometric excess of water is used and allow for adequate reaction time. Monitor the reaction using techniques like FTIR or titration to confirm the completion of hydrolysis.
-
-
Formation of Side Products: Competing side reactions may be consuming the intermediates that lead to the desired product.
-
Solution: Adjusting the reaction conditions can help favor the desired reaction pathway. For instance, the choice of solvent can influence the formation of cage-like structures versus dimers.[3]
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Problem: Repeating the same experiment leads to different product distributions or yields.
-
Possible Causes & Solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture and will react with atmospheric water.[5]
-
Solution: Handle PTCS under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Variability in Reagent Quality: The purity of PTCS and solvents can affect the reaction.
-
Solution: Use high-purity reagents and ensure solvents are properly dried before use.
-
-
Inadequate Control of Reaction Parameters: Small variations in temperature, addition rate, or stirring speed can have a significant impact on the outcome of this sensitive reaction.
-
Solution: Maintain precise control over all reaction parameters. Use a temperature-controlled bath and a syringe pump for accurate reagent addition.
-
-
Data Presentation
Table 1: Effect of HCl Concentration on the Yield of all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane
| HCl Concentration (mol L⁻¹) | Reaction Time (h) | Yield (%) |
| 0.26 | 24 | ~50 |
| 0.26 | 120 | ~70 |
| 0.15 | 24 | ~40 |
| 0.15 | 120 | ~60 |
| 0.055 | 24 | ~25 |
| 0.055 | 120 | ~45 |
| 0.032 | 24 | ~15 |
| 0.032 | 120 | ~35 |
(Data synthesized from graphical representations in literature[2])
Experimental Protocols
Protocol 1: Synthesis of all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane
This protocol is adapted from a published procedure.[2][3]
-
Preparation: Prepare a mixture of water and ice (1:1 by weight). The total amount of the water/ice mixture should be calculated to achieve the desired final HCl concentration after the complete hydrolysis of PTCS.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add the water/ice mixture and cool it to 2-4 °C in an ice bath.
-
Addition of PTCS: Dissolve this compound (e.g., 5.2 g, 0.025 mol) in acetone (e.g., 15 mL).
-
Hydrolysis: Slowly add the PTCS/acetone solution to the vigorously stirred water/ice mixture while maintaining the temperature at 2-4 °C.
-
Condensation: After the addition is complete, place the reaction mixture in a refrigerator at 4 °C. The product will precipitate over time.
-
Isolation: Isolate the precipitated product by filtration at different time intervals (e.g., after 24, 48, and 120 hours) to monitor the progress and yield.
-
Analysis: Analyze the product using techniques such as APCI-MS and ²⁹Si NMR to confirm its identity and purity.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for controlled hydrolysis of PTCS.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: High-Purity Phenyltrichlorosilane Purification
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purification of high-purity Phenyltrichlorosilane (PTCS). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols, all presented in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to high purity? A1: Fractional distillation is the primary and most effective method for purifying this compound.[1] This technique separates PTCS from impurities based on differences in their boiling points. The process involves carefully heating the crude liquid to selectively vaporize components, which are then condensed and collected in distinct fractions.[2]
Q2: What are the common impurities in technical-grade this compound? A2: Common impurities can include unreacted starting materials such as benzene (B151609) and trichlorosilane (B8805176), and byproducts from the synthesis process.[3][4] Specific impurities may include diphenyl and other chlorosilanes like phenyldichlorosilane.[5] In related chlorosilane production, organochlorine compounds can also be present.[6]
Q3: Why is excluding moisture absolutely critical during the purification and handling of this compound? A3: this compound reacts violently with water and moisture, even humidity in the air.[7][8] This reaction produces corrosive hydrogen chloride (HCl) gas and can lead to the formation of solid phenyl-siloxane polymers.[8][9] This not only contaminates the product but can also cause dangerous pressure buildup and corrosion of equipment.[7] Therefore, all purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
Q4: How can the purity of the final this compound product be accurately determined? A4: Gas chromatography (GC), particularly with a flame ionization detector (FID), is a standard method for determining the purity of organic compounds and quantifying impurities.[10] For assessing metallic impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used after a careful hydrolysis and sample preparation procedure.[11] Infrared (IR) spectroscopy can also be used for functional group characterization.[12]
Q5: What are the essential safety precautions when working with this compound? A5: this compound is a combustible and corrosive liquid that causes severe skin burns and eye damage.[9][13] Always handle it in a well-ventilated fume hood.[14] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and protective clothing.[9][15] Ensure an eyewash station and safety shower are immediately accessible.[13] Store PTCS in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like water, alkalis, and oxidizing agents.[9][16]
Section 2: Troubleshooting Guide
Problem: The final product purity after distillation is lower than expected.
-
Possible Cause 1: Inefficient Separation. The distillation column may not have sufficient theoretical plates for the separation required. The boiling points of some impurities might be too close to that of PTCS.
-
Solution: Use a more efficient, longer, or packed distillation column (e.g., Vigreux or packed with Raschig rings). Optimize the reflux ratio to increase separation efficiency. Collect narrower fractions during distillation.
-
Possible Cause 2: System Leak. A leak in the apparatus can introduce atmospheric moisture, leading to hydrolysis of PTCS and the formation of impurities.[8]
-
Solution: Thoroughly check all joints and connections for a proper seal. Use high-quality ground glass joints with appropriate grease (if compatible) or PTFE sleeves. Before starting, you can pressure-test the system with dry inert gas.
-
Possible Cause 3: Incorrect Temperature or Pressure Control. Poor control over the heating rate or vacuum pressure can lead to bumping, flooding of the column, or co-distillation of impurities.
-
Solution: Use a heating mantle with a fine controller for stable heating. If performing vacuum distillation, use a high-quality vacuum pump and a precise pressure controller (manometer). Ensure smooth boiling by using a magnetic stir bar or boiling chips.
Problem: The this compound is cloudy or contains solid particles.
-
Possible Cause: Moisture Contamination. This is the most common cause. Cloudiness or solid formation is a strong indicator of hydrolysis and the subsequent formation of polymeric siloxanes.[8][9]
-
Solution: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas before assembly. Ensure the starting material and any transfer solvents are anhydrous. Maintain a positive pressure of inert gas throughout the entire process.
Problem: Significant pressure buildup is observed during distillation.
-
Possible Cause: HCl Gas Formation. A significant leak allowing moisture into the hot distillation flask will generate large volumes of hydrogen chloride gas.[7]
-
Solution: Immediately and safely stop the heating. Allow the apparatus to cool. Carefully vent the pressure through a suitable scrubbing system (e.g., a mineral oil or concentrated sulfuric acid bubbler, followed by a caustic scrub). Before restarting, identify and rectify the source of the moisture leak. Never heat a closed system.
Section 3: Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify technical-grade this compound to a purity of ≥99.5%.
Materials:
-
Technical-grade this compound
-
Round-bottom flask
-
Packed fractional distillation column (e.g., 30 cm Vigreux or packed with 3mm glass rings)
-
Distillation head with thermometer
-
Condenser
-
Receiver adapter (e.g., Perkin triangle) and multiple receiving flasks
-
Heating mantle with stirrer
-
Dry, inert gas source (Nitrogen or Argon) with a bubbler
-
All glassware must be oven-dried and assembled while hot under a flow of inert gas.
Procedure:
-
System Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are perfectly sealed.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 20 minutes to eliminate all air and moisture. Maintain a slight positive pressure of the inert gas throughout the experiment, vented through a bubbler.
-
Charging the Flask: Under a positive flow of inert gas, charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add a PTFE-coated magnetic stir bar.
-
Distillation:
-
Begin stirring and gently heat the flask using the heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and a reflux ring of condensate starts to climb the column.
-
Allow the column to equilibrate by maintaining total reflux (vapor condensing and returning to the flask) for about 30 minutes to an hour. This ensures optimal separation.
-
Carefully begin collecting the distillate. Collect a small "forerun" fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the main fraction of pure this compound at a stable temperature (approx. 201°C at atmospheric pressure).[17]
-
Collect separate "tailing" fractions as the temperature begins to rise or fluctuate at the end of the distillation.
-
-
Shutdown and Storage:
-
Stop heating and allow the apparatus to cool completely under the inert atmosphere.
-
Transfer the purified main fraction into a clean, dry, amber glass bottle with a PTFE-lined cap under an inert gas blanket. Store in a cool, dry, and well-ventilated area.[5]
-
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
Objective: To quantify the purity of this compound and identify impurities.
Instrumentation & Parameters:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Sample Preparation: Due to its moisture sensitivity, all sample preparation must be done in a dry environment (e.g., a glovebox). Dilute a small aliquot of the purified PTCS in an appropriate anhydrous solvent (e.g., anhydrous hexane (B92381) or toluene).
| Parameter | Setting |
| Inlet | Split/Splitless, 100:1 split ratio, 270°C |
| Injection Volume | 0.5 - 1.0 µL |
| Column | Agilent HP-5 (or similar non-polar), 30 m x 0.32 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Oven Program | 60°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector (FID) | 300°C, Hydrogen and Air flows as per manufacturer's recommendation |
Note: This is a starting method. Parameters should be optimized for your specific instrument and impurity profile.
Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by area percent: (Area of PTCS Peak / Total Area of all Peaks) x 100. Note that for higher accuracy, response factors should be determined using standards.
Section 4: Data and Visualization
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅Cl₃Si | [17] |
| Molecular Weight | 211.55 g/mol | [17] |
| Boiling Point | 201 °C (at 760 mmHg) | |
| Melting Point | -33 °C | [17] |
| Density | 1.321 - 1.324 g/mL at 20-25°C | [17] |
| Refractive Index | 1.523 - 1.5247 at 20°C | [17] |
| Flash Point | 91 °C |[17] |
Table 2: Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C) |
|---|---|
| Silicon Tetrachloride | 57.6 |
| Benzene | 80.1 |
| Trichlorosilane | 31.8 |
| Chlorobenzene | 131.1 |
| This compound | 201 |
| Diphenyl | 255 |
Source: Data synthesized from multiple chemical property databases and patent literature.[2]
Diagrams and Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low product purity issues.
References
- 1. hpsacorp.com [hpsacorp.com]
- 2. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]
- 3. US2594860A - Preparation of this compound - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound - Dehim Llc. chemical manufacturer [dehim.ru]
- 6. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma [mdpi.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. guidechem.com [guidechem.com]
- 9. gelest.com [gelest.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Phenyl trichlorosilane [webbook.nist.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. nbinno.com [nbinno.com]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. This compound | [gelest.com]
Technical Support Center: Phenyltrichlorosilane (PhSiCl3) Reactions
Welcome to the technical support center for Phenyltrichlorosilane (PhSiCl3). This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions of PhSiCl3 with common functional groups. This compound is a highly reactive organosilicon compound widely used as a monomer and intermediate in organic synthesis.[1] Its high reactivity, particularly its sensitivity to moisture, is crucial to manage for successful experiments.[1][2][3]
General Troubleshooting Principles
Before addressing specific functional groups, remember these universal precautions:
-
Moisture is the Primary Culprit: this compound reacts violently with water, steam, and even moist air to produce corrosive hydrogen chloride (HCl) gas and heat.[2][4] This hydrolysis is the root cause of most unwanted side reactions, particularly polymerization.
-
Inert Atmosphere is Mandatory: Always handle PhSiCl3 under a dry, inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from ambient moisture.[5]
-
Use Anhydrous Reagents: Ensure all solvents, reagents, and glassware are rigorously dried. Flame-drying glassware under vacuum or oven-drying is highly recommended.[5]
-
Controlled Addition & Temperature: Reactions involving PhSiCl3 are often exothermic. Add the silane (B1218182) dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C or below) to maintain control.[6]
FAQs & Troubleshooting: Reactions with Hydroxyl (-OH) Groups
This section covers reactions with water, alcohols, and carboxylic acids.
Q1: My reaction with an alcohol (or diol) formed an insoluble white gel/precipitate. What happened and how can I prevent it?
A1: This is the most common issue when working with PhSiCl3 and is caused by unintentional hydrolysis and subsequent condensation, leading to the formation of a cross-linked polysiloxane network.
-
Mechanism of Gel Formation:
-
Hydrolysis: The Si-Cl bonds are highly susceptible to attack by water, even in trace amounts. This reaction forms silanol (B1196071) intermediates (PhSi(OH)xCl(3-x)).
-
Condensation: These silanol groups are extremely reactive and rapidly condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) bonds.
-
Cross-linking: Because PhSiCl3 has three reactive sites, this condensation process quickly creates a highly branched and cross-linked three-dimensional polymer network, which is insoluble and precipitates from the solution as a gel.
-
Caption: Hydrolysis and condensation pathway of PhSiCl3 leading to gel formation.
-
Troubleshooting & Prevention:
Caption: Troubleshooting workflow for preventing gel formation in PhSiCl3 reactions.
Q2: What side reactions can occur with carboxylic acids?
A2: The reaction between PhSiCl3 and carboxylic acids can lead to several products. Based on the reactivity of the analogous silicon tetrachloride (SiCl4), two main pathways are possible:
-
Formation of Acyl Chlorides: The reaction can convert the carboxylic acid into the more reactive acyl chloride. This is often observed with weaker carboxylic acids.[7][8]
-
Formation of Acyloxysilanes: The reaction can also lead to the formation of phenyl(acyloxy)silanes, PhSi(OCOR)3.[7]
The primary side reaction remains hydrolysis from any contaminant water, which will produce siloxanes and consume the PhSiCl3.
FAQs & Troubleshooting: Reactions with Amine (-NH) Groups
Q3: Why does my reaction of PhSiCl3 with a primary amine (R-NH₂) yield a complex mixture of products?
A3: A primary amine has two reactive N-H protons, and PhSiCl3 has three reactive Si-Cl groups. This multi-functionality can lead to a mixture of mono-, di-, and tri-substituted products, as well as oligomers.
-
Possible Substitution Products:
-
PhSiCl₃ + RNH₂ → PhSiCl₂(NHR) + HCl
-
PhSiCl₂(NHR) + RNH₂ → PhSiCl(NHR)₂ + HCl
-
PhSiCl(NHR)₃ + RNH₂ → PhSi(NHR)₃ + HCl
-
Further intermolecular reactions can occur, leading to polymeric materials, especially if the reaction is heated.
Caption: Stepwise substitution of PhSiCl3 with a primary amine.
-
Troubleshooting & Control:
-
Stoichiometry is Key: To favor the mono-substituted product, use an excess of PhSiCl3 and add the amine slowly. To favor the fully substituted product, use a large excess of the amine.
-
Low Temperature: Conduct the reaction at low temperatures to minimize the rate of subsequent reactions and prevent polymerization.
-
HCl Scavenging: Ensure enough base is present to neutralize the HCl byproduct. Often, an excess of the amine reactant is used for this purpose, or a non-nucleophilic tertiary amine can be added.[9]
-
Data Presentation: Troubleshooting Summary
| Functional Group | Common Problem | Root Cause | Key Prevention Strategies |
| -OH (Alcohols) | Formation of insoluble gel/polymer | Hydrolysis from trace moisture, leading to uncontrolled condensation | 1. Rigorous Anhydrous Conditions 2. Low reaction temperature (≤ 0 °C)3. Slow, controlled addition of PhSiCl34. Use of an HCl scavenger (e.g., pyridine) |
| -NH₂ (Primary Amines) | Complex mixture of products; low yield of desired product | Multiple reactive sites on both reactants (3x Si-Cl, 2x N-H) | 1. Precise Stoichiometric Control 2. Low reaction temperature3. Use of excess amine or other base to neutralize HCl |
| -COOH (Carboxylic Acids) | Formation of siloxanes and other byproducts | Hydrolysis from trace moisture; ambiguous reaction pathway | 1. Rigorous Anhydrous Conditions 2. Characterize products carefully to determine reaction pathway |
Experimental Protocols
Example Protocol: Synthesis of a Phenyl(alkoxy)dichlorosilane
This protocol is a representative methodology for reacting PhSiCl3 with a primary alcohol, emphasizing procedures to minimize side reactions.
Materials:
-
This compound (PhSiCl3)
-
Anhydrous Primary Alcohol (e.g., Ethanol) (1.0 eq)
-
Anhydrous Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a stream of inert gas.
-
Reagent Setup: In the flask, dissolve the anhydrous alcohol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the dropping funnel. Add the PhSiCl3 solution dropwise to the stirred alcohol/pyridine mixture over 30-60 minutes. A white precipitate of pyridinium (B92312) hydrochloride will form.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC (if applicable).
-
Workup: Once the reaction is complete, filter the mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the desired phenyl(alkoxy)dichlorosilane. All purification steps should be conducted with care to avoid exposure to atmospheric moisture.
Analytical Methods for Byproduct Identification
To effectively troubleshoot, it is essential to identify the components of your reaction mixture.
-
Gas Chromatography (GC): An excellent technique for separating and identifying volatile chlorosilanes and their derivatives. GC coupled with Mass Spectrometry (GC-MS) can confirm the identity of peaks.[10][11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for structural elucidation. ²⁹Si NMR is particularly powerful for identifying different silicon environments, such as those in silanols and various siloxane linkages.[6]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as Si-O-Si stretches (indicative of siloxane byproducts) and O-H stretches (from unreacted alcohols or silanol intermediates).[12]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. Protection problems and solutions in trichlorosilane production process - Wechem [wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting gel formation in Phenyltrichlorosilane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of phenyltrichlorosilane. Uncontrolled gel formation is a common issue in this process, and this guide offers solutions to prevent and manage it.
Troubleshooting Guide: Gel Formation
Uncontrolled gelation during the polymerization of this compound is primarily caused by the rapid hydrolysis and subsequent condensation of the monomer in the presence of water. The following sections provide a systematic approach to troubleshooting and preventing this issue.
Immediate Steps to Take When Gelation Occurs
If you observe the onset of gel formation (a sudden increase in viscosity or the appearance of insoluble particles), it is crucial to act quickly to salvage the reaction if possible.
-
Quench the Reaction: Immediately cool the reaction mixture by placing it in an ice bath. This will significantly slow down the hydrolysis and condensation rates.
-
Dilute the Mixture: If the gel is not yet solid, rapidly add a large volume of an anhydrous, non-reactive solvent (e.g., dry toluene (B28343) or hexane) to dilute the monomer concentration and slow down the cross-linking process.
-
Isolate the Soluble Portion: If the gel has already formed, attempt to separate the soluble polymer from the cross-linked gel by filtration or centrifugation after dilution.
Root Cause Analysis and Corrective Actions
The following table outlines the most common causes of premature gelation and provides recommended corrective actions for future experiments.
| Potential Cause | Recommended Corrective Action | Parameter Control |
| Excessive Water Content | Ensure all reactants, solvents, and equipment are rigorously dried. Use anhydrous solvents and freshly distilled this compound. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | Maintain water content below 50 ppm in the reaction mixture. |
| High Monomer Concentration | Reduce the initial concentration of this compound. A lower concentration slows the rate of intermolecular cross-linking. | Start with a monomer concentration in the range of 0.1-1.0 M. The optimal concentration will depend on the solvent and desired polymer properties. |
| Elevated Reaction Temperature | Maintain a low and consistent reaction temperature. Higher temperatures accelerate the rate of hydrolysis and condensation. | For controlled hydrolysis, maintain the temperature between 0-5 °C. For subsequent polymerization, a moderately elevated temperature may be used, but careful monitoring is essential. |
| Inadequate Mixing | Ensure efficient and uniform stirring throughout the reaction. Poor mixing can lead to localized high concentrations of reactants and water, promoting gelation. | Use a mechanical stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions to ensure a vortex is formed. |
| Inappropriate Solvent | Use a non-polar, aprotic, and anhydrous solvent. Solvents that can hydrogen bond or are difficult to dry should be avoided. | Toluene, hexane, and diethyl ether are suitable solvents. Ensure they are freshly dried over a suitable drying agent (e.g., sodium/benzophenone). |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization gelling prematurely?
A1: Premature gelation is almost always due to the presence of water. This compound is highly reactive with water, leading to the formation of silanol (B1196071) (Si-OH) groups through hydrolysis. These silanol groups then rapidly undergo condensation to form siloxane (Si-O-Si) bridges, creating a cross-linked, three-dimensional gel network.
Q2: How can I accurately measure the water content in my solvent and monomer?
A2: Karl Fischer titration is the most accurate and widely used method for determining trace amounts of water in organic solvents and monomers. For a less quantitative but still useful check, you can add a small amount of a sodium/benzophenone ketyl solution to your solvent; a persistent blue or purple color indicates that the solvent is dry.
Q3: What is the ideal temperature for conducting this compound polymerization?
A3: The ideal temperature depends on the specific stage of the reaction. For the initial hydrolysis step, it is critical to maintain a low temperature, typically between 0 and 5 °C, to control the reaction rate and prevent rapid, uncontrolled condensation. For the subsequent polymerization (condensation) to build molecular weight, the temperature may be carefully and gradually increased, but it should be monitored closely to prevent runaway reactions.
Q4: Can the order of reagent addition affect gel formation?
A4: Yes, the order of addition is critical. It is generally recommended to add the this compound solution slowly to the reaction mixture containing the solvent and any co-monomers. If a controlled amount of water is being used for hydrolysis, the silane (B1218182) should be added to the water/solvent mixture, not the other way around, to maintain a low concentration of the reactive monomer.
Q5: Are there any advanced techniques to prevent gelation?
A5: Yes, a technique known as "end-capping" can be employed. This involves introducing a monofunctional silane, such as trimethylchlorosilane ((CH₃)₃SiCl), into the reaction. This reagent can react with the growing polymer chains, terminating their growth and preventing the formation of an infinite gel network. This is a more advanced technique and should be used when precise control over the polymer's molecular weight and structure is required.
Experimental Protocols
Protocol for Controlled Hydrolysis and Polymerization of this compound
This protocol is adapted from a procedure for the synthesis of phenyl-substituted cyclosiloxanes and is designed to control the hydrolysis and condensation of this compound to minimize gel formation.
Materials:
-
This compound (freshly distilled)
-
Anhydrous acetone
-
Anhydrous toluene
-
Deionized water
-
Ice
-
Nitrogen or Argon gas supply
-
Dry glassware (oven-dried at 120 °C for at least 4 hours and cooled under an inert atmosphere)
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet) and purge with dry nitrogen or argon for at least 30 minutes to ensure an inert and dry environment.
-
Reaction Mixture Preparation: In the reaction flask, prepare a mixture of deionized water and ice (1:1 ratio). For every 5.2 g (0.025 mol) of this compound to be used, prepare 270 g of the water/ice mixture. This large excess of cold water helps to dissipate the heat of reaction and control the hydrolysis rate.
-
Monomer Solution Preparation: In the dropping funnel, prepare a solution of 5.2 g (0.025 mol) of freshly distilled this compound in 15 mL of anhydrous acetone.
-
Controlled Addition: Cool the water/ice mixture in the reaction flask to 2-4 °C using an external ice bath. Begin stirring the mixture vigorously. Slowly add the this compound solution from the dropping funnel to the water/ice mixture over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 2-4 °C during the addition.
-
Low-Temperature Reaction: After the addition is complete, place the entire reaction flask in a refrigerator or a cold room maintained at 4 °C. Continue stirring for 24 hours. This allows for slow and controlled condensation.
-
Work-up: After 24 hours, the product will have precipitated. Isolate the solid product by filtration. Wash the precipitate with cold deionized water until the washings are neutral. Dry the product under vacuum.
Visualizations
Troubleshooting Workflow for Gel Formation
The following diagram illustrates a logical workflow for troubleshooting gel formation in this compound polymerization.
Caption: A flowchart for diagnosing and resolving gel formation.
Chemical Pathway of Gel Formation
This diagram illustrates the chemical reactions leading to gel formation, starting from the hydrolysis of this compound.
Caption: The hydrolysis and condensation steps leading to gelation.
Optimization of catalyst concentration in Phenyltrichlorosilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyltrichlorosilane (PhSiCl₃). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the critical aspect of catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which ones are catalyst-dependent?
A1: There are three main industrial methods for synthesizing this compound:
-
Direct Process: This method involves the reaction of chlorobenzene (B131634) with silicon powder at high temperatures (280-350°C). It is a catalytic process, typically employing copper, silver, zinc, or tin-based catalysts.[1]
-
Grignard Reaction: This route involves the reaction of a phenylmagnesium halide (a Grignard reagent) with silicon tetrachloride. While the formation of the Grignard reagent itself is not catalytic, the overall process efficiency can be influenced by reaction conditions.
-
Vapor Phase Condensation (or Thermal Condensation): This method involves the high-temperature reaction of trichlorosilane (B8805176) and chlorobenzene.[2][3] This process can be performed without a catalyst, relying on thermal energy to initiate the reaction.[1] However, free-radical initiators can be used to enhance the yield.[2][3]
Q2: What is the typical catalyst concentration for the Direct Process?
A2: For the Direct Process, the concentration of catalysts such as copper, silver, zinc, or tin is generally in the range of 30% to 50% by weight relative to the silicon powder.[1] For analogous direct processes, such as the synthesis of methylchlorosilanes, optimal concentrations for ternary copper catalysts are reported to be in the range of 2.0-2.5%.[4]
Q3: How does catalyst concentration impact the yield and purity of this compound in the Direct Process?
A3: Catalyst concentration is a critical parameter that influences reaction rate, product selectivity, and catalyst lifetime.
-
Too Low Concentration: Insufficient catalyst may lead to a slow reaction rate and low conversion of reactants.
-
Optimal Concentration: At an optimal concentration, the catalyst provides a sufficient number of active sites for the reaction to proceed efficiently, maximizing the yield of this compound.
-
Too High Concentration: An excessively high catalyst concentration can lead to an increase in the formation of byproducts, such as diphenyldichlorosilane, which has a boiling point very close to this compound, making separation difficult.[1] It can also increase the risk of catalyst sintering and deactivation.
Q4: What are the common signs of catalyst deactivation?
A4: Catalyst deactivation can manifest in several ways:
-
A noticeable decrease in the reaction rate.
-
A decline in the yield of the desired product.
-
An increase in the formation of byproducts.
-
Changes in the physical appearance of the catalyst, such as color change or agglomeration.
-
An increase in the reactor pressure drop due to fouling.
Q5: Can the catalyst be regenerated and reused?
A5: Catalyst regeneration is often possible, depending on the nature of the deactivation. Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere to burn off carbonaceous deposits (coke).
-
Washing: Using solvents to remove soluble poisons or foulants from the catalyst surface.
-
Chemical Treatment: Using specific chemical agents to redisperse sintered metal particles or remove strongly adsorbed poisons.
The feasibility and effectiveness of regeneration depend on the specific catalyst and the deactivation mechanism.
Troubleshooting Guide
| Problem | Potential Cause Related to Catalyst Concentration | Recommended Solution |
| Low Reaction Rate | Insufficient catalyst concentration leading to a limited number of active sites. | Gradually increase the catalyst loading in small increments. For the Direct Process, ensure the catalyst concentration is within the recommended range (e.g., starting from the lower end of 30-50% for copper-based catalysts).[1] |
| Low Yield of this compound | Sub-optimal catalyst concentration. Catalyst deactivation due to sintering at high local concentrations or poisoning. | Optimize the catalyst concentration through a series of experiments with varying catalyst loadings. Ensure proper mixing to avoid localized high concentrations. Purify reactants to remove potential catalyst poisons. |
| High Levels of Byproducts (e.g., Diphenyldichlorosilane) | Excessively high catalyst concentration promoting side reactions. Poor catalyst selectivity. | Reduce the catalyst concentration. Screen different catalyst compositions or promoters to improve selectivity towards this compound. |
| Reaction Fails to Initiate | Inactive catalyst. Insufficient catalyst concentration to overcome the activation energy barrier. | Ensure the catalyst is properly activated according to the manufacturer's protocol. Increase the initial catalyst charge. For Grignard reactions, ensure the magnesium surface is activated. |
| Rapid Catalyst Deactivation | High catalyst concentration leading to accelerated sintering or coking. Presence of catalyst poisons in the feedstock. | Lower the catalyst concentration to reduce the rate of deactivation. Implement a feed purification step to remove known catalyst poisons. Consider using a more robust catalyst formulation. |
Data Presentation
Table 1: General Catalyst Concentration Ranges for the Direct Process Synthesis of this compound
| Catalyst Type | Typical Concentration Range (% weight relative to Silicon) | Reference |
| Copper, Silver, Zinc, or Tin | 30 - 50% | [1] |
Table 2: Illustrative Example of Catalyst Concentration Optimization (based on analogous Methylchlorosilane synthesis)
| Catalyst Concentration (% weight) | Relative Reaction Rate | This compound Selectivity (%) | Byproduct Formation (%) |
| 1.0 | Low | 85 | 15 |
| 2.5 | Optimal | 95 | 5 |
| 5.0 | High | 90 | 10 |
| 10.0 | High | 80 | 20 |
Note: This table is illustrative and based on general principles and data from analogous processes.[4] Optimal conditions for a specific setup must be determined experimentally.
Experimental Protocols
Protocol 1: Direct Process Synthesis of this compound with Copper Catalyst
Objective: To synthesize this compound from chlorobenzene and silicon using a copper catalyst.
Materials:
-
Silicon powder (98-99% purity)
-
Chlorobenzene (anhydrous)
-
Copper(I) chloride (CuCl) or other copper-based catalyst
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature tube furnace or fluidized bed reactor
-
Gas flow controllers
-
Condensation train
-
Product collection flask
Procedure:
-
Prepare the contact mass by thoroughly mixing silicon powder with the desired concentration of copper catalyst (e.g., starting with 30% by weight).[1]
-
Load the contact mass into the reactor.
-
Purge the reactor system with nitrogen gas to remove air and moisture.
-
Heat the reactor to the target reaction temperature (e.g., 300°C).
-
Introduce a controlled flow of chlorobenzene vapor into the reactor using a nitrogen carrier gas.
-
Maintain the reaction temperature and monitor the product formation by collecting the condensate.
-
The product mixture, containing this compound, unreacted chlorobenzene, and byproducts, is collected in the cooled collection flask.
-
Purify the this compound from the crude product mixture by fractional distillation.
Visualizations
Caption: Workflow for the Direct Process synthesis of this compound.
Caption: Effect of catalyst concentration on reaction outcomes.
References
- 1. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Mathematical Modeling in Optimization of Synthesis Process Parameters of Methylchlorosilane, Journal of Photonic Materials and Technology, Science Publishing Group [sciencepublishinggroup.com]
Technical Support Center: Managing HCl By-product from Phenyltrichlorosilane Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of phenyltrichlorosilane. The focus is on the safe and effective management of the hydrochloric acid (HCl) by-product generated during this process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the hydrolysis of this compound and the subsequent management of HCl.
| Symptom | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike in Reactor | Runaway reaction due to uncontrolled addition of water or this compound. | 1. Immediately cease the addition of all reagents. 2. If safe to do so, apply external cooling (e.g., ice bath). 3. Prepare for emergency pressure release if the reactor is sealed. 4. If the reaction cannot be controlled, evacuate the area and follow emergency protocols. |
| Sudden Pressure Increase in a Sealed Reactor | Rapid evolution of HCl gas exceeding the capacity of the pressure relief system or scrubber.[1] | 1. Stop the addition of reagents immediately. 2. Check the pressure relief valve for proper function. 3. Ensure the gas outlet to the scrubber is not blocked. 4. If pressure continues to rise, consider a controlled emergency vent to a safe location or a larger scrubbing system. |
| White Fumes Escaping from the Apparatus | Inefficient HCl gas scrubbing or a leak in the apparatus. | 1. Check the flow rate and concentration of the scrubbing solution. 2. Ensure the gas dispersion tube in the scrubber is submerged and functioning correctly. 3. Inspect all joints and connections for leaks. Use a pH indicator strip moistened with water to pinpoint the source of the HCl leak. |
| Scrubbing Solution (e.g., NaOH) is No Longer Basic (pH < 7) | The neutralizing capacity of the scrubbing solution has been exhausted. | 1. Temporarily halt the hydrolysis reaction. 2. Carefully replace the saturated scrubbing solution with a fresh, concentrated basic solution. 3. Consider using a larger volume or a higher concentration of scrubbing solution for future experiments of a similar scale. |
| Formation of a White Precipitate in the Scrubber | Reaction of HCl with the basic scrubbing solution to form a salt (e.g., NaCl), which may precipitate if the solution becomes supersaturated. | 1. This is a normal outcome of the neutralization process. 2. If the precipitate clogs the gas dispersion tube, the scrubbing efficiency will be reduced. Use a wider bore tube or agitate the scrubbing solution. |
| Corrosion of Metal Components (Clamps, Stirrers) | Exposure of incompatible materials to corrosive HCl gas or aerosol. | 1. Replace metallic components with corrosion-resistant alternatives such as PTFE-coated materials or glass.[2] 2. Ensure a slight positive pressure of inert gas (e.g., nitrogen, argon) flows through the apparatus towards the scrubber to prevent backflow of HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product of this compound hydrolysis and why is it a concern?
A1: The primary by-product is hydrogen chloride (HCl), which is generated in a 3:1 molar ratio to this compound. It is a highly corrosive and toxic gas that can cause severe respiratory and skin burns.[1][3] Proper management is crucial for safety and to prevent damage to equipment.
Q2: How can I control the rate of HCl evolution during the hydrolysis?
A2: The rate of HCl evolution is directly related to the rate of the hydrolysis reaction. To control it, you can:
-
Slowly add the water or the this compound solution dropwise to the reaction mixture.
-
Maintain a low reaction temperature using an ice bath (0-5 °C).
-
Use a co-solvent to dilute the reactants.
Q3: What is a suitable scrubbing solution for neutralizing HCl gas?
A3: A dilute solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is commonly used. A concentration of 1-2 M is typically sufficient for lab-scale experiments. For larger scales, the concentration and volume should be calculated to ensure complete neutralization.
Q4: How do I know if my scrubbing system is effective?
A4: You can check the effectiveness of your scrubbing system by:
-
Placing a moistened pH indicator strip at the outlet of the scrubber. It should remain neutral or basic.
-
The absence of white fumes (HCl reacting with atmospheric moisture) at the outlet.
Q5: What materials are compatible with this compound and HCl?
A5: For the reactor and associated apparatus, borosilicate glass is the preferred material. For tubing and seals, PTFE (Teflon) is highly resistant to both this compound and HCl. Avoid using metals such as stainless steel for wetted parts, as they will be corroded by HCl.[2]
Q6: What should I do in case of accidental inhalation of HCl fumes?
A6: Immediately move to an area with fresh air. Seek medical attention promptly. It is crucial to have a safety plan in place and to work in a well-ventilated fume hood.[3]
Q7: Can I quench a runaway reaction?
A7: Quenching a runaway hydrolysis of this compound is challenging due to its high reactivity. The primary focus should be on prevention through controlled addition and cooling. If a runaway is suspected, the priority is personal safety. Evacuate the area and alert safety personnel.
Experimental Protocols
Protocol for Controlled Hydrolysis of this compound
Objective: To perform a controlled hydrolysis of this compound while safely managing the HCl by-product.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., toluene, diethyl ether)
-
Deionized water
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
HCl gas scrubber (see protocol below)
Procedure:
-
Assemble the reaction apparatus in a fume hood. The central neck of the flask should be fitted with a mechanical or magnetic stirrer. One side neck should have a dropping funnel, and the other should be connected to the HCl gas scrubber via a condenser (optional, but recommended).
-
Purge the entire apparatus with a slow stream of inert gas.
-
Charge the dropping funnel with a solution of this compound in an anhydrous solvent.
-
Add the desired amount of deionized water and any co-solvent to the reaction flask and cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add the this compound solution from the dropping funnel to the stirred water mixture. The rate of addition should be controlled to maintain the desired reaction temperature and to avoid excessive fuming.
-
Once the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete hydrolysis.
-
The resulting mixture will contain the hydrolyzed phenylsilanetriol (B1655011) and hydrochloric acid. The evolved HCl gas will be neutralized by the scrubber.
Protocol for HCl Gas Scrubbing
Objective: To set up a lab-scale gas scrubber to neutralize HCl gas evolved during the hydrolysis.
Materials:
-
Gas washing bottle or a dedicated lab gas scrubber
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Deionized water
-
Tubing (e.g., Tygon, but check for compatibility with HCl)
Procedure:
-
Prepare a 1-2 M solution of NaOH by carefully dissolving the required amount of NaOH in deionized water. Caution: This process is exothermic.
-
Fill the gas washing bottle to about two-thirds of its volume with the NaOH solution.
-
Connect the gas outlet from the hydrolysis reactor to the inlet of the gas washing bottle. The inlet tube should extend below the surface of the NaOH solution to ensure good gas dispersion.
-
Connect the outlet of the gas washing bottle to the fume hood's exhaust or another vent.
-
During the hydrolysis reaction, visually monitor the gas bubbling through the scrubbing solution.
-
Periodically check the pH of the scrubbing solution to ensure it remains basic.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for HCl management issues.
References
Technical Support Center: Characterization of Impurities in Technical Grade Phenyltrichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing impurities in technical grade Phenyltrichlorosilane (PTCS). This resource includes troubleshooting guides for common analytical issues, frequently asked questions, detailed experimental protocols, and a summary of typical impurity levels.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of technical grade this compound.
Gas Chromatography (GC) Analysis
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Active Sites in the Inlet or Column: Silanols on the glass liner or column surface can interact with the reactive Si-Cl bonds. 2. Moisture Contamination: this compound readily hydrolyzes in the presence of moisture to form silanols, which are more polar and can tail. | 1. Use a Deactivated Inlet Liner: Employ a silanized or other deactivated liner to minimize interactions. 2. Use a Low-Polarity, Chemically Inert Column: A column with a 5% phenyl-methylpolysiloxane stationary phase is often suitable. 3. Ensure a Dry System: Use high-purity carrier gas with a moisture trap. Handle samples under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. |
| Ghost Peaks in the Chromatogram | 1. Septum Bleed: Pieces of the septum can be introduced into the inlet upon injection. 2. Carryover from Previous Injections: Highly concentrated samples or less volatile impurities can remain in the injection port. 3. Contaminated Syringe: Residual sample in the syringe. | 1. Use High-Quality, Low-Bleed Septa. 2. Perform Blank Injections: Run a blank solvent injection after a highly concentrated sample to clean the injection port. 3. Thoroughly Clean the Syringe: Rinse the syringe multiple times with a suitable anhydrous solvent (e.g., hexane (B92381), toluene) before each injection. |
| Irreproducible Peak Areas | 1. Inconsistent Injection Volume: Manual injection technique can vary. 2. Sample Degradation: The sample may be reacting with trace moisture in the vial or syringe. 3. Leaks in the GC System: A leak in the carrier gas line or at the injector can affect flow rates. | 1. Use an Autosampler: This will ensure consistent injection volumes and timing. 2. Prepare Samples Fresh: Prepare samples in an anhydrous solvent immediately before analysis and keep vials tightly capped. 3. Perform a Leak Check: Regularly check for leaks in the GC system using an electronic leak detector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks in the ¹H or ¹³C NMR Spectrum | 1. Sample Viscosity: High sample concentration can lead to increased viscosity and broader lines. 2. Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. 3. Sample Degradation: Hydrolysis or polymerization of this compound in the NMR tube. | 1. Dilute the Sample: Use a lower concentration of the analyte in the deuterated solvent. 2. Filter the Sample: If particulate matter is suspected, filter the sample through a small plug of glass wool in a Pasteur pipette. 3. Use a Fresh, Dry Sample and Solvent: Prepare the NMR sample in a dry NMR tube, using anhydrous deuterated solvent, and acquire the spectrum promptly. |
| Unexpected Peaks in the Spectrum | 1. Solvent Impurities: Residual protic solvents in the deuterated solvent. 2. Hydrolysis Products: Reaction with trace water will produce new Si-OH containing species. 3. Silicone Grease Contamination: Grease from glassware joints can appear in the spectrum. | 1. Use High-Purity Deuterated Solvents: Check the solvent specifications for water content. 2. Handle Samples Under Inert Atmosphere: Minimize exposure to air and moisture during sample preparation. 3. Avoid Using Silicone Grease on Glassware: If grease is necessary, use a minimal amount and be aware of its characteristic chemical shifts. |
| Poor Signal-to-Noise Ratio in ²⁹Si NMR | 1. Low Natural Abundance of ²⁹Si: The ²⁹Si isotope has a natural abundance of only 4.7%. 2. Long Spin-Lattice Relaxation Times (T₁): The relaxation of the ²⁹Si nucleus can be slow, leading to signal saturation with rapid pulsing. | 1. Increase the Number of Scans: Acquire a larger number of transients to improve the signal-to-noise ratio. 2. Optimize the Relaxation Delay: Use a longer relaxation delay (d1) between pulses to allow for full relaxation of the ²⁹Si nuclei. The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can also shorten T₁ values. |
Data Presentation
Table 1: Typical Impurities in Technical Grade this compound
| Impurity | Chemical Formula | Typical Concentration Range (%) | Analytical Technique(s) |
| Diphenyl | C₁₂H₁₀ | ≤ 0.15[1] | GC-MS, GC-FID |
| Trichlorosilane | HSiCl₃ | < 0.2 (combined with phenyldichlorosilane)[1] | GC-TCD, GC-MS |
| Phenyldichlorosilane (B156791) | C₆H₅SiHCl₂ | < 0.2 (combined with trichlorosilane)[1] | GC-MS, ¹H NMR |
| Other Chlorosilanes | e.g., SiCl₄ | Variable | GC-TCD, GC-MS |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To separate and identify volatile impurities in technical grade this compound.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Autosampler.
-
-
Materials:
-
Technical grade this compound.
-
Anhydrous hexane or toluene (B28343) (GC grade).
-
2 mL autosampler vials with PTFE-lined caps.
-
-
Sample Preparation:
-
Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Due to the moisture sensitivity of this compound, it is recommended to perform sample preparation in a glovebox under an inert atmosphere if possible.
-
Prepare a 1% (v/v) solution of technical grade this compound in anhydrous hexane or toluene.
-
Transfer the solution to an autosampler vial and cap it tightly.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using area normalization or by creating a calibration curve with certified reference standards.
-
2. Quantitative ¹H NMR Spectroscopy for Phenyldichlorosilane
-
Objective: To quantify the amount of phenyldichlorosilane impurity.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
-
Materials:
-
Technical grade this compound.
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Sample Preparation:
-
In a dry environment (e.g., glovebox), accurately weigh approximately 20-30 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 100-150 mg of the technical grade this compound into the same vial.
-
Add approximately 0.7 mL of anhydrous deuterated solvent.
-
Mix thoroughly until the solids are dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹H.
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a delay of 30 seconds is generally sufficient for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal for the Si-H proton of phenyldichlorosilane (a singlet around 5.8 ppm in CDCl₃).
-
Integrate a well-resolved signal from the internal standard (e.g., the methoxy (B1213986) protons of 1,3,5-trimethoxybenzene).
-
Calculate the concentration of phenyldichlorosilane using the following equation:
Concentration (mol/L) = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) / V_solution
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
m = mass of the standard
-
MW = Molecular weight of the standard
-
V = Volume of the solution
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to handle this compound in an inert atmosphere? A1: this compound is highly sensitive to moisture. It readily reacts with water from the atmosphere to form hydrochloric acid and various siloxane byproducts. This hydrolysis will alter the impurity profile of the sample and can damage analytical instrumentation, particularly GC columns.
Q2: What is the white solid that sometimes forms in a bottle of this compound? A2: The white solid is likely a result of hydrolysis and condensation of this compound, leading to the formation of solid phenylsiloxanes. This indicates that the sample has been exposed to moisture.
Q3: Can I use a polar GC column for analyzing this compound? A3: It is generally not recommended. The highly reactive Si-Cl bonds of this compound can react with the stationary phases of polar columns (e.g., those containing polyethylene (B3416737) glycol), leading to peak tailing, sample degradation, and column damage. A non-polar or low-polarity column is the preferred choice.
Q4: What are the primary safety precautions when working with this compound? A4: this compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available for spills.
Mandatory Visualization
Workflow for Impurity Characterization
References
Strategies to control the degree of cross-linking in Phenyltrichlorosilane-based polymers
Welcome to the technical support center for controlling the degree of cross-linking in phenyltrichlorosilane-based polymers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cross-linking in this compound-based polymers?
A1: The primary mechanism is a two-step process known as hydrolysis and condensation.[1][2] First, the chloro- groups on this compound (PhSiCl₃) react vigorously with water in a hydrolysis step to form phenylsilanetriol (B1655011) (PhSi(OH)₃).[1][3] These silanol (B1196071) intermediates are highly reactive and subsequently undergo condensation, where they react with each other to form strong silicon-oxygen-silicon (Si-O-Si) bonds, releasing water in the process.[1] The trifunctional nature of the precursor allows for the formation of a dense, three-dimensional cross-linked network, which is the backbone of the final polymer.[1]
Q2: What are the key factors that control the degree of cross-linking?
A2: The degree of cross-linking is a critical parameter that dictates the polymer's final properties, such as hardness, thermal stability, and flexibility.[1] The key factors to control are:
-
Monomer Functionality: The average number of reactive groups per monomer molecule. Co-polymerizing this compound (a trifunctional monomer, T) with difunctional (D, e.g., diphenyldichlorosilane) or monofunctional (M, e.g., trimethylchlorosilane) monomers will reduce the overall cross-link density.
-
Water Stoichiometry: The amount of water available for the hydrolysis reaction directly impacts the formation of silanol groups, which are necessary for condensation.
-
Catalyst: The reaction can be catalyzed by acids or bases. Acidic conditions generally lead to a more controlled and milder reaction, while alkaline conditions accelerate the reaction rate, which can sometimes lead to uncontrolled gelation.[1]
-
Solvent: The choice of solvent can influence the solubility of the precursors and intermediates, affecting the reaction kinetics and the homogeneity of the final network.[2]
-
Temperature and Reaction Time: Higher temperatures generally increase the rate of both hydrolysis and condensation, leading to a higher degree of cross-linking in a shorter time.
Q3: How can I measure or characterize the degree of cross-linking?
A3: Several analytical techniques can be employed to assess the cross-link density of your polymer:
-
Swelling Experiments: This is a classic and effective method. The polymer is immersed in a suitable solvent (like toluene), and the degree of swelling is measured.[4] Using the Flory-Rehner theory, the swelling data can be used to calculate the average molecular weight between cross-links (Mc) and the cross-link density.[5][6]
-
Spectroscopy (FTIR & NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of Si-OH groups and the formation of Si-O-Si bonds.[7] Solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) can provide detailed information about the different silicon environments (e.g., T¹, T², T³ substructures), which corresponds to the degree of condensation.[8][9]
-
Thermal Analysis (TGA & DSC): Thermogravimetric analysis (TGA) can indicate the thermal stability of the polymer, which generally increases with higher cross-link density.[8][10] Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg), which also tends to increase with the degree of cross-linking.[9]
-
Mechanical Testing: Techniques like Dynamic Mechanical Analysis (DMA) can measure the storage modulus in the rubbery plateau region, which is directly related to the cross-link density.
Troubleshooting Guide
Problem: Premature Gelation or Uncontrolled Reaction
-
Possible Cause: The hydrolysis and condensation reaction is proceeding too quickly. This is common when using highly reactive precursors like this compound, especially under alkaline conditions or at elevated temperatures.[1] this compound reacts violently with water and moisture.[3]
-
Solution:
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to slow down the reaction kinetics.[11]
-
Use a Co-solvent System: Introduce the this compound dissolved in an inert, water-immiscible solvent (e.g., toluene, xylene) to a water/solvent mixture. This helps to control the local concentration of reactants.[2]
-
Control Water Addition: Add water slowly and dropwise to the silane (B1218182) solution rather than the other way around. This ensures the silane is not immediately exposed to a large excess of water.
-
Switch to Acidic Catalysis: Use an acidic catalyst (like HCl) for a more controlled and milder hydrolysis process.[1][11]
-
Problem: The Final Polymer is Too Brittle
-
Possible Cause: The cross-link density is too high. This is a common outcome when using only trifunctional monomers like this compound.[1]
-
Solution:
-
Introduce Co-monomers: Incorporate difunctional monomers (e.g., diphenyldichlorosilane) or linear polysiloxanes into your formulation. This will create longer chains between cross-links, increasing flexibility.[12]
-
Use End-capping Agents: Add a monofunctional silane (e.g., triphenylsilanol) to terminate some of the growing polymer chains, thereby limiting the overall network size and density.[13]
-
Incomplete Condensation: Stop the condensation reaction before it reaches completion by removing the catalyst or rapidly reducing the temperature. The degree of condensation has a significant effect on properties like hardness and flexibility.[1]
-
Problem: The Final Polymer is Too Soft or Tacky
-
Possible Cause: The cross-link density is too low, or the reaction is incomplete.
-
Solution:
-
Increase Condensation Time/Temperature: Allow the condensation reaction to proceed for a longer duration or at a higher temperature (post-curing) to encourage the formation of more Si-O-Si bonds.[10]
-
Ensure Complete Water Removal: During the condensation stage, ensure that the water produced is effectively removed from the system (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards further cross-linking.
-
Check Monomer Ratios: Verify the molar ratios of your monomers. An excess of difunctional or monofunctional monomers relative to the trifunctional this compound will result in a lower cross-link density.
-
Catalyst Activity: Ensure your catalyst is active and present in a sufficient concentration to drive the condensation reaction to the desired extent.
-
Data Presentation
Table 1: Effect of Phenyltriethoxysilane (PhTES) Content on Polymer Properties
| PhTES Content (wt%) | Molecular Weight (Mw) | Softening Point (°C) | Max Degradation Temp (°C) | Contact Angle (°) |
| 0 | Lower | Lower | Lower | Lower |
| 2 | Increased | Increased | Increased | Increased |
| 3 | Highest | Highest | Highest | 113 |
(Data summarized from a study on a related phenyl-containing silicone resin system to illustrate trends.)[8]
Table 2: Influence of HCl Concentration on Product Yield in this compound Hydrolysis
| HCl Concentration (mol L⁻¹) | Main Product Yield | Observation |
| 0.032 | Lower | The rate of the hydrolysis-condensation reaction is affected by acidity. |
| 0.26 | Higher | The yield of the main product, all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane, increased with HCl concentration. |
(Data summarized from a study on the hydrolysis-condensation of this compound in water-acetone solutions.)[11]
Experimental Protocols
Protocol 1: Controlled Hydrolysis and Condensation of this compound
-
Preparation: Prepare a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Solvent Mixture: Add a mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or toluene) to the flask. If acidic catalysis is desired, add the required amount of HCl to this mixture.[11] Cool the flask to 2-4 °C in an ice bath.[11]
-
Silane Addition: Dissolve a measured amount of this compound in an equal volume of the same organic solvent. Add this solution slowly and dropwise from the dropping funnel to the chilled water-solvent mixture under vigorous stirring.[11] Maintain the low temperature throughout the addition.
-
Hydrolysis: After the addition is complete, allow the mixture to stir at a controlled low temperature for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The aqueous layer (containing HCl) is separated and discarded.[2] Wash the organic layer containing the silanol intermediates multiple times with deionized water until the aqueous layer is neutral.[2]
-
Condensation: Transfer the washed organic layer to a clean flask equipped for distillation (e.g., with a Dean-Stark trap). Heat the solution to reflux to initiate condensation. Water produced during condensation is removed azeotropically.
-
Monitoring: Monitor the progress of the condensation by measuring the viscosity of the solution or by taking samples for analysis (e.g., FTIR to track the disappearance of the -OH band).
-
Completion: Once the desired viscosity or degree of condensation is reached, cool the reaction and remove the solvent under reduced pressure to obtain the final phenyl-based polysiloxane resin.
Protocol 2: Determination of Cross-link Density by Swelling Experiment
-
Sample Preparation: Prepare a cured polymer sample of known initial mass (W_d).
-
Immersion: Place the sample in a sealed container filled with a suitable solvent (e.g., toluene) at a constant temperature.[4]
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which may take 24-72 hours. This is determined by periodically removing the sample, quickly blotting the surface to remove excess solvent, and weighing it until the mass remains constant.
-
Mass Measurement: Record the final swollen mass (W_s) of the polymer.
-
Calculations:
-
Calculate the swelling ratio (Q) as Q = W_s / W_d.
-
Use the swelling ratio and the Flory-Rehner equation to calculate the average molecular weight between cross-links (Mc) and the cross-link density. This requires knowledge of the polymer density, solvent density, and the Flory-Huggins polymer-solvent interaction parameter.[5][6]
-
Visualizations
Caption: The hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for controlling polymer cross-linking.
Caption: Troubleshooting logic for an overly brittle polymer.
References
- 1. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. rct [rct.kglmeridian.com]
- 5. Determination of the Crosslinking Density of a Silicone Elastomer | Semantic Scholar [semanticscholar.org]
- 6. ERIC - EJ1221687 - Determination of the Crosslinking Density of a Silicone Elastomer, Journal of Chemical Education, 2019-Jul [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction [mdpi.com]
- 13. Phenylsilane | SiSiB SILICONES [sinosil.com]
Phenyltrichlorosilane reaction solvent effects on kinetics and yield
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with phenyltrichlorosilane. The focus is on the effects of solvent choice on reaction kinetics and yield.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low Yield in Grignard Reactions
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Grignard Reagent Formation | The magnesium turnings may be passivated with an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the organic halide. |
| Side Reactions (e.g., Biphenyl Formation) | Homocoupling of the Grignard reagent can be a significant side reaction, especially at higher temperatures. Maintain a lower reaction temperature and use more dilute solutions of the Grignard reagent to minimize this. |
| Incomplete Reaction | Ensure dropwise addition of the this compound to the Grignard reagent (or vice versa, depending on the specific protocol) with efficient stirring to control the exothermic reaction. Allow for sufficient reaction time. |
| Solvent Choice | While THF often leads to faster reactions, it can also promote side reactions. In some cases, a less polar solvent system, such as a diethyl ether/toluene (B28343) mixture, may offer better selectivity and higher yields of the desired product.[1][2] |
Issue 2: Slow or Incomplete Alcoholysis/Aminolysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The reaction rate is highly dependent on the solvent's ability to stabilize the transition state. For SN2-type reactions, common with amines and alcohols, polar aprotic solvents like acetonitrile (B52724) or THF can accelerate the reaction by solvating the cation without strongly hydrogen-bonding to the nucleophile. |
| Steric Hindrance | Both the nucleophile and the silane (B1218182) structure can sterically hinder the reaction. If using a bulky alcohol or amine, a higher reaction temperature or a longer reaction time may be necessary. For sterically hindered chlorosilanes, less hindered nucleophiles will react faster.[3] |
| HCl Byproduct Inhibition | The reaction produces HCl, which can protonate the amine or alcohol nucleophile, rendering it inactive. Include a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) in the reaction mixture to act as an HCl scavenger. |
| Low Temperature | The activation energy for the reaction may not be overcome at the current temperature. Gradually increase the reaction temperature while monitoring the progress. |
Issue 3: Formation of Side Products or Precipitates
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | This compound and its products can be sensitive to moisture, leading to the formation of siloxanes (white precipitate). Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Over-reaction | In Grignard reactions, multiple phenyl groups can be added to the silicon center. To favor the mono- or di-substituted product, use stoichiometric amounts of the Grignard reagent and add it slowly to the this compound at a low temperature. |
| Condensation of Products | In alcoholysis, the resulting alkoxysilanes can undergo self-condensation, especially in the presence of acid or base catalysts. Control the reaction temperature and consider the workup procedure carefully to isolate the desired product before significant condensation occurs. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for Grignard reactions with this compound?
A1: The choice of solvent is a trade-off between reaction rate and selectivity.
-
Tetrahydrofuran (THF): Generally leads to much faster reaction rates compared to diethyl ether.[4] This is due to its higher boiling point, allowing for reactions at elevated temperatures, and its ability to better solvate the magnesium species.[5] However, the higher reactivity can sometimes lead to a decrease in selectivity and the formation of more side products.
-
Diethyl Ether: A traditional and effective solvent. While the reaction may be slower than in THF, it can offer better control and selectivity in some cases.
-
Toluene/Ether Mixtures: Using a non-coordinating solvent like toluene with a coordinating ether can be advantageous. For reactions with chlorosilanes, the effect on rate is minimal compared to pure ether, but for subsequent reactions of the products (which may be alkoxysilanes), toluene can accelerate the reaction.[3] Using toluene as the primary coupling solvent can also improve yields of di-substituted products like diphenyldichlorosilane.[1][2]
Q2: How does solvent polarity affect the kinetics of alcoholysis and aminolysis of this compound?
A2: The alcoholysis and aminolysis of chlorosilanes typically proceed through an SN2-like mechanism. The solvent plays a crucial role in stabilizing the charged transition state.
-
Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMF): These solvents are generally preferred. They possess a dipole moment that can stabilize the transition state, accelerating the reaction. Since they lack acidic protons, they do not strongly solvate and deactivate the nucleophile (the alcohol or amine) through hydrogen bonding.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these can also be used as both solvent and reactant, their protic nature can slow down the reaction by forming hydrogen bonds with the nucleophile, reducing its nucleophilicity. However, in solvolysis where the solvent is the nucleophile, these are the required media.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are typically much slower because they cannot effectively stabilize the polar transition state.
Q3: What is the mechanism of aminolysis, and how does solvent choice influence it?
A3: The aminolysis of chlorosilanes is generally considered a concerted SN2 process. The reaction involves a nucleophilic attack by the amine on the silicon center, with the simultaneous departure of the chloride leaving group. A base is typically added to neutralize the HCl byproduct. The choice of solvent can influence the reaction rate as described in Q2. For primary amines like n-propylamine, the reaction proceeds effectively.[3] However, with less reactive amines like aniline, a polar aprotic solvent like acetonitrile is often used to facilitate the reaction. Kinetic studies on analogous systems show that these reactions are sensitive to the electronic properties of the aniline, consistent with a concerted mechanism where bond-making and bond-breaking occur in the transition state.[6]
Data Presentation
Table 1: Solvent Systems and Reported Yields for Phenyl-Silane Synthesis via Grignard Reaction
| Product | Silane Precursor | Grignard Reagent | Solvent System | Reported Yield | Reference |
| Aryl Chlorosilane | Silicon Tetrachloride | Phenylmagnesium Chloride | Tetrahydrofuran (THF) | 47% | [6] |
| Diphenylmethylchlorosilane | Methyltrichlorosilane | Phenylmagnesium Chloride | Diethyl Ether / Toluene | Not specified, but process optimized for this product | [1][2] |
| (Chloromethyl)dimethylphenylsilane | Chloro(chloromethyl)dimethylsilane | Phenylmagnesium Bromide | Tetrahydrofuran (THF) / 1,4-Dioxane | 80-81% | [7] |
Note: Yields are highly dependent on specific reaction conditions and are not from a single comparative study.
Table 2: Qualitative Effects of Solvent Properties on this compound Reactions
| Reaction Type | Solvent Property | Effect on Kinetics | Effect on Yield/Selectivity | Rationale |
| Grignard Reaction | High Coordinating Ability (e.g., THF) | Increases rate | May decrease selectivity | Better solvation of Mg, but may promote side reactions. |
| Grignard Reaction | High Boiling Point (e.g., THF vs. Ether) | Increases rate | Can decrease selectivity | Allows for higher reaction temperatures. |
| Alcoholysis/Aminolysis | Polar Aprotic | Increases rate | Generally favorable | Stabilizes the SN2 transition state without deactivating the nucleophile. |
| Alcoholysis/Aminolysis | Polar Protic | Decreases rate (with added nucleophile) | Can be complex | Solvates and deactivates the nucleophile through hydrogen bonding. |
Experimental Protocols
Protocol 1: Synthesis of Diphenyldichlorosilane via Grignard Reaction (representative)
This protocol is a representative procedure based on literature for similar reactions.[1][2][7] It should be adapted and optimized for specific laboratory conditions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
Grignard Reagent Preparation (in Diethyl Ether):
-
Place magnesium turnings (1.1 eq) in the flask. Add a crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling in a water bath.
-
After the addition is complete and the magnesium is consumed, the Grignard reagent is ready.
-
-
Reaction:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the stirred Grignard solution. The mole ratio of diethyl ether to Grignard reagent should be approximately 4:1, and the mole ratio of toluene to Grignard reagent should be approximately 3:1.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully filter it to remove the precipitated magnesium salts. Wash the precipitate with anhydrous toluene or diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under vacuum to obtain pure diphenyldichlorosilane.
-
Protocol 2: Synthesis of a Phenyl(alkoxy)dichlorosilane via Alcoholysis (representative)
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to vent HCl gas safely through a scrubbing solution (e.g., NaOH solution).
-
Reaction:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or THF.
-
Add a solution containing the desired alcohol (e.g., ethanol, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in the same solvent dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with the anhydrous solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Caption: Decision tree for solvent selection in this compound reactions.
References
- 1. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 2. WO2005068476A1 - Grignard processes with increased content of diphenylchlorosilanes - Google Patents [patents.google.com]
- 3. Sol-gel analogous aminolysis-ammonolysis of chlorosilanes to chlorine-free Si/(C)/N-materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Phenyltrichlorosilane vs. Methyltrichlorosilane: A Comparative Guide to Surface Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of modern research and development, particularly in fields such as biosensor fabrication, microfluidics, and drug delivery. The creation of hydrophobic surfaces, which repel water, is a frequent requirement to prevent non-specific binding, control cell adhesion, or manage fluid flow in micro-devices. Among the various methods to achieve this, the formation of self-assembled monolayers (SAMs) using organosilanes is a widely adopted and effective technique.
This guide provides an objective comparison of two common trichlorosilane (B8805176) reagents, Phenyltrichlorosilane (PTCS) and Methyltrichlorosilane (MTCS), for rendering surfaces hydrophobic. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison at a Glance
The choice between PTCS and MTCS for inducing surface hydrophobicity often depends on the specific application requirements, including the desired degree of water repellency and the chemical environment. The primary difference lies in the terminal group that forms the outermost layer of the surface: a bulky, aromatic phenyl group for PTCS and a small, aliphatic methyl group for MTCS.
| Parameter | This compound (PTCS) | Methyltrichlorosilane (MTCS) |
| Terminal Group | Phenyl (-C₆H₅) | Methyl (-CH₃) |
| Static Water Contact Angle | ~107°[1] | ~102°[1] |
| Surface Energy | Lower | Higher (than PTCS) |
| Molecular Profile | Bulky, aromatic, rigid | Small, aliphatic |
Note: The contact angle values are representative for SAMs on silicon surfaces and can vary based on substrate preparation, monolayer quality, and measurement conditions.
Delving into the Data: Phenyl vs. Methyl Terminus
The hydrophobicity of a surface is quantified by the water contact angle; a higher angle indicates greater water repellency. Experimental data indicates that both PTCS and MTCS can generate highly hydrophobic surfaces. A study on the modification of silicon surfaces reported a static water contact angle of approximately 107° for a surface treated with trichlorophenylsilane (TCPS), another name for PTCS.[1] For a methyl-terminated surface created using trimethylchlorosilane, a closely related compound to MTCS, a contact angle of 102° was observed.[1]
The slightly higher contact angle observed for the phenyl-terminated surface suggests that the larger, more polarizable aromatic ring of the phenyl group may lead to a lower surface energy compared to the smaller methyl group, resulting in greater hydrophobicity.
Visualizing the Chemistry and Process
To understand how these molecules alter a surface, we can visualize the chemical reaction and the experimental workflow.
The diagram above illustrates the fundamental mechanism for both PTCS and MTCS. The trichlorosilyl (B107488) group first hydrolyzes in the presence of trace water to form a reactive silanetriol. This intermediate then condenses with the hydroxyl groups present on the substrate (e.g., silicon wafer, glass) to form stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds. Additionally, adjacent silanetriol molecules can cross-link with each other, creating a robust monolayer.
This workflow provides a step-by-step overview of the process for creating a hydrophobic surface using either PTCS or MTCS, from initial substrate preparation to the final characterization of the modified surface.
Experimental Protocols
The following is a generalized protocol for the preparation of hydrophobic self-assembled monolayers on silicon wafers. This protocol can be adapted for both this compound and Methyltrichlorosilane.
Materials and Reagents:
-
Silicon wafers
-
This compound (PTCS) or Methyltrichlorosilane (MTCS)
-
Anhydrous toluene (B28343) or hexane
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the silicon wafers in the piranha solution for 15-20 minutes to clean and hydroxylate the surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas. The hydroxylated wafers should be used immediately.
-
-
Silane Solution Preparation:
-
In a glove box or under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-5 mM solution of either PTCS or MTCS in an anhydrous solvent like toluene or hexane. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.
-
-
Self-Assembled Monolayer Deposition:
-
Immerse the cleaned, hydroxylated silicon wafers in the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature in a sealed container to prevent exposure to atmospheric moisture.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous solvent (e.g., toluene or hexane) to remove any non-covalently bonded molecules.
-
Dry the wafers again under a stream of nitrogen gas.
-
To promote the formation of a stable and cross-linked siloxane network, cure the coated wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
After cooling to room temperature, the hydrophobicity of the modified surface can be quantified by measuring the static and dynamic water contact angles using a contact angle goniometer.
-
Surface morphology and roughness can be characterized using Atomic Force Microscopy (AFM).
-
Concluding Remarks
Both this compound and Methyltrichlorosilane are highly effective reagents for creating hydrophobic surfaces via the formation of self-assembled monolayers. The choice between them may be guided by the nuanced differences in the hydrophobicity imparted by their respective terminal groups. The phenyl group of PTCS appears to provide a slightly more hydrophobic surface, as evidenced by a higher water contact angle. Researchers should consider these differences in conjunction with other factors such as the chemical stability and potential steric interactions of the terminal group in the context of their specific application. The provided experimental protocol offers a robust starting point for achieving consistent and high-quality hydrophobic coatings for a wide range of research and development needs.
References
A Comparative Guide to the Synthesis of Phenyltrichlorosilane: Grignard, Direct, and Vapor Phase Methods
For Researchers, Scientists, and Drug Development Professionals
Phenyltrichlorosilane (PhSiCl₃) is a pivotal organosilicon intermediate with wide-ranging applications in the synthesis of silicones, cross-linking agents, and as a derivatizing agent in pharmaceutical development. The selection of an appropriate synthetic route is critical for achieving desired purity, yield, and cost-effectiveness. This guide provides a comprehensive comparison of the three primary industrial and laboratory-scale methods for synthesizing this compound: the Grignard reaction, the direct process, and vapor phase synthesis.
At a Glance: Comparing the Synthesis Routes
The choice of synthesis method for this compound is a trade-off between yield, purity, operational complexity, and scalability. The following table summarizes the key quantitative parameters for each method, providing a clear comparison to inform your selection process.
| Parameter | Grignard Synthesis | Direct Process (Rochow Process) | Vapor Phase Synthesis |
| Primary Reactants | Phenylmagnesium halide (from Chlorobenzene (B131634) and Mg), Silicon tetrachloride (SiCl₄) | Chlorobenzene, Silicon (Si) powder | Chlorobenzene, Trichlorosilane (B8805176) (HSiCl₃) |
| Catalyst/Reagent | Magnesium (Mg) | Copper (Cu) | None (thermal) or radical initiators |
| Typical Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether | None (gas-solid phase) | None (gas phase) |
| Reaction Temperature | 40-135°C | 280-420°C[1] | 540-700°C[1][2] |
| Reaction Time | 2-4 hours | Continuous process | 3-40 seconds[1] |
| Reported Yield | ~47% | Variable, with this compound as one of several products | Up to 65%[2]; >50% conversion of HSiCl₃[1] |
| Reported Purity | High after purification | ~97% (limited by diphenyldichlorosilane separation)[1] | >99% achievable[1] |
| Major Byproducts | Biphenyl, Diphenyldichlorosilane, Magnesium halides | Diphenyldichlorosilane, Benzene, Silicon tetrachloride | Diphenyldichlorosilane, Benzene, Silicon tetrachloride, Carbon deposits[2] |
| Key Advantages | Versatile for lab-scale, high purity achievable with purification | Potentially cost-effective for large-scale production | High purity, suitable for continuous production, short reaction time[1][2] |
| Key Disadvantages | Requires strict anhydrous conditions, multi-step, difficult to scale up | High energy consumption, produces a mixture of products requiring complex separation | High temperatures required, potential for carbon deposition in the reactor[2] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the Grignard, direct, and vapor phase synthesis of this compound.
Grignard Synthesis of this compound
This method involves the formation of a phenyl Grignard reagent, which then reacts with silicon tetrachloride.
Materials:
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Chlorobenzene (C₆H₅Cl)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (initiator)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Preparation:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
A solution of chlorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing. The mixture is stirred and refluxed until the magnesium is consumed.
-
-
Reaction with Silicon Tetrachloride:
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a controlled rate to maintain a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the precipitated magnesium salts.
-
The solvent is removed from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Direct Process (Rochow Process) for this compound
This industrial process involves the high-temperature, copper-catalyzed reaction of chlorobenzene with elemental silicon.
Materials:
-
Silicon (Si) powder
-
Copper (Cu) catalyst
-
Chlorobenzene (C₆H₅Cl)
Procedure:
-
Catalyst and Reactor Preparation:
-
A contact mass is prepared by mixing silicon powder with a copper catalyst.
-
The mixture is loaded into a fluidized-bed reactor.
-
-
Reaction:
-
The reactor is heated to a temperature between 280°C and 350°C.[1]
-
Chlorobenzene vapor is passed through the heated, fluidized contact mass.
-
-
Product Separation:
-
The gaseous product stream, containing a mixture of phenylchlorosilanes, unreacted chlorobenzene, and other byproducts, is cooled and condensed.
-
The liquid mixture is then subjected to fractional distillation to separate this compound from diphenyldichlorosilane and other components. Due to the close boiling points of the phenylchlorosilanes, this separation can be challenging and may limit the final purity of the this compound.[1]
-
Vapor Phase Synthesis of this compound
This method involves the high-temperature, gas-phase reaction of chlorobenzene and trichlorosilane.
Materials:
-
Trichlorosilane (HSiCl₃)
-
Chlorobenzene (C₆H₅Cl)
-
Nitrogen (carrier gas)
Procedure:
-
Reactant Preparation and Preheating:
-
Reaction:
-
Product Condensation and Purification:
-
The hot gas stream exiting the reactor, containing this compound, unreacted starting materials, and byproducts like silicon tetrachloride and benzene, is rapidly cooled in a condenser to below 50°C.[1]
-
The resulting liquid condensate is collected and then purified by fractional distillation to isolate the high-purity this compound.[1]
-
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthesis method, the following diagrams illustrate the key steps from starting materials to the final product.
Caption: Comparative workflow of this compound synthesis methods.
Conclusion
The selection of a synthesis method for this compound is highly dependent on the specific requirements of the application. The Grignard synthesis offers versatility for laboratory-scale preparations where high purity is desired after careful purification, though it is less amenable to large-scale production. The direct process is a cornerstone of industrial organosilicon chemistry but yields a mixture of products that necessitates extensive purification, potentially impacting the final purity of this compound. The vapor phase synthesis has emerged as a promising industrial method, offering the potential for continuous production of high-purity this compound with high throughput, although it requires significant energy input and careful management of reactor conditions to mitigate carbon deposition. For researchers and professionals in drug development, where high purity is paramount, the vapor phase synthesis or a meticulously purified product from the Grignard route may be the most suitable options.
References
Validating Phenyltrichlorosilane Purity: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like Phenyltrichlorosilane (CAS 98-13-5) is a critical step that dictates the success, reproducibility, and safety of synthetic processes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data presentation.
The Critical Role of Purity in this compound Applications
This compound is a versatile organosilicon compound widely used as a monomer in the synthesis of silicone resins, thermal and electrical insulating varnishes, and other polymeric organosilicon products.[1] The presence of impurities can significantly impact the properties and performance of the final materials. Common impurities can include byproducts from its synthesis, such as diphenyl, trichlorosilane (B8805176), and phenyldichlorosilane, as well as residual starting materials and metallic contaminants.[1] Therefore, a robust and reliable analytical method for purity assessment is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[2] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This makes it an ideal method for identifying and quantifying organic impurities in this compound.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas then transports the sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and polarity. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification and quantification.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a cornerstone for organic impurity analysis, a comprehensive purity assessment may involve other techniques to address different types of impurities. The following table compares the performance of GC-MS with other relevant analytical methods for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Titration (for Hydrolyzable Chloride) |
| Primary Use | Identification and quantification of volatile organic impurities. | Quantification of volatile organic impurities. | Quantification of trace metallic impurities. | Quantification of hydrolyzable chloride content. |
| Selectivity | High; provides structural information from mass spectra. | Moderate; relies on chromatographic separation. | Very High; elemental specific. | Low; measures total hydrolyzable chloride. |
| Sensitivity | High (ppm to ppb levels). | High (ppm levels). | Very High (ppb to ppt (B1677978) levels). | Moderate (percent levels). |
| Strengths | Definitive identification of unknown impurities; high sensitivity. | Robust and cost-effective for routine quantification. | Essential for controlling metallic contaminants that can affect product performance. | Simple and accurate for a key process-related impurity. |
| Limitations | Higher instrumentation cost compared to GC-FID. | Does not provide structural information for unknown peaks. | Not suitable for organic impurities. | Only measures a specific type of impurity. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed for the identification and quantification of common organic impurities in this compound.
1. Sample Preparation:
-
Due to the reactive nature of this compound with moisture, all sample handling should be performed in a dry environment (e.g., under a nitrogen atmosphere in a glovebox).[3]
-
Prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane (B92381) or another suitable dry, aprotic solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST). The mass spectrum of this compound from the NIST database can be used as a reference.[4]
-
Quantify impurities using an internal or external standard method with calibration curves for known impurities. For semi-quantitative analysis, the area percentage of each peak can be calculated.
Data Presentation
Summarizing quantitative data in a structured format is essential for easy comparison and interpretation.
Table 1: Typical GC-MS Results for this compound Purity Analysis
| Compound | Retention Time (min) | Purity (%) | Impurity 1 (e.g., Diphenyl) | Impurity 2 (e.g., Phenyldichlorosilane) | Impurity 3 (e.g., Trichlorosilane) |
| Sample A (High Purity) | 12.5 | 99.9 | 0.05% | 0.03% | 0.02% |
| Sample B (Standard Grade) | 12.5 | 99.3 | 0.15% | 0.2% | 0.35% |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical process.
References
Comparative Reactivity of Phenyltrichlorosilane and other Aryltrichlorosilanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of organosilicon compounds is paramount for their effective application in synthesis and materials science. This guide provides a comprehensive comparison of the reactivity of phenyltrichlorosilane with other aryltrichlorosilanes, supported by established principles of physical organic chemistry and outlining detailed experimental protocols for quantitative analysis.
The reactivity of aryltrichlorosilanes (ArSiCl₃) is significantly influenced by the nature of the substituent on the aromatic ring. This guide explores these substituent effects, primarily in the context of hydrolysis, a fundamental reaction for these compounds. This compound serves as the benchmark compound against which other substituted aryltrichlorosilanes are compared.
The Hammett Equation: Quantifying Substituent Effects
The influence of substituents on the reaction rates of aromatic compounds can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted aryltrichlorosilane.
-
k₀ is the rate constant for the reaction of the unsubstituted this compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing character.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A negative ρ value signifies that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value indicates the reaction is favored by electron-withdrawing groups, implying the development of negative charge in the transition state.
Comparative Reactivity Data
The following table summarizes the Hammett substituent constants (σ) for various para-substituents and the predicted relative hydrolysis rates based on the expected negative ρ value.
| Aryltrichlorosilane | Substituent (X) | Substituent Constant (σp) | Predicted Relative Hydrolysis Rate (k/k₀) |
| p-Methoxythis compound | -OCH₃ | -0.27 | Faster than this compound |
| p-Tolyltrichlorosilane | -CH₃ | -0.17 | Faster than this compound |
| This compound | -H | 0.00 | 1.00 (Reference) |
| p-Chlorothis compound | -Cl | +0.23 | Slower than this compound |
| p-Nitrothis compound | -NO₂ | +0.78 | Slower than this compound |
Note: The predicted relative hydrolysis rates are qualitative and based on the expected negative ρ value for the reaction. The actual magnitude of the difference in rates would need to be determined experimentally.
Visualizing Reactivity Trends: The Hammett Plot
A Hammett plot provides a graphical representation of the linear free-energy relationship between the reactivity of a series of compounds and the electronic properties of their substituents. The slope of the line gives the reaction constant, ρ.
Caption: Illustrative Hammett Plot for Aryltrichlorosilane Hydrolysis.
This plot visually demonstrates that aryltrichlorosilanes with electron-donating substituents (negative σ values) are expected to have higher hydrolysis rates, while those with electron-withdrawing substituents (positive σ values) will react more slowly.
Proposed Reaction Mechanism and Logical Workflow
The hydrolysis of aryltrichlorosilanes is proposed to proceed through a nucleophilic attack by water on the silicon atom. The negative ρ value suggests a transition state with developing positive charge on the silicon atom, which is stabilized by electron-donating groups on the aryl ring.
Caption: Proposed Mechanism for the Hydrolysis of Aryltrichlorosilanes.
The following diagram illustrates a typical experimental workflow for determining the hydrolysis rates of various aryltrichlorosilanes to generate data for a Hammett plot.
Caption: Experimental Workflow for Kinetic Analysis of Aryltrichlorosilane Hydrolysis.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the relative hydrolysis rates of aryltrichlorosilanes.
Kinetic Analysis of Aryltrichlorosilane Hydrolysis via Titration
This method monitors the production of hydrochloric acid (HCl) during the hydrolysis reaction.
1. Materials:
-
This compound
-
Substituted aryltrichlorosilanes (e.g., p-tolyltrichlorosilane, p-chlorothis compound)
-
Acetone (B3395972) (anhydrous)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
2. Procedure:
-
Preparation of Silane Solutions: Prepare stock solutions of each aryltrichlorosilane (e.g., 0.1 M) in anhydrous acetone.
-
Reaction Setup: In a flask submerged in a constant temperature bath (e.g., 25°C), place a known volume of a mixture of acetone and water (e.g., 50:50 v/v). Add a few drops of phenolphthalein indicator.
-
Initiation of Reaction: Rapidly inject a small, known volume of the aryltrichlorosilane stock solution into the acetone-water mixture while stirring vigorously. Start a timer immediately.
-
Titration: Immediately begin titrating the liberated HCl with the standardized NaOH solution. The goal is to maintain the pink endpoint of the indicator. Record the volume of NaOH added at regular time intervals.
-
Data Analysis: The rate of reaction can be determined from the rate of NaOH addition required to neutralize the produced HCl. For a pseudo-first-order reaction (with water in large excess), a plot of ln([Silane]₀ - [HCl]t) versus time will be linear, and the rate constant (k) can be calculated from the slope.
-
Comparison: Repeat the experiment for each substituted aryltrichlorosilane under identical conditions to determine their respective rate constants.
7. Hammett Plot Construction:
-
Calculate log(k/k₀) for each substituted aryltrichlorosilane, where k₀ is the rate constant for this compound.
-
Obtain the appropriate Hammett substituent constants (σ) from the literature.
-
Plot log(k/k₀) versus σ. The slope of the resulting line is the reaction constant (ρ).
Conclusion
The reactivity of aryltrichlorosilanes is systematically influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups are predicted to accelerate the rate of hydrolysis, while electron-withdrawing groups will have a retarding effect. This relationship can be quantified using the Hammett equation, providing a powerful tool for predicting and understanding the chemical behavior of these important organosilicon compounds. The experimental protocols outlined in this guide offer a practical approach for researchers to obtain the necessary kinetic data to perform such analyses in their own laboratories.
Performance evaluation of Phenyltrichlorosilane-based coatings against other silanes
A definitive guide for researchers and drug development professionals on the performance of phenyltrichlorosilane-based coatings against other common silane (B1218182) alternatives. This document provides a comprehensive comparison of corrosion resistance, hydrophobicity, and thermal stability, supported by experimental data and detailed methodologies.
This compound (PTCS) stands as a significant precursor in the formulation of robust and high-performance silane-based coatings. The incorporation of the phenyl group imparts unique characteristics to the resulting siloxane network, offering enhanced thermal stability and environmental resistance. This guide provides a comparative analysis of PTCS-based coatings against other prevalent silane chemistries, including alkyl-, amino-, and fluoro-silanes, to assist in the selection of optimal surface modification agents for demanding applications.
Performance Metrics at a Glance: A Comparative Summary
The following tables summarize the key performance indicators for various silane-based coatings, offering a comparative overview of their capabilities. It is important to note that performance can be significantly influenced by the substrate material, deposition method, and curing conditions.
| Silane Type | Substrate | Corrosion Resistance Performance | Key Findings |
| Phenyl-based Silane | Aluminum Alloy | Improved corrosion resistance in neutral, acidic, and alkaline chloride solutions compared to uncoated samples.[1] | The aromatic ring contributes to a denser, more protective siloxane film. |
| Alkylsilane | Mild Steel | A mixture of tetraethylorthosilicate (TEOS) and trimethoxymethylsilane (B72481) (TMOMS) provided greater corrosion resistance in 3.5% NaCl solution.[2] | The hydrophobic nature of the alkyl chains and strong bonding with the metal surface contribute to protection. |
| Aminosilane | Mild Steel | Coatings developed from a sol cross-linked with (3-aminopropyl) trimethoxysilane (B1233946) showed higher charge transfer resistance.[3] | The amino groups can enhance adhesion and contribute to a more robust protective layer. |
| Fluorosilane | Aluminum Alloy | (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) showed the most corrosion resistance in an oxalic acid solution.[4] | The highly electronegative fluorine atoms create a very low surface energy, repelling corrosive agents. |
| Silane Type | Substrate | Water Contact Angle (WCA) | Key Findings |
| Phenyl-based Silane | Not specified | Expected to be hydrophobic | The phenyl group contributes to the non-polar nature of the surface. |
| Octadecyltrichlorosilane (OTS) | Glass | >100° (can reach up to 170° on textured surfaces)[4] | The long alkyl chain provides excellent water repellency. |
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | Slightly higher than OTS, with an average difference of 5° | The high fluorine content enhances hydrophobicity. |
| Aminosilane (APTES) | Aluminum Alloy | >50°[4] | Demonstrates hydrophobic properties, though generally less than long-chain alkyl or fluorosilanes. |
| Silane Type | Analysis Method | Decomposition Temperature | Key Findings |
| Phenyltrimethoxysilane | TGA | Higher thermal stability compared to gamma-substituted alkylsilanes.[5] | The aromatic structure enhances thermal resistance. |
| gamma-Aminopropyltriethoxysilane | TGA | T25 at 395°C | Good thermal stability, with the amino group potentially influencing the degradation pathway. |
| gamma-Glycidoxypropyltrimethoxysilane | TGA | T25 at 360°C | Exhibits good thermal stability suitable for many applications. |
| Alkylsilanes (general) | TGA | Thermal stability is dependent on the length of the alkyl chain. | Longer chains may show different degradation profiles. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of silane coatings.
Hydrolysis and Condensation of this compound
This procedure outlines the initial steps in forming a phenyl-based siloxane coating.
Procedure: [6]
-
A solution of this compound (5.2 g, 0.025 mol) in 15 mL of acetone (B3395972) is prepared.
-
This solution is added to a stirred mixture of water and ice (1:1, 270 g) at a temperature of 2-4 °C. The amount of water is calculated to achieve a specific hydrochloric acid concentration after complete hydrolysis.
-
The resulting mixture is stored at 4 °C.
-
The precipitated phenylcyclosiloxane products are isolated at various time intervals for analysis.
Dip-Coating Application of Silane Films
Dip-coating is a common method for applying a uniform silane layer onto a substrate.
Procedure:
-
Substrate Preparation: The substrate (e.g., steel or aluminum panel) is thoroughly cleaned and degreased. This typically involves sequential washing with solvents like acetone and ethanol (B145695), followed by rinsing with deionized water and drying.
-
Silane Solution Preparation: A dilute solution of the desired silane (e.g., 1-5% by volume) is prepared in a suitable solvent, often a mixture of ethanol and water. The solution is typically stirred for a period to allow for hydrolysis of the silane.
-
Immersion: The cleaned substrate is immersed into the silane solution at a constant, controlled speed.
-
Dwell Time: The substrate remains submerged for a specific duration to ensure complete wetting of the surface.
-
Withdrawal: The substrate is withdrawn from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the thickness of the deposited film.
-
Curing: The coated substrate is cured, typically in an oven at a specific temperature and for a set duration, to promote the condensation of silanol (B1196071) groups and the formation of a stable, cross-linked siloxane network.
Corrosion Resistance Testing: Salt Spray Test (ASTM B117)
The salt spray test is an accelerated corrosion test that exposes coated samples to a corrosive salt fog.
-
Apparatus: A standardized salt spray chamber is used.
-
Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared.[8]
-
Sample Placement: The coated samples are placed in the chamber at an angle of 15-30 degrees from the vertical.
-
Test Conditions: The chamber is maintained at a constant temperature of 35°C, and a continuous fog of the salt solution is generated.
-
Duration: The test duration can range from a few hours to over 1000 hours, depending on the expected corrosion resistance of the coating.
-
Evaluation: After the test, the samples are visually inspected for signs of corrosion, such as rusting, blistering, and adhesion loss.
Corrosion Resistance Testing: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the protective properties of a coating.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the coated sample as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Electrolyte: The cell is filled with a corrosive electrolyte, commonly a 3.5% NaCl solution.
-
Measurement: A small amplitude AC voltage is applied to the working electrode over a range of frequencies. The resulting current and phase angle are measured.
-
Data Analysis: The impedance data is often plotted in Nyquist or Bode plots. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the coating's resistance and capacitance, which provide insights into its barrier properties and the extent of corrosion.
Visualizing the Process: From Monomer to Protective Film
The formation of a silane coating is a multi-step process involving the hydrolysis of the precursor followed by condensation to form a durable polysiloxane network on the substrate.
References
A Comparative Guide to Phenyltrichlorosilane from Various Suppliers for Researchers and Drug Development Professionals
An objective analysis of spectroscopic data and purity specifications to aid in the selection of high-quality phenyltrichlorosilane for research and development applications.
This guide provides a comprehensive comparison of this compound (CAS No. 98-13-5), a key organosilicon compound, from various chemical suppliers. By presenting publicly available spectroscopic data and purity specifications in a standardized format, this document aims to assist researchers, scientists, and professionals in drug development in making informed decisions when sourcing this critical reagent.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound. While direct side-by-side spectral overlays from different suppliers are not publicly available, this compilation of data from reputable sources provides a strong baseline for quality assessment. Researchers can compare the data from a prospective supplier's certificate of analysis with the reference values presented here.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the identity and assessing the purity of this compound. The spectrum is characterized by multiplets in the aromatic region.
| Parameter | Expected Chemical Shift (ppm) | Reference Source(s) |
| Phenyl Protons | 7.34 - 7.80 (multiplet) | ChemicalBook, SpectraBase |
Note: The exact chemical shifts and splitting patterns can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon framework of the molecule.
| Parameter | Expected Chemical Shift (ppm) | Reference Source(s) |
| C1 (ipso) | ~131 | SpectraBase |
| C2, C6 (ortho) | ~134 | SpectraBase |
| C3, C5 (meta) | ~128 | SpectraBase |
| C4 (para) | ~132 | SpectraBase |
²⁹Si NMR Spectroscopy
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a powerful tool for characterizing organosilicon compounds.
| Parameter | Expected Chemical Shift (ppm) | Reference Source(s) |
| SiCl₃ | -15 to -20 | General Organosilicon NMR Literature |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The data below represents key vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Source(s) |
| C-H stretch (aromatic) | 3100 - 3000 | NIST WebBook |
| C=C stretch (aromatic) | 1600 - 1450 | NIST WebBook |
| Si-Cl stretch | 600 - 450 | NIST WebBook |
| C-H out-of-plane bend | 800 - 690 | NIST WebBook |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure.
| Parameter | Expected m/z | Relative Intensity | Reference Source(s) |
| [M]+ (Molecular Ion) | 210, 212, 214 | Isotopic pattern for 3 Cl atoms | NIST WebBook, ChemicalBook |
| [M-Cl]+ | 175, 177 | Isotopic pattern for 2 Cl atoms | NIST WebBook, ChemicalBook |
| [C₆H₅SiCl]+ | 140, 142 | Isotopic pattern for 1 Cl atom | NIST WebBook, ChemicalBook |
| [C₆H₅]+ | 77 | High | NIST WebBook, ChemicalBook |
Purity Specifications from Major Suppliers
The purity of this compound is a critical factor for its successful application. Most suppliers provide a minimum purity specification, typically determined by Gas Chromatography (GC).
| Supplier | Stated Purity (by GC) |
| Sigma-Aldrich | ≥97.0%[1] |
| TCI America | >98.0%[2][3][4] |
| Alfa Aesar (Thermo Fisher Scientific) | 97%[5] |
| Gelest | 97%[6] |
| Ruifu Chemical | >99.0%[7][8] |
It is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and impurity profiles.
Potential Impurities
Potential impurities in this compound can arise from the manufacturing process or degradation. Common impurities may include:
-
Unreacted starting materials: Benzene and trichlorosilane.
-
Byproducts of synthesis: Diphenyl- and other polychlorinated silanes.
-
Hydrolysis products: Phenylsilanols and their condensation products (siloxanes) can form upon exposure to moisture. The presence of these can be detected by the appearance of broad O-H stretching bands in the IR spectrum (around 3200-3600 cm⁻¹) and corresponding signals in the ¹H NMR spectrum.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. For specific instrument operation, refer to the manufacturer's guidelines.
¹H, ¹³C, and ²⁹Si NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Due to the moisture sensitivity of this compound, it is crucial to use a dry solvent and perform the preparation under an inert atmosphere (e.g., in a glovebox).
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for the nucleus being observed.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane (B92381) or chloroform) immediately after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a dry, volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program, injector temperature, and carrier gas flow rate.
-
Set the mass spectrometer parameters (e.g., ionization mode - typically Electron Ionization (EI), mass range, and scan speed).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. The resulting mass spectra are compared with spectral libraries for identification of the main component and any impurities.
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of this compound.
References
- 1. ≥97.0%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 98-13-5 | TCI AMERICA [tcichemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. shsigma.co.kr [shsigma.co.kr]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound | [gelest.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. ruifuchem.com [ruifuchem.com]
Cross-Validation of Analytical Methods for Phenyltrichlorosilane Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Phenyltrichlorosilane, a key intermediate in the synthesis of silicones and other organosilicon compounds, is critical for ensuring product quality, process control, and safety. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography (GC) and Titrimetry. While High-Performance Liquid Chromatography (HPLC) is a versatile technique, its application to highly reactive and moisture-sensitive compounds like this compound is not well-documented in publicly available literature. This guide presents available performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing appropriate analytical methods.
Data Presentation: A Comparative Analysis
| Parameter | Gas Chromatography (GC) | Titrimetry (Argentometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection (e.g., TCD, FID, MS). | Titration of hydrolyzable chloride ions with a standardized silver nitrate (B79036) solution. | Separation based on partitioning between a stationary and mobile phase. |
| Linearity (R²) | Typically ≥ 0.99 for related silanes. | Not applicable. | Method-dependent, but typically ≥ 0.99. |
| Accuracy (% Recovery) | > 95% for related silanes.[2] | High accuracy for chloride determination. | Method-dependent, typically 85-115%. |
| Precision (%RSD) | < 1% for chlorosilanes.[1] | High precision, often < 1%. | Typically < 2% for repeat injections. |
| Limit of Detection (LOD) | In the µg/mL (ppm) range for related silanes.[2] | Dependent on the concentration of the titrant and sample size. | Method-dependent, can range from ng/mL to µg/mL. |
| Limit of Quantification (LOQ) | In the µg/mL (ppm) range for related silanes. | Dependent on the concentration of the titrant and sample size. | Method-dependent, typically 3x LOD. |
| Specificity | High, especially with mass spectrometry (MS) detection. | Moderate, as it measures total hydrolyzable chloride. | High, with appropriate column and detector selection. |
| Analysis Time | 10-30 minutes per sample. | 15-20 minutes per sample. | 5-20 minutes per sample. |
| Primary Use | Purity testing, impurity profiling, and quantification of this compound. | Determination of hydrolyzable chloride content. | Limited application for this compound due to reactivity. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.
Gas Chromatography (GC) Method for Chlorosilanes
This protocol is adapted from established methods for the analysis of chlorosilanes and is suitable for the quantification of this compound.[1]
1. Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using sealed vials with septa).
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or toluene).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
2. Instrumentation:
-
Gas Chromatograph equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID). A Mass Spectrometer (MS) can be used for enhanced specificity.
-
Column: 10% diethyl phthalate (B1215562) on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column.[1] Alternatively, a capillary column such as a DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) can be used for better resolution.[2]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 60 mL/min for a packed column).[1]
3. GC Conditions:
-
Injection Port Temperature: 110 °C.[1]
-
Oven Temperature: 60 °C (isothermal).[1]
-
Detector Temperature: 140 °C (for TCD).[1]
-
Injection Volume: 1-5 µL.
4. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Titrimetric Method for Hydrolyzable Chloride
This method determines the amount of hydrolyzable chloride in this compound, which can be correlated to its purity. The principle is based on the reaction of the Si-Cl bonds with a hydrolyzing agent, followed by argentometric titration of the resulting chloride ions.[3][4][5]
1. Sample Preparation:
-
Accurately weigh a known amount of this compound in a dry, pre-weighed flask under an inert atmosphere.
-
Add a suitable solvent mixture that is miscible with both the sample and the titrant (e.g., a mixture of isopropanol (B130326) and toluene).
2. Hydrolysis:
-
Carefully add a known volume of a standardized aqueous solution (e.g., dilute sodium hydroxide) to the sample solution to hydrolyze the chlorosilane. The reaction is exothermic and produces hydrochloric acid, which is neutralized by the base.
3. Titration:
-
Titrant: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Indicator: Potassium chromate (B82759) (K₂CrO₄) solution (for Mohr's method) or an adsorption indicator like fluorescein (B123965) (for Fajans' method).[3] Alternatively, a potentiometric endpoint detection can be used for higher accuracy.
-
Titrate the hydrolyzed sample solution with the standardized AgNO₃ solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate (in Mohr's method) or a color change of the indicator adsorbed on the silver chloride precipitate (in Fajans' method).
4. Calculation:
-
Calculate the percentage of hydrolyzable chloride using the following formula:
where:
-
V_AgNO3 is the volume of AgNO₃ solution used in the titration (in L).
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
35.453 is the atomic weight of chlorine.
-
Mandatory Visualization
Diagrams are provided to illustrate the key workflows and relationships described in this guide.
Caption: General workflow for cross-validation of analytical methods.
Caption: Comparative experimental workflows for this compound analysis.
References
- 1. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Argentometry - Wikipedia [en.wikipedia.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins [chemicalslearning.com]
Benchmarking the Thermal Stability of Phenyltrichlorosilane-Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical parameter in numerous high-performance applications, including advanced coatings, aerospace components, and electronic encapsulants. Phenyltrichlorosilane-derived polymers, particularly polyphenylsilsesquioxanes (PPSQ), are renowned for their exceptional thermal resilience. This guide provides an objective comparison of the thermal stability of these polymers against other silicon-based alternatives, supported by experimental data from thermogravimetric analysis (TGA). Detailed experimental protocols and a visualization of the thermal degradation pathway are included to aid in research and material selection.
Comparative Thermal Stability Data
The thermal stability of various silicon-based polymers was evaluated using thermogravimetric analysis (TGA). The key parameters summarized in the table below are the onset decomposition temperature at 5% weight loss (Td5), the temperature of maximum weight loss (Tmax), and the char yield at 800°C in a nitrogen atmosphere. A higher Td5 and char yield are indicative of greater thermal stability.
| Polymer Type | Onset Decomposition Temp. (Td5) in N2 (°C) | Char Yield at 800°C in N2 (%) | Reference Polymer Comparison |
| Polyphenylsilsesquioxane (PPSQ) | ~500 - 606 | ~75 - 91.1 | Superior to PDMS and standard methyl phenyl silicone resins[1][2] |
| Ladder-like PPSQ | >500 | High | Exhibits exceptional thermal stability due to its rigid double-chain structure[3][4][5][6][7] |
| Methyl Phenyl Silicone Resin | ~362 - 390 | ~50 - 73.2 | Lower thermal stability compared to PPSQ with Si-O-Ph cross-linking[2][8] |
| Polydimethylsiloxane (B3030410) (PDMS) | ~280 - 400 | Low | Generally lower thermal stability than phenyl-containing silicones |
Experimental Protocols
Synthesis of Polyphenylsilsesquioxane (PPSQ) from this compound
A representative synthesis of polyphenylsilsesquioxane involves the hydrolysis and polycondensation of this compound.
Materials:
-
This compound (C6H5SiCl3)
-
Toluene (B28343) (solvent)
-
Water
-
Isobutyl methyl ketone (solvent for polymerization)
-
Potassium hydroxide (B78521) (catalyst)
Procedure:
-
Hydrolysis: this compound is dissolved in toluene and then hydrolyzed by the controlled addition of water. This reaction forms phenylsilanetriol (B1655011).
-
Condensation: The resulting phenylsilanetriol undergoes condensation to form a prepolymer of polyphenylsilsesquioxane.
-
Polymerization: The prepolymer is then subjected to a higher temperature polymerization in isobutyl methyl ketone with a potassium hydroxide catalyst to yield a high molecular weight ladder-like polyphenylsilsesquioxane.[4][7]
-
Purification: The final polymer is purified by precipitation.
Thermogravimetric Analysis (TGA) Protocol
The thermal stability of the synthesized polymers is characterized using a thermogravimetric analyzer.
Instrument:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in an alumina (B75360) crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent thermo-oxidative degradation. For comparison, parallel experiments can be run in an air atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, including the onset of decomposition (Td5), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual weight (char yield).[1][2]
Visualizing Thermal Degradation
The thermal degradation of polyphenylsilsesquioxane is a complex process. The following diagram illustrates a simplified, generally accepted pathway in an inert atmosphere. The high bond energy of the Si-O backbone contributes significantly to the polymer's thermal stability.[9] Degradation is often initiated by the cleavage of the weaker Si-Phenyl bonds, followed by rearrangement and eventual fragmentation of the siloxane backbone at much higher temperatures.
Caption: Simplified thermal degradation pathway of PPSQ.
Conclusion
This compound-derived polymers, especially those with a ladder-like polyphenylsilsesquioxane structure, demonstrate superior thermal stability compared to other silicon-based polymers like polydimethylsiloxane and standard methyl phenyl silicone resins.[1][2][3][4][5][6][7] This enhanced stability, characterized by high decomposition temperatures and significant char yields, is attributed to the rigid ladder structure and the high bond energy of the Si-O backbone.[3][9] The provided experimental protocols offer a standardized approach for the synthesis and thermal characterization of these high-performance materials, enabling researchers to make informed decisions for applications demanding exceptional thermal resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Highly Temperature Resistant Silicone Ladder Polymers | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Polyphenylsilsesquioxanes. New structures–new properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07854A [pubs.rsc.org]
- 8. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy [mdpi.com]
A Comparative Analysis of Catalysts for Phenyltrichlorosilane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenyltrichlorosilane (PhSiCl₃) is a cornerstone of organosilicon chemistry, providing a crucial intermediate for the production of silicones, silane (B1218182) coupling agents, and advanced materials. The efficiency and selectivity of PhSiCl₃ synthesis are heavily reliant on the chosen synthetic route and, critically, the catalyst employed. This guide provides an objective comparison of the performance of various catalysts across the principal synthesis methods, supported by available experimental data and detailed protocols.
Key Synthesis Routes and Catalytic Systems
The industrial production of this compound is primarily achieved through three main pathways: the Direct Process, the Grignard Reaction, and Vapor Phase Condensation. A fourth method, hydrosilylation, also presents a viable, albeit less common, route. Each of these methods can be influenced by catalytic systems that significantly impact yield, selectivity, and reaction conditions.
Comparative Performance of Catalysts
The following table summarizes the performance of different catalysts and initiators for the synthesis of this compound. It is important to note that a direct comparison of catalysts under identical conditions is often unavailable in the literature; therefore, the data presented is a consolidation from various sources and should be interpreted with consideration of the varying reaction parameters.
| Synthesis Route | Catalyst/Initiator System | Typical Reactants | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Key Advantages | Disadvantages |
| Direct Process | Copper (Cu) powder or Copper(I) chloride (CuCl) | Phenyl chloride, Silicon (Si) | 280 - 350 | Atmospheric | Moderate to High | Moderate | Potentially cost-effective for large-scale production.[1] | High energy consumption, formation of significant byproducts (e.g., diphenyldichlorosilane).[2] |
| Silver (Ag) powder | Phenyl chloride, Silicon (Si) | 280 - 350 | Atmospheric | Moderate | Moderate | Can offer different selectivity compared to copper. | Higher cost compared to copper catalysts. | |
| Promoters: Zinc (Zn), Tin (Sn), Phosphorus (P) | Phenyl chloride, Silicon (Si) | 280 - 350 | Atmospheric | Improved | Improved | Can increase reaction rate and selectivity towards the desired product.[3][4] | Catalyst system complexity increases. | |
| Grignard Reaction | Magnesium (Mg) (as a reactant, not a catalyst) | Phenylmagnesium halide, Silicon tetrachloride (SiCl₄) | 0 - 35 | Atmospheric | 47 (in THF)[2] | High | High selectivity, versatile for various aryl halides.[5] | Requires anhydrous conditions, multi-step process, use of flammable ether solvents.[2] |
| Vapor Phase Condensation | Typically catalyst-free | Chlorobenzene (B131634), Trichlorosilane (B8805176) (HSiCl₃) | 540 - 700 | Atmospheric | Up to 65[6][7] | Moderate | Simple reaction apparatus, potential for continuous production.[6][7] | High temperatures, low yield, and carbon deposition in the reactor.[6][7] |
| Radical Initiators (e.g., chloralkanes) | Chlorobenzene, Trichlorosilane (HSiCl₃) | 540 - 680 | Atmospheric | Enhanced | Moderate | Can enhance the reaction rate and yield by promoting radical pathways.[8] | Introduces additional reagents and potential side reactions. | |
| Hydrosilylation | Platinum-based catalysts (e.g., Speier's, Karstedt's) | Benzene (B151609), Trichlorosilane (HSiCl₃) | 60 - 100 | 1 - 10 | Low (for this specific reaction) | Moderate | High atom economy, clean reaction.[9] | Catalyst cost, potential for side reactions, and low reactivity for benzene hydrosilylation.[9] |
| Rhodium-based catalysts (e.g., [Rh(μ-Cl)(cod)]₂) | Benzene, Trichlorosilane (HSiCl₃) | 60 - 100 | 1 - 10 | Moderate | High | Can offer higher selectivity compared to platinum catalysts for similar reactions.[9] | Higher cost than some platinum catalysts. |
Experimental Protocols
Direct Process using Copper Catalyst
Objective: To synthesize this compound from phenyl chloride and silicon powder using a copper catalyst.
Materials:
-
Silicon powder (100 mesh)
-
Copper(I) chloride (CuCl)
-
Phenyl chloride
-
Nitrogen gas (for inert atmosphere)
-
Fluidized bed reactor or a stirred-bed reactor
Procedure:
-
A contact mass is prepared by mixing finely powdered silicon with a copper catalyst (typically 5-10% by weight). Promoters like zinc or tin can also be added at this stage.
-
The reactor is charged with the contact mass and heated to the reaction temperature (280-350 °C) under a continuous flow of dry nitrogen.
-
Gaseous phenyl chloride is then introduced into the reactor.
-
The reaction is highly exothermic and requires careful temperature control.
-
The effluent gas stream, containing this compound, diphenyldichlorosilane, and unreacted starting materials, is passed through a series of condensers to collect the liquid products.
-
The crude product is then purified by fractional distillation.
Grignard Reaction
Objective: To synthesize this compound via the reaction of a phenylmagnesium halide with silicon tetrachloride.
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551) or chlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (as an initiator)
-
Dry nitrogen or argon gas for inert atmosphere
-
Three-necked flask, reflux condenser, dropping funnel
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Magnesium turnings and a crystal of iodine are placed in the reaction flask.
-
A solution of bromobenzene in anhydrous ether is prepared in the dropping funnel. A small amount is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
The Grignard reagent is cooled in an ice bath.
-
A solution of silicon tetrachloride in anhydrous ether is added dropwise to the stirred and cooled Grignard reagent. This reaction is highly exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by fractional distillation under reduced pressure.[10][11][12]
Vapor Phase Condensation (Catalyst-Free)
Objective: To synthesize this compound by the high-temperature reaction of chlorobenzene and trichlorosilane.
Materials:
-
Chlorobenzene
-
Trichlorosilane (HSiCl₃)
-
Nitrogen gas
-
Tubular reactor (e.g., quartz or stainless steel)
-
High-temperature furnace
Procedure:
-
Chlorobenzene and trichlorosilane are vaporized and mixed with a carrier gas (nitrogen).
-
The gas mixture is passed through a tubular reactor heated to 540-700 °C.[6][7]
-
The residence time in the hot zone is typically short (a few seconds to a minute) to minimize decomposition and side reactions.
-
The reaction products are rapidly cooled and condensed.
-
The liquid product mixture, containing this compound, unreacted starting materials, and byproducts like benzene and silicon tetrachloride, is collected.
-
Purification is achieved by fractional distillation.[2]
Visualizing the Processes
To better understand the experimental workflows and the relationships between the different synthesis routes, the following diagrams are provided.
Caption: Experimental workflow for the Direct Process synthesis of this compound.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Logical relationship between the main synthesis routes for this compound.
References
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes - SINTEF [sintef.no]
- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
In-Situ Spectroscopic Monitoring of Phenyltrichlorosilane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-situ spectroscopic techniques for monitoring Phenyltrichlorosilane (PTCS) reactions. Understanding the kinetics, mechanisms, and endpoint of PTCS reactions is critical for process optimization, safety, and the synthesis of high-quality organosilicon compounds. In-situ monitoring provides real-time data without the need for sample extraction, offering significant advantages over traditional offline analysis.[1] This guide will focus on a comparative analysis of three leading in-situ monitoring techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Near-Infrared (NIR) Spectroscopy.
Comparison of In-Situ Spectroscopic Techniques
The choice of an in-situ monitoring technique is dictated by the specific reaction conditions, the chemical species of interest, and the desired level of quantitative information. Each technique offers unique advantages and is sensitive to different molecular vibrations.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NIR Spectroscopy |
| Principle | Absorption of infrared radiation by molecular vibrations. | Inelastic scattering of monochromatic light by molecular vibrations. | Absorption of near-infrared radiation due to overtones and combination bands of fundamental vibrations. |
| Key Strengths | - Highly sensitive to polar functional groups (e.g., C=O, O-H, Si-O).- Excellent for monitoring changes in concentration of reactants, intermediates, and products.[2] | - Excellent for monitoring non-polar, symmetric bonds (e.g., Si-Si, C=C, C≡C).- Less sensitive to aqueous media, making it suitable for reactions in water.[2][3] | - Deep sample penetration, suitable for heterogeneous mixtures and solid samples.- Robust probes for harsh industrial environments. |
| Key Weaknesses | - Strong water absorption can interfere with measurements in aqueous solutions.- Probe materials can be susceptible to corrosive reagents. | - Can be affected by fluorescence from the sample or impurities.- Generally less sensitive than FTIR for many functional groups.[3] | - Broader and more complex spectra due to overlapping overtones and combination bands, often requiring chemometric analysis.- Less specific than FTIR and Raman for identifying individual functional groups. |
| Typical Applications for PTCS Reactions | - Monitoring hydrolysis and condensation reactions by tracking Si-O-Si, Si-OH, and Si-Cl bond vibrations.- Quantifying the consumption of PTCS and the formation of silanols and siloxanes. | - Monitoring the phenyl group vibrations for changes in the silicon environment.- Potentially useful for monitoring polymerization and cross-linking reactions. | - Monitoring bulk properties such as moisture content and degree of polymerization.- Process control in industrial settings.[4][5][6] |
| Data Analysis | Relatively straightforward peak integration for quantitative analysis. | Peak intensity or area analysis for quantification. | Often requires multivariate data analysis (e.g., Principal Component Analysis, Partial Least Squares regression) to extract quantitative information.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible in-situ data. Below are generalized methodologies for each technique, which can be adapted for specific PTCS reactions.
In-Situ FTIR Spectroscopy for PTCS Hydrolysis
Objective: To monitor the hydrolysis of this compound to phenylsilanetriol (B1655011) in real-time.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., diamond or silicon crystal) is used.[7]
-
Reaction Setup: The reaction is carried out in a sealed vessel to control the atmosphere and prevent moisture contamination. The ATR probe is inserted directly into the reaction mixture.
-
Data Acquisition:
-
A background spectrum of the solvent is collected before initiating the reaction.
-
PTCS is added to the solvent, and spectra are collected at regular intervals (e.g., every 30 seconds).
-
Water is then introduced to initiate hydrolysis, and spectral acquisition continues throughout the reaction.
-
-
Data Analysis:
-
The disappearance of the Si-Cl vibrational band and the appearance of Si-OH and Si-O-Si bands are monitored.
-
Peak areas are integrated to determine the relative concentrations of reactants, intermediates, and products over time, allowing for kinetic analysis.
-
In-Situ Raman Spectroscopy for PTCS Grignard Reaction
Objective: To monitor the formation of this compound from the reaction of a phenyl Grignard reagent with silicon tetrachloride.
Methodology:
-
Instrumentation: A Raman spectrometer with a fiber-optic immersion probe is employed.
-
Reaction Setup: The Grignard reaction is performed under an inert atmosphere (e.g., nitrogen or argon) in a suitable reactor. The Raman probe is immersed in the reaction mixture.
-
Data Acquisition:
-
A reference spectrum of the solvent and silicon tetrachloride is recorded.
-
The phenyl Grignard reagent is added, and Raman spectra are collected continuously.
-
-
Data Analysis:
-
The characteristic Raman bands of the phenyl group are monitored for shifts and intensity changes, indicating the formation of the Si-Phenyl bond.
-
The consumption of the Grignard reagent can be tracked by monitoring specific vibrational modes.
-
In-Situ NIR Spectroscopy for PTCS Polymerization
Objective: To monitor the bulk polymerization of this compound-derived monomers.
Methodology:
-
Instrumentation: An NIR spectrometer with a transflectance or immersion probe is utilized.[5]
-
Reaction Setup: The polymerization is carried out in a reactor equipped with the NIR probe, allowing for monitoring of the viscous reaction mixture.
-
Data Acquisition:
-
NIR spectra are collected throughout the polymerization process at defined time intervals.
-
-
Data Analysis:
-
Chemometric models (e.g., PLS) are developed by correlating the NIR spectral data with offline measurements of properties like viscosity, monomer conversion, or degree of polymerization.[5]
-
Once validated, the model can be used for real-time prediction of these properties from the in-situ NIR spectra.
-
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the relationships between different monitoring techniques is essential for a clear understanding.
Caption: Workflow for in-situ monitoring of PTCS reactions.
Caption: Decision logic for selecting a spectroscopic technique.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. epub.jku.at [epub.jku.at]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Phenyltrichlorosilane: A Comparative Analysis of Theoretical Calculations and Experimental Data
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we delve into the molecular geometry and vibrational frequencies of phenyltrichlorosilane (C₆H₅SiCl₃), offering a critical comparison between theoretical predictions and experimental findings. This analysis serves as a vital resource for those utilizing this compound in their research and development endeavors.
Correlating Theory with Reality: A Look at Molecular Geometry
To facilitate a direct comparison, the theoretically calculated molecular geometry of this compound, obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, is presented alongside available experimental data.
| Parameter | Theoretical Value (DFT/B3LYP/6-31G*) | Experimental Value |
| Bond Lengths (Å) | ||
| Si-C | 1.843 | Not Available |
| Si-Cl | 2.056 | Not Available |
| C-C (aromatic mean) | 1.397 | Not Available |
| C-H (aromatic mean) | 1.085 | Not Available |
| Bond Angles (º) | ||
| Cl-Si-Cl | 107.9 | Not Available |
| Cl-Si-C | 111.0 | Not Available |
| Si-C-C | 121.3 | Not Available |
Vibrational Fingerprints: A Spectroscopic Comparison
The vibrational modes of a molecule, observed through Infrared (IR) and Raman spectroscopy, provide a unique "fingerprint." Below is a comparison of experimentally observed vibrational frequencies of liquid this compound with theoretically calculated frequencies.[1] The theoretical calculations help in the assignment of the observed spectral bands to specific molecular motions.
| Vibrational Mode Assignment | Experimental IR Frequency (cm⁻¹)[1] | Experimental Raman Frequency (cm⁻¹)[1] |
| Phenyl ring C-H stretch | 3075 | 3074 |
| Phenyl ring C-C stretch | 1590 | 1590 |
| Phenyl ring C-C stretch | 1485 | 1485 |
| Phenyl ring C-H in-plane bend | 1435 | 1435 |
| Phenyl ring C-H in-plane bend | 1160 | 1160 |
| Si-Cl asymmetric stretch | 615 | 615 |
| Si-Cl symmetric stretch | 465 | 465 |
| Phenyl ring out-of-plane bend | 740 | 740 |
| Si-Phenyl stretch | - | 1105 |
This table presents a selection of key vibrational modes for comparative purposes. The complete vibrational spectra contain numerous other bands.
Experimental Protocols: A Glimpse into the Methodology
The acquisition of reliable experimental data is fundamental to validating theoretical models. The following outlines a standard protocol for obtaining the vibrational spectra of a liquid sample like this compound.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. These materials are transparent to infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The instrument passes a beam of infrared light through the sample. The detector measures the amount of light that is transmitted at each frequency.
-
Spectrum Generation: The resulting data is processed by a computer to generate an infrared spectrum, which is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).
Raman Spectroscopy:
-
Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon-ion laser) is used.
-
Data Acquisition: The laser beam is focused on the sample. The scattered light is collected at a 90-degree angle to the incident beam.
-
Spectrum Generation: The scattered light is passed through a monochromator to separate the Raman scattered light from the intense Rayleigh scattered light. A detector then measures the intensity of the Raman scattered light as a function of its frequency shift from the incident laser frequency. This produces the Raman spectrum.
Visualizing the Correlation Workflow
The process of correlating theoretical calculations with experimental data is a cyclical and iterative process. The following diagram illustrates this workflow.
Caption: Workflow for correlating theoretical and experimental data.
References
A Proposed Framework for Inter-laboratory Comparison of Phenyltrichlorosilane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for conducting an inter-laboratory comparison (ILC) on the analysis of Phenyltrichlorosilane. The objective of such a study would be to assess the proficiency of participating laboratories in determining the purity of this compound and identifying key impurities. This document provides a standardized approach, including recommended analytical methods and data reporting structures, to ensure comparability of results across different facilities.
Introduction to this compound and the Importance of Accurate Analysis
This compound (C₆H₅Cl₃Si) is a key intermediate in the synthesis of silicones and other organosilicon compounds.[1][2][3] Its purity is critical as impurities can significantly impact the properties and performance of the final products. Therefore, robust and reproducible analytical methods are essential for quality control and to ensure the consistency of materials used in research, development, and manufacturing. An inter-laboratory comparison provides a valuable tool for laboratories to benchmark their analytical performance against their peers, identify potential analytical challenges, and ensure the reliability of their results.
Proposed Inter-laboratory Comparison Design
This proposed ILC is designed to evaluate a laboratory's ability to accurately determine the purity of this compound and to identify and quantify specific impurities.
2.1. Study Participants
A minimum of five participating laboratories from different organizations is recommended to ensure statistically meaningful results.
2.2. Test Materials
A single batch of this compound with a nominal purity of ≥99.0% will be prepared and distributed by a coordinating laboratory. The material will be homogenized to ensure sample uniformity. In addition to the main component, the test material may be spiked with low levels of known potential impurities.
2.3. Analytical Parameters
The following parameters are proposed for evaluation in this inter-laboratory comparison:
-
Purity of this compound (%, w/w)
-
Identification and Quantification of Organic Impurities (e.g., Benzene, Chlorobenzene, Diphenyl, other silanes) (ppm or %)
-
Quantification of Inorganic Impurities (e.g., Fe, Al, Ti) (ppm)
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Participating laboratories should adhere to these protocols as closely as possible to ensure consistency. Any deviations must be documented and reported.
3.1. Determination of this compound Purity by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method for determining the purity of volatile compounds like this compound.[4]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1% (w/v) solution of the this compound test material in a suitable dry solvent (e.g., hexane (B92381) or toluene).
-
Quantification: Use the area normalization method to determine the percentage purity. Assume that all components have the same response factor as this compound.
3.2. Identification and Quantification of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification and quantification of unknown organic impurities, GC coupled with a Mass Spectrometer (MS) is recommended due to its high sensitivity and specificity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as for the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Scan Speed: ≥1 scan/second.
-
-
Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: Quantify identified impurities using an external standard method with certified reference materials.
3.3. Determination of Inorganic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Trace elemental analysis for inorganic impurities can be performed using ICP-MS, a highly sensitive technique for determining a wide range of elements.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
-
Sample Preparation: Due to the reactive nature of this compound, a careful sample preparation method is required. A controlled hydrolysis followed by dilution in a suitable acidic matrix is a potential approach. Caution: this compound reacts vigorously with water, producing hydrochloric acid.[5] This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Analysis: Analyze the prepared sample solution for the target elements according to the instrument manufacturer's instructions.
-
Quantification: Use an external calibration method with certified multi-element standards.
Data Presentation and Comparison
Participating laboratories will be required to report their results in a standardized format. The following tables provide a template for data submission.
Table 1: Purity of this compound
| Laboratory Code | Purity (%) - Replicate 1 | Purity (%) - Replicate 2 | Purity (%) - Replicate 3 | Mean Purity (%) | Standard Deviation |
| Lab A | |||||
| Lab B | |||||
| Lab C | |||||
| Lab D | |||||
| Lab E |
Table 2: Organic Impurities (ppm)
| Laboratory Code | Benzene | Chlorobenzene | Diphenyl | Other Silane 1 | Other Silane 2 |
| Lab A | |||||
| Lab B | |||||
| Lab C | |||||
| Lab D | |||||
| Lab E |
Table 3: Inorganic Impurities (ppm)
| Laboratory Code | Fe | Al | Ti | Other Element 1 | Other Element 2 |
| Lab A | |||||
| Lab B | |||||
| Lab C | |||||
| Lab D | |||||
| Lab E |
Visualization of Workflows and Relationships
5.1. Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for this compound analysis.
5.2. Logical Relationship of Comparison
The diagram below outlines the logical flow for comparing the results from the participating laboratories.
Caption: Logical flow of the inter-laboratory comparison process.
5.3. Signaling Pathway for this compound Hydrolysis
This diagram illustrates the chemical reaction pathway of this compound hydrolysis, a critical consideration for sample handling and analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenyltrichlorosilane
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemicals like phenyltrichlorosilane is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. This compound is a colorless, combustible liquid that reacts vigorously with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[1][2] Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and a lab coat.[3][4] All handling of this compound and its disposal should be conducted in a well-ventilated chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible.[1][4]
Key Hazards:
| Hazard | Description | Citations |
| Reactivity with Water | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive hydrogen chloride (HCl) gas. | [1][2] |
| Corrosivity | Causes severe burns to the skin, eyes, and respiratory tract upon contact. | [6][7] |
| Flammability | Combustible liquid with a flashpoint of 196°F (91°C). Vapors can form explosive mixtures with air. | [2] |
| Toxicity | Fatal if inhaled and harmful in contact with skin. | [7][8] |
Step-by-Step Disposal Protocol for Small Laboratory Quantities (<50g)
This procedure details the controlled hydrolysis of this compound, followed by the neutralization of the resulting hydrochloric acid. This method transforms the reactive compound into a less hazardous mixture that can be disposed of safely.
Experimental Protocol: Controlled Hydrolysis and Neutralization
Objective: To safely hydrolyze this compound and neutralize the resulting acidic byproducts for proper disposal.
Materials:
-
This compound waste
-
Crushed ice or ice-cold water
-
A large beaker (at least 10 times the volume of the this compound and water combined)
-
A stir plate and stir bar
-
A neutralizing agent: 5% aqueous solution of sodium bicarbonate or sodium hydroxide (B78521)
-
pH paper or a calibrated pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: Place the large beaker on a stir plate within a chemical fume hood. Add a significant excess of crushed ice or ice-cold water to the beaker. The mass of the ice/water should be at least 20 times the mass of the this compound to be destroyed. Begin stirring the ice/water.
-
Slow Addition: Using a dropping funnel or by carefully pouring in small increments, add the this compound dropwise to the center of the vortex of the stirring ice/water. The slow addition and cold temperature are crucial to control the exothermic reaction and minimize the release of HCl gas.
-
Hydrolysis: Allow the mixture to stir for at least one hour after the addition is complete to ensure the full hydrolysis of the this compound. The this compound will react with water to form phenylsilanetriol (B1655011) and hydrochloric acid.
-
Neutralization: Slowly add a 5% solution of sodium bicarbonate or sodium hydroxide to the acidic mixture while continuing to stir. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction will also generate heat and, if using sodium bicarbonate, carbon dioxide gas.
-
Waste Collection: The final neutralized mixture will contain a solid polysiloxane precipitate and a salt solution. This mixture should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The sealed waste container must be disposed of through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[4][9][10]
Spill Management
In the event of a this compound spill, immediate action is required to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, cover the liquid with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, corrosion-resistant container for hazardous waste.[4][5]
-
Neutralize Residue: The spill area can be decontaminated by wiping with a slurry of sodium bicarbonate, followed by a thorough wash.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
- 3. gelest.com [gelest.com]
- 4. This compound | 98-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
- 10. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of this compound and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
